5-Thiocyanatothiazol-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2-amino-1,3-thiazol-5-yl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3S2/c5-2-8-3-1-7-4(6)9-3/h1H,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMARXMRTXDPPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)SC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389342 | |
| Record name | 5-thiocyanatothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23056-10-2 | |
| Record name | 5-thiocyanatothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(2-amino-1,3-thiazol-5-yl)sulfanyl]formonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Thiocyanatothiazol-2-amine: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-thiocyanatothiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical and physical properties, outlines a proposed synthetic route based on established methodologies for analogous compounds, and explores its potential biological activities and mechanisms of action.
Core Chemical and Physical Properties
This compound is a small molecule featuring a 2-aminothiazole core, a scaffold known for its diverse pharmacological activities. The introduction of a thiocyanate group at the 5-position offers unique chemical reactivity and potential for biological interactions. A summary of its key properties is presented below.
| Property | Value | Reference |
| IUPAC Name | (2-amino-1,3-thiazol-5-yl) thiocyanate | |
| CAS Number | 23056-10-2 | |
| Molecular Formula | C₄H₃N₃S₂ | |
| Molecular Weight | 157.21 g/mol | |
| Appearance | Solid (predicted) | |
| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF. | |
| SMILES | C1=C(SC(=N1)N)SC#N | |
| InChI | InChI=1S/C4H3N3S2/c5-2-8-3-1-7-4(6)9-3/h1H,(H2,6,7) | |
| InChIKey | HUMARXMRTXDPPK-UHFFFAOYSA-N |
Synthesis of this compound: A Proposed Experimental Protocol
Proposed Synthesis Workflow
Detailed Experimental Protocol (Proposed Method 1: Direct Thiocyanation)
This protocol is based on analogous thiocyanation reactions of heterocyclic compounds.
Materials:
-
2-Aminothiazole
-
N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS)
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 2-aminothiazole (1.0 eq) in anhydrous DMF, add potassium thiocyanate (1.5 eq).
-
Addition of Halogenating Agent: Cool the mixture to 0 °C in an ice bath. Add N-Chlorosuccinimide (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Biological Activities and Potential Mechanisms of Action
While specific biological data for this compound is limited, the broader class of 2-aminothiazole derivatives has been extensively studied and shown to possess a wide range of biological activities. These activities are often attributed to the ability of the 2-aminothiazole scaffold to act as a versatile pharmacophore.
Known Biological Activities of 2-Aminothiazole Derivatives:
-
Anticancer: Many 2-aminothiazole derivatives exhibit potent anticancer activity by inhibiting various protein kinases involved in cell proliferation and survival.[1][2]
-
Antimicrobial: The 2-aminothiazole nucleus is a key component in several antibacterial and antifungal agents.
-
Anti-inflammatory: Certain derivatives have demonstrated anti-inflammatory properties.
-
Antitubercular: A number of 2-aminothiazole compounds have shown promising activity against Mycobacterium tuberculosis.[2][3]
Potential Signaling Pathway Involvement
Based on the known mechanisms of action of structurally related 2-aminothiazole derivatives, this compound may exert its biological effects through the inhibition of key signaling pathways implicated in disease. For instance, 2-amino-5-(thioaryl)thiazoles have been identified as potent and selective inhibitors of Interleukin-2-inducible T-cell kinase (Itk), a crucial enzyme in T-cell signaling.
Structure-Activity Relationship (SAR) Considerations
Structure-activity relationship studies on various 5-substituted 2-aminothiazole derivatives have provided valuable insights into the structural requirements for biological activity.
-
Substitution at the 5-position: The nature of the substituent at the 5-position of the thiazole ring significantly influences the biological activity. For instance, in a series of antitubercular agents, modifications at this position were explored to optimize potency.[2][3] The introduction of a thiocyanate group, with its unique electronic and steric properties, could lead to novel interactions with biological targets.
-
Amine group at the 2-position: The 2-amino group is often a key pharmacophoric feature, participating in hydrogen bonding interactions with target proteins. Acylation or other modifications of this group can modulate activity and selectivity.
Conclusion
This compound represents an intriguing yet underexplored molecule within the broader class of biologically active 2-aminothiazoles. While a definitive, published synthesis protocol is not currently available, this guide proposes a feasible synthetic strategy based on established chemical transformations. The diverse biological activities associated with the 2-aminothiazole scaffold, particularly as kinase inhibitors, suggest that this compound warrants further investigation for its potential therapeutic applications. Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive biological screening to elucidate its specific mechanisms of action and potential as a lead compound in drug discovery programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Thiocyanatothiazol-2-amine
CAS Number: 23056-10-2
This technical guide provides a comprehensive overview of 5-Thiocyanatothiazol-2-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document details its chemical properties, a representative synthesis protocol, and its emerging role as a modulator of critical protein-protein interactions in cancer signaling pathways.
Chemical and Physical Properties
This compound is a solid organic compound with a molecular formula of C4H3N3S2. Below is a summary of its key identifiers and properties.
| Property | Value |
| CAS Number | 23056-10-2 |
| Molecular Formula | C4H3N3S2 |
| Molecular Weight | 157.22 g/mol |
| IUPAC Name | 2-amino-1,3-thiazol-5-yl thiocyanate |
| Physical Form | Solid |
| Storage Conditions | Keep in a dark place, inert atmosphere, 2-8°C |
Synthesis
While a specific, detailed protocol for the synthesis of this compound is not widely published, a representative method can be derived from standard organic chemistry procedures for the synthesis of 2-aminothiazoles and the introduction of a thiocyanate group. A plausible and common approach is the thiocyanation of a 2-aminothiazole precursor, such as 2-amino-5-bromothiazole, via nucleophilic substitution.
Representative Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 2-amino-5-bromothiazole.
Materials:
-
2-amino-5-bromothiazole
-
Potassium thiocyanate (KSCN)
-
Dimethylformamide (DMF)
-
Stirring apparatus
-
Heating mantle
-
Standard laboratory glassware
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-bromothiazole in a suitable solvent such as dimethylformamide (DMF).
-
Add an excess of potassium thiocyanate (KSCN) to the solution.
-
Heat the reaction mixture with stirring. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
Confirm the structure and purity of the final product using analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.
Biological Activity and Mechanism of Action
Recent research has identified 5-thiocyanatothiazol-2-amines as a novel class of small molecules that can disrupt the protein-protein interaction between WDR5 and MYC. The MYC oncoprotein is a critical driver in approximately 50% of human cancers, making it a highly sought-after therapeutic target. Direct inhibition of MYC has proven challenging, leading to strategies that focus on disrupting its interaction with essential cofactors like WDR5.
WDR5-MYC Signaling Pathway Disruption
The interaction between the scaffold protein WDR5 and the N-terminal of the MYC oncoprotein is crucial for the recruitment of MYC to chromatin and the subsequent activation of its target genes, which promote cell proliferation and tumor growth. 5-Thiocyanatothiazol-2-amines have been shown to bind to WDR5, thereby inhibiting its interaction with MYC. This disruption leads to a downstream decrease in MYC-driven gene expression and a reduction in the viability of MYC-dependent cancer cells.
Quantitative Data on Biological Activity
Studies have identified lead compounds within the this compound class with potent inhibitory activity against the WDR5-MYC interaction and significant cellular effects in MYC-driven cancer cell lines.
| Compound | WDR5-MYC Interaction Inhibition (Ki) | Anti-proliferative Activity (IC50) in MYC-driven Cancer Cell Lines |
| 4m | 2.4 µM | 0.71-7.40 µM |
| 4o | 1.0 µM | 0.71-7.40 µM |
Key Experimental Protocols
The biological activity of 5-thiocyanatothiazol-2-amines has been validated through several key experimental protocols.
Fluorescence Polarization (FP)-Based Screening
Objective: To identify compounds that disrupt the WDR5-MYC protein-protein interaction.
Methodology:
-
A fluorescently labeled peptide derived from the MYC protein is incubated with the purified WDR5 protein.
-
The binding of the large WDR5 protein to the small fluorescent peptide results in a high fluorescence polarization signal.
-
Test compounds, such as 5-thiocyanatothiazol-2-amines, are added to the mixture.
-
If a compound binds to WDR5 and displaces the fluorescent MYC peptide, the polarization signal will decrease.
-
This decrease in fluorescence polarization is indicative of a hit compound that disrupts the WDR5-MYC interaction.
Differential Scanning Fluorimetry (DSF)
Objective: To confirm the direct binding of the inhibitor to the target protein (WDR5).
Methodology:
-
The purified WDR5 protein is mixed with a fluorescent dye that binds to hydrophobic regions of the protein.
-
The temperature of the solution is gradually increased, causing the protein to unfold and expose its hydrophobic core, which leads to an increase in fluorescence.
-
The melting temperature (Tm) of the protein is determined as the midpoint of this transition.
-
The experiment is repeated in the presence of a test compound.
-
If the compound binds to and stabilizes the protein, the Tm will shift to a higher temperature, confirming a direct interaction.
Co-immunoprecipitation (Co-IP)
Objective: To validate the disruption of the WDR5-MYC interaction within a cellular context.
Methodology:
-
Cancer cells are cultured and treated with the test compound or a vehicle control.
-
The cells are lysed to release the proteins.
-
An antibody specific to WDR5 is added to the cell lysate, which binds to WDR5 and any proteins associated with it (i.e., MYC).
-
The antibody-protein complexes are captured using protein A/G beads.
-
The captured proteins are then separated by SDS-PAGE and analyzed by Western blotting using an antibody against MYC.
-
A reduction in the amount of co-precipitated MYC in the compound-treated sample compared to the control indicates that the compound has disrupted the WDR5-MYC interaction in the cells.
An In-depth Technical Guide on 5-Thiocyanatothiazol-2-amine Derivatives and Analogs for Researchers and Drug Development Professionals
An Introduction to the Promising Scaffold of 2-Aminothiazoles
The 2-aminothiazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] This versatile nucleus is a key component of several clinically approved drugs and a multitude of investigational agents, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The amenability of the 2-aminothiazole ring to substitution at various positions allows for the fine-tuning of its physicochemical properties and biological activity, making it an attractive starting point for the design and development of novel therapeutics.
This technical guide focuses on a specific subclass: 5-thiocyanatothiazol-2-amine derivatives and their analogs. While research on this particular substitution pattern is emerging, this document aims to provide a comprehensive overview of the available information, including synthetic methodologies, biological activities with a focus on anticancer potential, and insights into their mechanisms of action.
Synthesis of 5-Substituted-2-aminothiazole Derivatives
The primary route for the synthesis of 2-aminothiazole derivatives is the well-established Hantzsch thiazole synthesis.[4] This method typically involves the condensation of an α-haloketone with a thiourea derivative. For the synthesis of 5-substituted-2-aminothiazoles, including those with a thiocyanate group, modifications to this classical approach or post-synthesis functionalization of the C5 position are necessary.
One common strategy involves a two-step reaction protocol starting from a 2-aminothiazole. This includes an initial halogenation at the C5 position, followed by a nucleophilic substitution with a thiocyanate salt.
General Synthetic Workflow:
Figure 1: General workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis of 5-Substituted-2-aminothiazoles
The following provides a generalized experimental protocol for the synthesis of 5-substituted-2-aminothiazoles, which can be adapted for the introduction of a thiocyanate group.
Method 1: Halogenation and Nucleophilic Substitution
-
Halogenation:
-
Dissolve the starting 2-aminothiazole derivative (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a halogenating agent, for instance, bromine (1 equivalent), dropwise at room temperature while stirring.
-
Continue stirring for a specified period (e.g., 3 hours) to allow for the formation of the 2-amino-5-halothiazole intermediate.
-
-
Nucleophilic Substitution:
-
To the reaction mixture containing the 2-amino-5-halothiazole, add a nucleophile such as sodium thiocyanate (NaSCN) or potassium thiocyanate (KSCN) (typically 1-1.2 equivalents).
-
The reaction may be heated to facilitate the substitution.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically poured into ice water to precipitate the product.
-
The solid product is then collected by filtration, washed with water, and dried.
-
Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or DMF/water mixture).
-
Note: The specific reaction conditions, including solvent, temperature, and reaction time, may need to be optimized depending on the specific substrates and the desired product.
Biological Activity of 2-Aminothiazole Derivatives: Focus on Anticancer Properties
2-Aminothiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of human cancer cell lines.[2] The biological activity is often influenced by the nature and position of substituents on the thiazole ring.
Quantitative Data on Antiproliferative Activity
The antiproliferative activity of various 2-aminothiazole derivatives has been evaluated using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the IC50 values of selected 2-aminothiazole derivatives against different cancer cell lines. While specific data for 5-thiocyanato derivatives are limited in the public domain, this table provides a comparative context for the potency of the broader class of compounds.
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical Cancer) | 1.6 ± 0.8 | [2] |
| TH-39 | K562 (Leukemia) | 0.78 | [1] |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) | K563 (Leukemia) | Comparable to Dasatinib | [5][6] |
| Amide-functionalized aminothiazole-benzazole analog 6b | MCF-7 (Breast Cancer) | 17.2 ± 1.9 | [2] |
| Amide-functionalized aminothiazole-benzazole analog 6b | A549 (Lung Cancer) | 19.0 ± 3.2 | [2] |
| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea (88) | HS 578T (Breast Cancer) | 0.8 | [2] |
| 5-amino-2-(benzylthio)thiazole-4-carboxamide derivative (DDO-5413) | MDA-MB-231 (Breast Cancer) | Lower than Dasatinib | [7] |
| 5-amino-2-(benzylthio)thiazole-4-carboxamide derivative (DDO-5413) | MCF-7 (Breast Cancer) | Lower than Dasatinib | [7] |
Experimental Protocol: Cell Viability and Cytotoxicity Assays
The following protocol outlines a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.
MTT Assay [2]
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding:
-
Cancer cells are seeded in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified duration (typically 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
-
Formazan Solubilization:
-
The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals that have formed in viable cells.
-
-
Absorbance Measurement:
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
-
Mechanisms of Anticancer Action
The anticancer activity of 2-aminothiazole derivatives is often attributed to their ability to interfere with key cellular processes, leading to the inhibition of cancer cell proliferation and induction of cell death.
Induction of Apoptosis
A primary mechanism of action for many 2-aminothiazole derivatives is the induction of apoptosis, or programmed cell death, in cancer cells.[1][2] This process is often mediated through the modulation of the Bcl-2 family of proteins, which play a crucial role in regulating apoptosis. Some derivatives have been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax, thereby shifting the cellular balance towards apoptosis.[1]
Figure 2: Simplified signaling pathway of apoptosis induction by 2-aminothiazole derivatives.
Cell Cycle Arrest
In addition to inducing apoptosis, 2-aminothiazole derivatives can also inhibit cancer cell proliferation by causing cell cycle arrest at specific checkpoints, such as the G0/G1 or G2/M phases.[1][2] This prevents the cancer cells from progressing through the cell division cycle, ultimately leading to a halt in tumor growth.
Figure 3: Logical relationship of cell cycle arrest induced by 2-aminothiazole derivatives.
Conclusion and Future Directions
This compound derivatives and their analogs represent a promising area for the discovery of novel anticancer agents. The 2-aminothiazole scaffold provides a versatile platform for chemical modification, and the introduction of a thiocyanate group at the 5-position may confer unique biological properties. While the current body of literature on this specific subclass is limited, the broader research on 2-aminothiazole derivatives provides a strong foundation for future investigations.
Further research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives to establish clear structure-activity relationships. Detailed mechanistic studies are also warranted to elucidate the specific signaling pathways and molecular targets of these compounds. Such efforts will be crucial in unlocking the full therapeutic potential of this intriguing class of molecules in the field of oncology.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates [mdpi.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. caod.oriprobe.com [caod.oriprobe.com]
An In-depth Technical Guide to the Research Applications of 5-Thiocyanatothiazol-2-amine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a thiocyanate group at the 5-position of this scaffold, as seen in 5-Thiocyanatothiazol-2-amine, offers a unique chemical handle for further derivatization and a potential pharmacophore for various therapeutic targets. This technical guide provides a comprehensive overview of the research applications of this compound and its derivatives, with a primary focus on their anticancer properties. This document details their synthesis, biological activities, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Introduction
The thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms, which is present in a variety of natural products and synthetic drugs.[1] The 2-aminothiazole moiety, in particular, is a cornerstone in the development of therapeutic agents due to its ability to engage in a wide range of biological interactions.[2] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3] The thiocyanate (-SCN) group is a versatile functional group that can be introduced onto aromatic and heterocyclic rings to modulate the electronic and steric properties of a molecule, and it can also serve as a precursor for other sulfur-containing functionalities. The core subject of this guide, this compound, represents a key starting material for the synthesis of a diverse library of compounds with potential therapeutic applications.
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, a representative synthesis can be proposed based on established methods for the thiocyanation of aromatic and heterocyclic amines. A common approach involves the reaction of a suitable precursor with a thiocyanating agent.
Representative Synthetic Protocol: Thiocyanation of 2-Aminothiazole
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
Materials:
-
2-Aminothiazole
-
Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN)
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Glacial acetic acid or an appropriate solvent system (e.g., ethanol, DMF)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Ice
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolution: Dissolve 2-aminothiazole in a suitable solvent such as glacial acetic acid or ethanol in a round-bottom flask.
-
Addition of Thiocyanate: Add an equimolar amount of ammonium thiocyanate or potassium thiocyanate to the solution and stir until dissolved.
-
Cooling: Cool the reaction mixture in an ice bath to 0-5 °C.
-
Addition of Brominating Agent: Slowly add a solution of bromine in glacial acetic acid or N-bromosuccinimide portion-wise to the cooled mixture while maintaining the temperature below 10 °C. The reaction is often exothermic.
-
Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-water.
-
Neutralization: Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Biological Activities and Applications
Research into this compound derivatives has predominantly focused on their potential as anticancer agents. These compounds have shown significant antiproliferative activity against a range of human cancer cell lines.
Anticancer Activity
Derivatives of the 2-aminothiazole scaffold, including those that can be conceptually derived from this compound, have demonstrated potent cytotoxic effects against various cancer cell lines. The antiproliferative activity is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Table 1: Antiproliferative Activity of Selected 2-Aminothiazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | HCT-116 (Colon) | 2.2 | [4] |
| MCF-7 (Breast) | 1.0 | [4] | |
| HeLa (Cervical) | 0.98 | [4] | |
| Derivative B | HepG2 (Liver) | 5.51 | [4] |
| Derivative C | A549 (Lung) | 12.0 | [5] |
| C6 (Glioma) | 3.83 | [5] | |
| Derivative D | MDA-MB-231 (Breast) | 1.21 | [6] |
| Derivative E | PC-3 (Prostate) | 6.0 | [6] |
Note: The compounds listed are representative 2-aminothiazole derivatives and not necessarily direct derivatives of this compound. The data illustrates the potential of this chemical class.
Mechanism of Action: VEGFR-2 Inhibition
A primary mechanism of action for many anticancer 2-aminothiazole derivatives is the inhibition of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis—the formation of new blood vessels.[6] Tumors require a dedicated blood supply to grow and metastasize, making the inhibition of angiogenesis a critical strategy in cancer therapy. By blocking the ATP-binding site of VEGFR-2, these compounds can inhibit its downstream signaling pathways, leading to a reduction in tumor growth and vascularization.[4]
Table 2: VEGFR-2 Inhibitory Activity of Selected 2-Aminothiazole Derivatives
| Compound ID | VEGFR-2 IC₅₀ (µM) | Reference |
| Derivative F | 0.044 | [4] |
| Sunitinib (Reference) | 0.100 | [4] |
| Derivative G | 0.15 | [7] |
| Sorafenib (Reference) | 0.059 | [7] |
Note: The compounds listed are representative 2-aminothiazole derivatives. The data demonstrates the potential for potent VEGFR-2 inhibition within this class of compounds.
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a cascade of intracellular signaling events that promote endothelial cell proliferation, migration, survival, and permeability, ultimately leading to angiogenesis.
Caption: VEGFR-2 signaling cascade leading to angiogenesis.
Experimental Workflow for Anticancer Drug Screening
The evaluation of novel 2-aminothiazole derivatives for their anticancer potential typically follows a standardized workflow, from initial synthesis to in-depth mechanistic studies.
Caption: Workflow for anticancer screening of thiazole derivatives.
Detailed Experimental Protocols
Antiproliferative Activity (MTT Assay)
This protocol is used to assess the cytotoxic effect of compounds on cancer cells by measuring metabolic activity.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase assay buffer
-
ATP solution
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Master Mix Preparation: Prepare a master mix containing kinase assay buffer, ATP, and the substrate according to the manufacturer's instructions.
-
Compound Addition: Add the test compounds at various concentrations to the wells of the 96-well plate. Include a positive control (a known VEGFR-2 inhibitor like Sunitinib) and a negative control (DMSO).
-
Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except for the "no enzyme" control.
-
Reaction Initiation: Initiate the kinase reaction by adding the master mix to all wells.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection: Stop the reaction and measure the remaining ATP using a luminescent detection reagent (e.g., Kinase-Glo®). Add the detection reagent to each well and incubate at room temperature for 10 minutes.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The inhibitory activity is calculated as the percentage decrease in the signal relative to the DMSO control. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add PI staining solution to the cells and incubate for 15-30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Conclusion and Future Perspectives
This compound and its derivatives represent a promising class of compounds with significant potential in the field of anticancer drug discovery. Their ability to be synthesized and modified, coupled with their potent biological activities, particularly as inhibitors of VEGFR-2, makes them attractive candidates for further development. The detailed protocols and workflows provided in this guide offer a robust framework for researchers to explore the therapeutic potential of this chemical scaffold. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as in-depth in vivo studies to validate their efficacy and safety profiles. The versatility of the thiocyanate group could also be exploited to develop novel probes for target identification and to explore other therapeutic applications beyond cancer.
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antitumor screening of new thiazole, thiazolopyrimidine, and thiazolotriazine derivatives as potent inhibitors of VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide on the Putative Mechanism of Action of 5-Thiocyanatothiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds, including clinically approved drugs.[1][2] Derivatives of 2-aminothiazole exhibit a broad spectrum of pharmacological activities, such as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[3][4] The introduction of a thiocyanate (-SCN) group at the 5-position of the thiazole ring is anticipated to modulate its biological profile significantly. Organic thiocyanates are known to possess intrinsic bioactivities, including antitumor and antimicrobial properties, and can act as precursors to isothiocyanates, which are potent inhibitors of various cellular processes. This technical guide consolidates the available scientific literature on 2-aminothiazole and thiocyanate-containing compounds to propose a putative mechanism of action for 5-thiocyanatothiazol-2-amine. We will explore potential molecular targets, signaling pathways, and provide detailed experimental protocols for the validation of these hypotheses.
The 2-Aminothiazole Core: A Foundation for Diverse Bioactivity
The 2-aminothiazole moiety is a versatile pharmacophore that serves as a building block for numerous therapeutic agents.[5] Its derivatives have been extensively studied and have shown efficacy against a multitude of diseases.
Anticancer Activity
A primary area of investigation for 2-aminothiazole derivatives is oncology.[6] These compounds have been shown to exert their anticancer effects through various mechanisms:
-
Enzyme Inhibition: A significant number of 2-aminothiazole derivatives function as inhibitors of key enzymes involved in cancer progression. These include protein kinases such as EGFR, Src, and Abl, as well as enzymes like carbonic anhydrase and tubulin.[3][6]
-
Induction of Apoptosis: Many 2-aminothiazole compounds have been demonstrated to trigger programmed cell death in cancer cells.[1]
-
Cell Cycle Arrest: These derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints, most commonly the G2/M or G0/G1 phases.[1]
Antimicrobial and Anti-inflammatory Activity
The 2-aminothiazole scaffold is also a key component in compounds with potent antimicrobial and anti-inflammatory properties. Their mechanisms in these areas often involve the inhibition of enzymes crucial for microbial survival or inflammatory pathways, such as cyclooxygenase (COX) enzymes.[7]
The Thiocyanate Moiety: A Modulator of Biological Function
The thiocyanate group is a reactive functional group that can significantly influence the biological activity of a molecule.
Direct Biological Effects
Organic thiocyanates have been reported to exhibit a range of biological activities, including:
-
Enzyme Inhibition: The thiocyanate moiety has been specifically implicated in the inhibition of carbonic anhydrases (CAs).[8]
-
Antimicrobial and Antitumor Activity: Several studies have documented the direct antimicrobial and cytotoxic effects of thiocyanate-containing compounds.
Pro-drug and Reactive Properties
The thiocyanate group can also act as a precursor to the highly reactive isothiocyanate (-NCS) group. Isothiocyanates are well-known for their potent anticancer properties, which include:
-
Tubulin Polymerization Inhibition: Isothiocyanates can disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[9]
-
Inhibition of Thiol-Dependent Enzymes: The electrophilic nature of isothiocyanates allows them to react with cysteine residues in proteins, thereby inactivating critical enzymes. Hypothiocyanous acid (HOSCN), which can be generated from thiocyanate, is also known to inactivate thiol-dependent enzymes.[10]
Putative Mechanism of Action of this compound
Based on the activities of its constituent moieties, this compound is hypothesized to act through one or more of the following mechanisms:
-
Dual-Action Enzyme Inhibition: The compound may simultaneously target multiple enzymes. The 2-aminothiazole core could interact with the active sites of kinases or other enzymes, while the thiocyanate group could specifically target metalloenzymes like carbonic anhydrase or react with critical cysteine residues in various enzymes.
-
Microtubule Disruption: The thiocyanate group could be metabolized to an isothiocyanate, which then inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
-
Induction of Apoptosis and Cell Cycle Arrest: The combined electronic and steric properties of the 2-aminothiazole ring and the 5-thiocyanato substituent may lead to potent induction of apoptosis and cell cycle arrest through modulation of key regulatory proteins.
Quantitative Data on Related Compounds
To provide a framework for the potential potency of this compound, the following tables summarize the quantitative data for representative 2-aminothiazole and thiocyanate derivatives.
Table 1: Anticancer Activity of Representative 2-Aminothiazole Derivatives
| Compound | Cancer Cell Line | IC50 Value | Reference |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | [1] |
| Compound 20 | H1299 (Lung Cancer) | 4.89 µM | [1] |
| Compound 20 | SHG-44 (Glioma) | 4.03 µM | [1] |
| TH-39 | K562 (Leukemia) | 0.78 µM | [1] |
| Juglone-bearing thiopyrano[2,3-d]thiazoles | Colorectal Cancer | Induces S and G2/M arrest | [1] |
Table 2: Enzyme Inhibition by Representative 2-Aminothiazole and Thiocyanate Derivatives
| Compound Class | Enzyme | IC50 / Ki Value | Reference |
| 1,2,4-Oxadiazole thioether derivatives | Acetylcholinesterase (AChE) | 1.49 - 3.08 µM (IC50) | [11] |
| 1,2,4-Oxadiazole thioether derivatives | Butyrylcholinesterase (BChE) | 1.49 - 3.08 µM (IC50) | [11] |
| 2-Aminothiazole derivatives | COX-1 | 1.00 - 6.34 µM (IC50) | [7] |
| 2-Aminothiazole derivatives | COX-2 | 0.09 - 0.71 µM (IC50) | [7] |
| Benzyl isothiocyanate (BITC) | Tubulin Polymerization | 67.8% inhibition | [9] |
| Phenethyl isothiocyanate (PEITC) | Tubulin Polymerization | 41.2% inhibition | [9] |
| Acetazolamide (CA Inhibitor Control) | Carbonic Anhydrase | IC50 = 16.3 ± 2 nM | [8] |
Proposed Signaling Pathways and Experimental Workflows
To visually represent the proposed mechanisms and the experimental approaches to validate them, the following diagrams are provided in the DOT language for Graphviz.
Caption: Proposed anticancer signaling pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05561A [pubs.rsc.org]
- 8. assaygenie.com [assaygenie.com]
- 9. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inactivation of thiol-dependent enzymes by hypothiocyanous acid: role of sulfenyl thiocyanate and sulfenic acid intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
5-Thiocyanatothiazol-2-amine: A Technical Guide on its Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. This technical guide focuses on the specific biological activity of a notable derivative, 5-thiocyanatothiazol-2-amine. Recent research has identified this compound as a potent inhibitor of the WDR5-MYC protein-protein interaction, a critical nexus in the proliferation of numerous cancers. This document provides an in-depth overview of its mechanism of action, quantitative biological data, and the detailed experimental protocols for its evaluation.
Core Biological Activity: Disruption of the WDR5-MYC Interaction
The primary biological activity of this compound is its ability to disrupt the interaction between WD repeat-containing protein 5 (WDR5) and the MYC oncoprotein.[1] MYC is a transcription factor that is overexpressed in a majority of human cancers and plays a crucial role in regulating cellular processes like proliferation, growth, and metabolism.[1] However, directly targeting MYC has proven to be a significant challenge.
Recent studies have shown that the association of MYC with chromatin is dependent on its interaction with WDR5.[2][3] WDR5 acts as a critical scaffolding protein that facilitates the recruitment of MYC to its target genes, which is essential for tumor maintenance.[1] The interaction occurs between a conserved "MYC box IIIb" motif on MYC and a shallow, hydrophobic cleft on the surface of WDR5.[2] By binding to WDR5, this compound and its derivatives block this interaction, leading to the displacement of MYC from chromatin, subsequent downregulation of MYC target genes, and ultimately, the inhibition of cancer cell proliferation.[3][4] This makes this compound a promising candidate for the development of novel anticancer therapeutics that indirectly target MYC-driven malignancies.[1]
Quantitative Biological Data
The following tables summarize the inhibitory activity of this compound and its optimized derivatives against the WDR5-MYC interaction and their antiproliferative effects on various cancer cell lines.
Table 1: Inhibition of WDR5-MYC Interaction
| Compound | Modification | K_i (μM)[5] |
| 4a | This compound (Initial Hit) | 6.1 |
| 4m | N-(4-fluorobenzyl)-5-thiocyanatothiazol-2-amine | 2.4 |
| 4o | N-(4-(trifluoromethyl)benzyl)-5-thiocyanatothiazol-2-amine | 1.0 |
Table 2: Antiproliferative Activity (IC50) in MYC-Driven Cancer Cell Lines
| Cell Line | Cancer Type | IC_50 (μM) of Compound 4m[5] | IC_50 (μM) of Compound 4o[5] |
| MOLM13 | Acute Myeloid Leukemia | 0.71 | 1.15 |
| MV4-11 | Acute Myeloid Leukemia | 1.25 | 2.13 |
| NCI-H929 | Multiple Myeloma | 2.58 | 4.31 |
| Raji | Burkitt's Lymphoma | 5.30 | 7.40 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the WDR5-MYC signaling pathway and a general workflow for the identification and validation of inhibitors.
References
- 1. Identification of 5-Thiocyanatothiazol-2-amines Disrupting WDR5-MYC Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction with WDR5 Promotes Target Gene Recognition and Tumorigenesis by MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breaking up MYC-WDR5 to counter cancers | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 4. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
spectroscopic data of 5-Thiocyanatothiazol-2-amine (NMR, IR, Mass)
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Thiocyanatothiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound (CAS No. 23056-10-2). Due to the limited availability of direct experimental spectra in public databases, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds and fundamental spectroscopic principles. Furthermore, it details generalized experimental protocols for acquiring this data.
Predicted Spectroscopic Data
The following sections and tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established values for aminothiazole derivatives and related heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The primary amine protons will likely appear as a broad singlet, and the thiazole ring proton will be a sharp singlet. The chemical shifts are influenced by the electron-withdrawing nature of the thiocyanate group and the electron-donating amino group.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.5 - 8.0 | Singlet | 1H | Thiazole C4-H |
| ~ 7.0 - 7.5 | Broad Singlet | 2H | -NH₂ (Amino) |
¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule. The chemical shifts are predicted based on the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 170 - 175 | Thiazole C2 (-C-NH₂) |
| ~ 145 - 150 | Thiazole C5 (-C-SCN) |
| ~ 110 - 115 | Thiazole C4 |
| ~ 105 - 110 | Thiocyanate (-SCN) |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the amino and thiocyanate functional groups, as well as vibrations from the thiazole ring.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3250 | Medium | N-H stretch (asymmetric and symmetric) |
| 2160 - 2120 | Strong | -SCN stretch (thiocyanate) |
| 1650 - 1580 | Medium | N-H bend (primary amine) |
| 1550 - 1450 | Medium | C=N and C=C stretch (thiazole ring) |
| 1335 - 1250 | Medium | C-N stretch (aromatic amine) |
Mass Spectrometry (MS)
The mass spectrum, likely acquired using a soft ionization technique like Electrospray Ionization (ESI), is expected to show a prominent protonated molecular ion peak [M+H]⁺.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Ratio | Proposed Fragment Ion | Notes |
| 158.98 | [M+H]⁺ | Protonated molecular ion (C₄H₄N₃S₂⁺) |
| 132.00 | [M+H - CN]⁺ | Loss of the cyanide radical |
| 100.03 | [M+H - SCN]⁺ | Loss of the thiocyanate group |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 0-200 ppm and a longer relaxation delay.
IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source, coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF).
-
Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Set the mass range to scan from m/z 50 to 500.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. Researchers can use this information to aid in the identification and characterization of this compound in their studies.
An In-depth Technical Guide to the Synthesis of 2-amino-5-thiocyanatothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic routes toward 2-amino-5-thiocyanatothiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details a primary synthetic methodology, including a step-by-step experimental protocol, quantitative data, and visualizations of the reaction workflow.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Substitution at the 5-position of the thiazole ring allows for the modulation of a compound's physicochemical properties and biological activity. The introduction of a thiocyanate (-SCN) group at this position yields 2-amino-5-thiocyanatothiazole, a versatile intermediate for further chemical modifications and a potential pharmacophore in its own right. This guide focuses on a reliable and accessible synthetic pathway to this target molecule.
Synthetic Approach: Nucleophilic Substitution of a Halogenated Precursor
A robust and widely applicable method for the synthesis of 2-amino-5-thiocyanatothiazole involves a two-step process. The first step is the halogenation of the readily available 2-aminothiazole at the C5 position to produce a 2-amino-5-halothiazole intermediate. The subsequent step involves a nucleophilic substitution reaction where the halide is displaced by a thiocyanate anion. This approach is advantageous due to the commercial availability of the starting material and the generally high yields of the reactions.
Step 1: Synthesis of 2-amino-5-bromothiazole
The initial step involves the bromination of 2-aminothiazole. This reaction proceeds via an addition-elimination mechanism and is a common method for introducing a halogen at the 5-position of the thiazole ring.[1]
Step 2: Synthesis of 2-amino-5-thiocyanatothiazole
The key transformation is the nucleophilic displacement of the bromide in 2-amino-5-bromothiazole with a thiocyanate salt, such as potassium thiocyanate. This reaction furnishes the desired 2-amino-5-thiocyanatothiazole.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of 2-amino-5-thiocyanatothiazole.
Materials and Reagents
-
2-aminothiazole
-
Bromine (Br₂)
-
Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃)
-
Potassium thiocyanate (KSCN)
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Protocol 1: Synthesis of 2-amino-5-bromothiazole
A common procedure for the bromination of 2-aminothiazole involves its reaction with bromine in a suitable solvent like dimethylformamide (DMF).[2]
-
Dissolve 2-aminothiazole (1 equivalent) in DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in DMF to the cooled solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (typically 3 hours).
-
Upon completion of the reaction (monitored by TLC), pour the mixture into ice water.
-
Neutralize the solution with sodium bicarbonate.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry to yield 2-amino-5-bromothiazole.
Protocol 2: Synthesis of 2-amino-5-thiocyanatothiazole
While a specific detailed protocol for the reaction of 2-amino-5-bromothiazole with a thiocyanate salt was not found in the immediate search results, a general procedure can be inferred from similar nucleophilic aromatic substitution reactions. The following is a representative protocol.
-
In a round-bottom flask, dissolve 2-amino-5-bromothiazole (1 equivalent) in a suitable solvent such as ethanol or DMF.
-
Add potassium thiocyanate (1-1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 2-amino-5-thiocyanatothiazole.
Data Presentation
The following tables summarize the key quantitative data for the starting material and the intermediate. Quantitative data for the final product, 2-amino-5-thiocyanatothiazole, is not available in the provided search results but would be determined experimentally.
Table 1: Physicochemical Properties of 2-amino-5-bromothiazole monohydrobromide
| Property | Value |
| CAS Number | 61296-22-8 |
| Molecular Formula | C₃H₃BrN₂S · HBr |
| Molecular Weight | 259.95 g/mol |
| Appearance | Solid |
| Melting Point | 165 °C (dec.) |
[Data sourced from commercial supplier information.]
Mandatory Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the two-step synthesis of 2-amino-5-thiocyanatothiazole from 2-aminothiazole.
References
5-Thiocyanatothiazol-2-amine: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-thiocyanatothiazol-2-amine, a heterocyclic compound that has emerged as a significant scaffold in medicinal chemistry. This document consolidates the available scientific literature, focusing on its synthesis, chemical properties, and biological activities, with a particular emphasis on its role as an anticancer agent.
Chemical Properties
This compound, also known as 2-amino-1,3-thiazol-5-yl thiocyanate, is a small molecule with the chemical formula C4H3N3S2. Below is a summary of its key chemical identifiers and properties.
| Property | Value | Reference |
| CAS Number | 23056-10-2 | |
| Molecular Formula | C4H3N3S2 | [1] |
| Molecular Weight | 157.22 g/mol | |
| IUPAC Name | 2-amino-1,3-thiazol-5-yl thiocyanate | |
| Canonical SMILES | C1=C(SC(=N1)N)SC#N | [1] |
| Physical Form | Solid | |
| Melting Point | 141°C (decomposition) | [2] |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C |
Synthesis of this compound
Multiple synthetic routes to this compound have been reported in the literature. The following sections detail two distinct experimental protocols.
A common and straightforward method involves the reaction of 2-amino-5-bromothiazole hydrobromide with a thiocyanate salt.[3][4]
Experimental Protocol: A mixture of 2-amino-5-bromothiazole hydrobromide (53.0 g, 0.204 mol) and potassium thiocyanate (78.5 g, 0.808 mol) in methanol (1.4 L) is stirred at room temperature for 20 hours.[3][4] Following the stirring period, the methanol is evaporated. The resulting residue is treated with water (180 mL), and the pH of the solution is adjusted to 12 with a 10% sodium hydroxide solution. The solid that forms is collected by filtration to yield this compound as a brown solid.[3][4]
Diagram: Synthesis from 2-Amino-5-bromothiazole
Caption: Workflow for the synthesis of this compound from 2-amino-5-bromothiazole.
An alternative synthesis starts from the more basic 2-aminothiazole, which is reacted with sodium thiocyanate and bromine.[5]
Experimental Protocol: This method involves the reaction of 2-aminothiazole with sodium thiocyanate and bromine.[5] Following the reaction, the 2-amino-5-thiocyanatothiazole can be acylated with acetic anhydride to produce an intermediate for further synthesis, such as for CDK2 inhibitors.[5]
Biological Activity and Applications
Recent studies have highlighted the potential of this compound as a valuable fragment in drug discovery, particularly in the development of anticancer therapeutics.
The MYC oncogene is a critical driver in approximately 50% of human cancers, making it a prime target for therapeutic intervention.[6] However, direct pharmacological inhibition of MYC has proven challenging. A promising alternative strategy is to disrupt the interaction between MYC and its essential cofactor, WD40-repeat-containing protein 5 (WDR5).[6]
This compound has been identified as a fragment that effectively impairs the WDR5-MYC protein-protein interaction.[6] This discovery positions the compound as a foundational structure for the development of novel MYC-targeted therapies.
Diagram: WDR5-MYC Interaction and Inhibition
Caption: Inhibition of the WDR5-MYC interaction by this compound.
The inhibitory activity of this compound and its derivatives against the WDR5-MYC interaction and their antiproliferative effects on various cancer cell lines have been quantified.
| Compound | Target/Assay | Value | Cell Line | Reference |
| This compound (4a) | WDR5-MYC Interaction (FP) | Ki = 6.1 µM | - | [6] |
| Derivative 4m | WDR5-MYC Interaction (FP) | Ki = 2.4 µM | - | [6] |
| Derivative 4o | WDR5-MYC Interaction (FP) | Ki = 1.0 µM | - | [6] |
| Derivative 4m | Antiproliferative Activity | IC50 = 3.6 µM | MV4-11 | [6] |
| Derivative 4m | Antiproliferative Activity | IC50 = 4.1 µM | MOLM-13 | [6] |
| Derivative 4m | Antiproliferative Activity | IC50 = 6.8 µM | RS4-11 | [6] |
| Derivative 4o | Antiproliferative Activity | IC50 = 2.5 µM | MV4-11 | [6] |
| Derivative 4o | Antiproliferative Activity | IC50 = 3.3 µM | MOLM-13 | [6] |
| Derivative 4o | Antiproliferative Activity | IC50 = 5.4 µM | RS4-11 | [6] |
Beyond its direct biological activity, this compound serves as a key intermediate in the synthesis of more complex bioactive molecules. It has been utilized in the preparation of inhibitors for:
-
Cyclin-Dependent Kinase 2 (CDK2): The compound is a precursor for a series of 2-amino-5-thio-substituted thiazoles that act as CDK2 inhibitors.[5]
-
Cyclin-Dependent Kinase-Like 5 (CDKL5): It is used as a reactant in the synthesis of specific, high-affinity inhibitors of CDKL5, a kinase implicated in neurodevelopmental disorders.[7][8]
Key Experimental Methodologies
The biological activity of this compound and its derivatives has been validated through several key experimental techniques.
4.1. Fluorescence Polarization (FP) Assay This assay is used to measure the disruption of the WDR5-MYC protein-protein interaction. The binding affinity (Ki) of the compounds is determined by monitoring changes in the fluorescence polarization signal as the compound concentration is varied.[6]
4.2. Differential Scanning Fluorimetry (DSF) DSF is employed to confirm the direct binding of the compounds to the WDR5 protein. The technique measures the change in the thermal denaturation temperature of a protein in the presence of a ligand.[6]
4.3. Co-immunoprecipitation (Co-IP) Co-IP assays are performed to validate the disruption of the WDR5-MYC interaction within a cellular context. These experiments demonstrate a dose-dependent dissociation between WDR5 and MYC proteins in the presence of the inhibitor compounds.[6]
4.4. Cell Viability Assays The antiproliferative effects of the compounds on various cancer cell lines are assessed using standard cell viability assays. These assays determine the concentration of the compound required to inhibit cell growth by 50% (IC50).[6]
Conclusion
This compound is a versatile heterocyclic compound with significant potential in drug discovery and development. Its straightforward synthesis and demonstrated activity as a disruptor of the critical WDR5-MYC oncogenic interaction make it a valuable starting point for the design of novel anticancer agents. Furthermore, its utility as a synthetic intermediate for other kinase inhibitors underscores its importance in medicinal chemistry. Further research into the optimization of this scaffold is warranted to develop more potent and selective therapeutics for MYC-driven cancers and other diseases.
References
- 1. Page loading... [guidechem.com]
- 2. 23056-10-2 Cas No. | 5-Thiocyanato-thiazol-2-ylamine | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. WO2008033747A2 - Multi-functional small molecules as anti-proliferative agents - Google Patents [patents.google.com]
- 4. US8563741B2 - CDK inhibitors containing a zinc binding moiety - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. Identification of 5-Thiocyanatothiazol-2-amines Disrupting WDR5-MYC Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elifesciences.org [elifesciences.org]
An In-depth Technical Guide on the Discovery and Synthesis of 5-Thiocyanatothiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5-Thiocyanatothiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While the initial discovery and systematic exploration of the biological activities of this specific molecule are not extensively documented in publicly available literature, this guide outlines a key synthetic methodology, provides detailed experimental protocols, and presents expected analytical data. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis and further investigation of this and related compounds.
Introduction
2-Aminothiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a thiocyanate group at the C-5 position of the 2-aminothiazole scaffold presents an interesting opportunity for the development of novel therapeutic agents. The thiocyanate moiety can participate in various biological interactions and may serve as a precursor for further chemical modifications. This guide focuses on a direct and efficient method for the synthesis of this compound.
Synthesis of this compound
The primary method for the synthesis of this compound involves the direct thiocyanation of 2-aminothiazole at the C-5 position. A notable and efficient method for this transformation has been reported by Hebade et al. (2016), which utilizes an oxidizing agent in the presence of a thiocyanate source.
Reaction Scheme
The overall reaction for the C-5 thiocyanation of 2-aminothiazole is depicted below:
Experimental Protocol
The following is a detailed experimental protocol based on the work of Hebade et al. (2016) for the C-5 thiocyanation of 2-aminothiazole.
Materials:
-
2-Aminothiazole
-
Ammonium thiocyanate (NH₄SCN)
-
Iodic acid (HIO₃)
-
Polyethylene glycol 400 (PEG-400)
-
Water (H₂O)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-aminothiazole (1.0 mmol) in a mixture of PEG-400 and water (1:1, 10 mL) in a round-bottom flask, add ammonium thiocyanate (1.2 mmol).
-
Stir the mixture at room temperature for 5 minutes.
-
To this stirring solution, add iodic acid (1.0 mmol) portion-wise over a period of 5 minutes.
-
Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction mixture by adding a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound based on the described protocol.
| Parameter | Value |
| Reactants | |
| 2-Aminothiazole | 1.0 mmol |
| Ammonium Thiocyanate | 1.2 mmol |
| Iodic Acid | 1.0 mmol |
| Reaction Conditions | |
| Solvent | PEG-400:H₂O (1:1) |
| Temperature | Room Temperature |
| Reaction Time | 1-2 hours (monitor by TLC) |
| Product | |
| Product Name | This compound |
| Molecular Formula | C₄H₃N₃S₂ |
| Molecular Weight | 157.22 g/mol |
| Expected Yield | > 85% |
| Physical Appearance | Solid |
Characterization Data
The structure of the synthesized this compound can be confirmed by various spectroscopic techniques. The following are the expected spectral data.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3300 | N-H stretching (amine) |
| 2150-2100 | S-C≡N stretching (thiocyanate) |
| ~1620 | N-H bending (amine) |
| ~1540 | C=N stretching (thiazole ring) |
| ~1450 | C-N stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 7.5-7.7 (s, 1H, H-4 of thiazole ring)
-
δ 7.2-7.4 (br s, 2H, -NH₂)
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~170 (C-2, C-NH₂)
-
δ ~140 (C-4)
-
δ ~115 (C-5)
-
δ ~110 (-SCN)
Mass Spectrometry (MS)
-
ESI-MS: m/z [M+H]⁺ calculated for C₄H₄N₃S₂⁺: 158.00; found: 158.xx
Biological Activity and Signaling Pathways
As of the compilation of this guide, there is a lack of specific published data on the biological activities and associated signaling pathways of this compound. The 2-aminothiazole core is known to be a pharmacophore in various biologically active molecules, and the thiocyanate group can act as a bioisostere for other functional groups or as a pharmacophore itself. Further research is required to elucidate the pharmacological profile of this compound.
Experimental and Logical Workflows
The following diagrams illustrate the experimental workflow for the synthesis and a logical workflow for the characterization of this compound.
Conclusion
This technical guide provides a detailed overview of the synthesis of this compound. The described method offers an efficient and direct route to this compound. While its biological properties remain to be fully explored, the presence of the 2-aminothiazole scaffold and the thiocyanate group suggests that it may be a valuable building block for the development of new therapeutic agents. Further research into its pharmacological effects and potential mechanisms of action is warranted.
Disclaimer: The experimental protocols and data presented in this guide are based on published literature and expected outcomes. Researchers should always adhere to standard laboratory safety procedures and conduct their own characterization to verify their results.
Methodological & Application
Synthesis of 5-Thiocyanatothiazol-2-amine: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a detailed experimental protocol for the synthesis of 5-thiocyanatothiazol-2-amine, a valuable building block for researchers, scientists, and drug development professionals. The described two-step synthesis offers a clear and reproducible method for obtaining this compound, starting from commercially available 2-aminothiazole.
Introduction
Thiazole derivatives are a critical class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The introduction of a thiocyanate group at the 5-position of the 2-aminothiazole core can provide a versatile handle for further chemical modifications, making this compound a key intermediate in the synthesis of novel therapeutic agents and functional materials. This document outlines the synthetic route, provides detailed experimental procedures, and summarizes the expected outcomes.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process. The first step involves the electrophilic bromination of 2-aminothiazole at the C5 position to yield 2-amino-5-bromothiazole. The subsequent step is a nucleophilic substitution reaction where the bromide is displaced by a thiocyanate anion to afford the final product.
Caption: Synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromothiazole
This protocol outlines the bromination of 2-aminothiazole.
Materials:
-
2-Aminothiazole
-
Bromine (Br₂)
-
Acetic Acid
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve 2-aminothiazole (4 mmol, 400 mg) in 16 mL of acetic acid.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add bromine (8 mmol, 408 µL) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture by adding saturated sodium bicarbonate solution until the pH reaches 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated saline solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography to yield 2-amino-5-bromothiazole.
Expected Yield: 75%[1]
Step 2: Synthesis of this compound
This protocol details the nucleophilic substitution of 2-amino-5-bromothiazole with potassium thiocyanate. Halogenation of 2-aminothiazoles results in the formation of 2-amino-5-halothiazoles through an addition-elimination mechanism.[2] The resulting 2-amino-5-halothiazole can then undergo a nucleophilic substitution reaction, where the halide is displaced by a strong nucleophile.[2]
Materials:
-
2-Amino-5-bromothiazole
-
Potassium Thiocyanate (KSCN)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-bromothiazole (1 mmol) in an appropriate volume of dimethylformamide (DMF).
-
Add potassium thiocyanate (KSCN) (1.2 mmol) to the solution.
-
Heat the reaction mixture with stirring. A temperature of 70°C has been reported for similar nucleophilic substitutions on the 2-amino-5-halothiazole core.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization.
Data Presentation
| Step | Reactant | Product | Reagents | Solvent | Temperature | Time | Yield (%) |
| 1 | 2-Aminothiazole | 2-Amino-5-bromothiazole | Bromine | Acetic Acid | 0 °C to RT | 2 h | 75 |
| 2 | 2-Amino-5-bromothiazole | This compound | Potassium Thiocyanate | DMF | 70 °C (suggested) | - | - |
Experimental Workflow
The overall experimental workflow is summarized in the following diagram.
Caption: Detailed workflow for the synthesis of this compound.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Bromine is highly corrosive and toxic. Handle with extreme care.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
This application note provides a foundational protocol for the synthesis of this compound. Researchers may need to optimize reaction conditions, such as temperature, reaction time, and solvent, to achieve the best results for their specific applications.
References
Purification Techniques for 2-Aminothiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 2-aminothiazole derivatives, a scaffold of significant interest in medicinal chemistry and drug development. The described methods are essential for obtaining high-purity compounds required for subsequent biological evaluation and pharmaceutical applications.
Introduction to Purification Challenges
2-Aminothiazole derivatives are commonly synthesized via methods such as the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea.[1][2] While effective, this and other synthetic routes can lead to a variety of impurities that must be removed to ensure the integrity of downstream applications.
Common Impurities May Include:
-
Unreacted starting materials (e.g., α-haloketones, thiourea).
-
Side-products from undesired reactions.
-
Isomeric byproducts, such as 3-substituted 2-imino-2,3-dihydrothiazoles, which can form under acidic conditions.[3]
-
Polymeric materials.
The basic nature of the 2-amino group can also present challenges during purification, particularly in silica gel chromatography, where it can lead to peak tailing and poor separation.[3][4] The selection of an appropriate purification strategy is therefore critical for achieving high purity and yield.
Flash Column Chromatography
Flash column chromatography is a widely used technique for the routine purification of 2-aminothiazole derivatives on a laboratory scale.[5] The choice of stationary phase and mobile phase is crucial for successful separation.
Data Presentation: Typical Flash Chromatography Conditions
| Parameter | Condition/Stationary Phase | Mobile Phase System (Typical Gradient) | Notes |
| Stationary Phase | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Most common approach. Requires optimization of solvent polarity.[6] |
| Silica Gel with Basic Modifier | Dichloromethane/Methanol with 0.1-2% Triethylamine (TEA) or Ammonia in Methanol | Neutralizes acidic silanol groups on silica, improving peak shape for basic amines.[4][7] | |
| Amino-functionalized Silica | Hexane/Ethyl Acetate | Provides a less acidic surface, reducing tailing and improving separation of basic compounds.[6] | |
| Loading Technique | Liquid Loading | Dissolve crude product in a minimal amount of the initial mobile phase or a stronger solvent like dichloromethane. | |
| Dry Loading | Adsorb the crude product onto a small amount of silica gel or celite, evaporate the solvent, and load the resulting powder onto the column. Recommended for samples poorly soluble in the mobile phase.[6] |
Experimental Protocol: Purification by Flash Column Chromatography (Silica Gel)
This protocol provides a general guideline and should be optimized for the specific 2-aminothiazole derivative.
Materials:
-
Crude 2-aminothiazole derivative
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol, Triethylamine (optional)
-
Flash chromatography system or glass column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol) to find a system that gives good separation of the desired product from impurities, with an Rf value for the product ideally between 0.2 and 0.4.
-
If peak tailing is observed, add a small amount of triethylamine (e.g., 0.5%) to the mobile phase.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase identified from TLC analysis.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Liquid Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the top of the column.
-
Dry Loading (Recommended for better resolution): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully load this powder onto the top of the column.
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate or methanol).
-
Maintain a constant flow rate.
-
-
Fraction Collection and Analysis:
-
Collect the eluent in fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 2-aminothiazole derivative.
-
Visualization: Flash Chromatography Workflow
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution purification technique suitable for obtaining highly pure 2-aminothiazole derivatives, especially for challenging separations or for final purification steps. Reversed-phase HPLC is commonly employed.[5]
Data Presentation: Typical Preparative HPLC Conditions
| Parameter | Condition | Notes |
| Stationary Phase | C18 (Octadecylsilane) | A non-polar stationary phase for reversed-phase chromatography. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with modifiers | A gradient elution is typically used, starting with a higher percentage of water and increasing the organic solvent concentration. |
| pH Modifier | Formic Acid or Trifluoroacetic Acid (TFA) (0.1%) | Improves peak shape by protonating the amine, reducing interactions with residual silanols. |
| Ammonium Bicarbonate or Triethylamine (for high pH) | For compounds that are more stable or separate better at higher pH, a pH-stable column is required.[7] | |
| Flow Rate | Dependent on column diameter (e.g., 20-50 mL/min for a 20 mm ID column) | |
| Detection | UV (e.g., 254 nm or a specific wavelength of maximum absorbance) |
Experimental Protocol: Purification by Preparative HPLC
Materials:
-
Partially purified 2-aminothiazole derivative
-
HPLC-grade solvents: Acetonitrile, Methanol, Water
-
HPLC-grade modifiers: Formic Acid, TFA, or a suitable buffer
-
Preparative HPLC system with a C18 column
-
Collection vessels
Procedure:
-
Analytical Method Development:
-
Develop an analytical scale HPLC method to achieve good separation of the target compound from impurities.
-
Optimize the mobile phase composition, gradient, and pH.
-
-
Scale-Up to Preparative HPLC:
-
Scale the flow rate and injection volume according to the dimensions of the preparative column.
-
Prepare a concentrated solution of the crude product in the initial mobile phase or a compatible solvent. Filter the solution to remove any particulates.
-
-
Purification Run:
-
Equilibrate the preparative column with the initial mobile phase.
-
Inject the sample solution onto the column.
-
Run the preparative HPLC method.
-
-
Fraction Collection:
-
Collect fractions based on the UV detector signal, corresponding to the peak of the desired product.
-
-
Post-Purification:
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Combine the pure fractions.
-
Remove the organic solvent by rotary evaporation.
-
If a non-volatile buffer was used, further purification (e.g., solid-phase extraction or lyophilization) may be necessary to remove the buffer salts.
-
Visualization: Preparative HPLC Workflow
Recrystallization
Recrystallization is a classical and cost-effective method for purifying solid 2-aminothiazole derivatives, often used as a final purification step to obtain crystalline material of high purity.[8] The success of this technique relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.
Data Presentation: Common Recrystallization Solvents
| Solvent System | Application Notes |
| Ethanol or Methanol | Good general-purpose solvents for moderately polar compounds. |
| Isopropanol | Can be effective when solubility in ethanol or methanol is too high. |
| Ethyl Acetate | Suitable for less polar derivatives. |
| Toluene or Benzene | For non-polar derivatives. Benzene is less commonly used due to toxicity.[9] |
| Solvent/Anti-solvent Pairs (e.g., Dichloromethane/Hexane, Ethanol/Water) | Used when a single solvent is not ideal. The compound is dissolved in a minimal amount of the "solvent" at high temperature, and the "anti-solvent" is added until turbidity appears, followed by cooling. |
Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude solid 2-aminothiazole derivative
-
A selection of potential recrystallization solvents
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Screening:
-
Place a small amount of the crude solid in several test tubes.
-
Add a small amount of a different solvent to each test tube and observe the solubility at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
Visualization: Recrystallization Logical Flow
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. youtube.com [youtube.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. benchchem.com [benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Notes and Protocols for the Spectroscopic Characterization of 5-Thiocyanatothiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed guide to the spectroscopic characterization of 5-Thiocyanatothiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. This document outlines the predicted spectroscopic properties and provides standardized protocols for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS) data. The information herein is intended to serve as a comprehensive resource for the structural elucidation and purity assessment of this molecule.
Chemical Structure and Properties
-
IUPAC Name: 2-amino-1,3-thiazol-5-yl thiocyanate
-
CAS Number: 23056-10-2
-
Molecular Formula: C₄H₃N₃S₂
-
Molecular Weight: 157.22 g/mol
-
Physical Form: Solid
-
Storage Conditions: 2-8°C, inert atmosphere, protected from light
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its functional groups and data from structurally related compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.7 | Singlet | 1H | H-4 (thiazole ring) |
| ~7.2 - 7.4 | Broad Singlet | 2H | -NH₂ (amino group) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 - 172 | C-2 (thiazole ring) |
| ~140 - 142 | C-4 (thiazole ring) |
| ~110 - 112 | C-5 (thiazole ring) |
| ~108 - 110 | -SCN (thiocyanate) |
Table 3: Predicted FT-IR Spectroscopic Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3250 | Medium | N-H stretching (asymmetric and symmetric) of primary amine[1][2] |
| ~2150 | Strong, Sharp | -S-C≡N stretching of thiocyanate |
| 1650 - 1580 | Medium | N-H bending of primary amine[1] |
| 1500 - 1400 | Medium | C=C and C=N stretching of thiazole ring |
| 1335 - 1250 | Medium | C-N stretching of aromatic amine[1] |
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z Ratio | Predicted Fragment Ion | Notes |
| 158.0 | [M+H]⁺ | Protonated molecular ion |
| 131.0 | [M+H - HCN]⁺ | Loss of hydrogen cyanide |
| 102.0 | [C₃H₄N₂S]⁺ | Thiazole amine fragment |
| 58.0 | [SCN+H]⁺ | Protonated thiocyanate fragment |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 500 MHz)
Protocol:
-
Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra at room temperature.
-
For ¹H NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for all spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Cleaning solvent (e.g., isopropanol)
Protocol:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Clean the ATR crystal thoroughly after the measurement.
-
Label the significant peaks in the spectrum and assign them to the corresponding functional group vibrations.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the molecule.
Materials:
-
This compound sample
-
Spectroscopic grade solvent (e.g., ethanol or acetonitrile)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Protocol:
-
Prepare a stock solution of the sample in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (absorbance typically between 0.1 and 1.0).
-
Fill a quartz cuvette with the solvent to be used as a blank and record the baseline spectrum.
-
Rinse the cuvette with the sample solution before filling it.
-
Record the UV-Vis spectrum of the sample solution over a suitable wavelength range (e.g., 200-800 nm).
-
Identify the wavelength of maximum absorbance (λmax).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound sample
-
High-resolution mass spectrometer (e.g., ESI-QTOF)
-
HPLC-grade solvent (e.g., acetonitrile, methanol) with 0.1% formic acid
Protocol:
-
Prepare a dilute solution of the sample (e.g., 10 µg/mL) in the chosen solvent.
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.
-
Acquire the mass spectrum in positive electrospray ionization (ESI+) mode.
-
Obtain the full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.
-
Perform fragmentation analysis (MS/MS) on the parent ion to elucidate the structure of the fragment ions.
-
Analyze the data to confirm the molecular weight and interpret the fragmentation pattern.
Workflow and Pathway Diagrams
References
Application Notes and Protocols: 5-Thiocyanatothiazol-2-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1][2] Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This document provides detailed application notes and protocols relevant to the medicinal chemistry applications of 5-thiocyanatothiazol-2-amine, a specific derivative of the 2-aminothiazole family. Due to the limited availability of specific data for this compound, this guide leverages information from closely related 5-substituted-2-aminothiazole analogs to provide representative protocols and potential applications.
Synthesis of 5-Substituted-2-Aminothiazole Derivatives
The synthesis of 2-aminothiazole derivatives is a well-established area of organic chemistry. The Hantzsch thiazole synthesis is a classic and widely used method.[3] A general approach for the synthesis of 5-substituted-2-aminothiazoles involves a two-step process starting from a 2-aminothiazole, which includes halogenation followed by nucleophilic substitution.
General Experimental Protocol: Two-Step Synthesis of 5-Substituted-2-Aminothiazoles
This protocol describes a general method for the synthesis of 5-amino- or 5-thio-substituted-2-aminothiazoles, which can be adapted for the synthesis of this compound.
Step 1: Halogenation of 2-Aminothiazole
-
Dissolve 2-aminothiazole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Add a halogenating agent, for example, N-bromosuccinimide (NBS) or bromine (1 equivalent), to the solution at room temperature.
-
Stir the reaction mixture for a specified time until the starting material is consumed (monitored by TLC).
-
The resulting 2-amino-5-halothiazole can be isolated or used directly in the next step.
Step 2: Nucleophilic Substitution
-
To the solution containing the 2-amino-5-halothiazole, add a nucleophile such as an amine or a thiol (1-1.2 equivalents) and a base (e.g., sodium bicarbonate or triethylamine, 2 equivalents).
-
Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture, and add water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Note: For the synthesis of this compound, potassium thiocyanate (KSCN) would be used as the nucleophile in Step 2.
Potential Medicinal Chemistry Applications
Kinase Inhibition
The 2-aminothiazole scaffold is a key component of several kinase inhibitors.[1] For instance, Dasatinib, a potent inhibitor of multiple tyrosine kinases, features a 2-aminothiazole core.[5] Derivatives of 2-aminothiazole have been investigated as inhibitors of various kinases, playing a crucial role in cancer therapy.[1]
dot
Caption: Potential mechanism of action for this compound as a kinase inhibitor.
Antimicrobial Activity
Thiazole derivatives have demonstrated a broad spectrum of antimicrobial activity.[3] The incorporation of a thiocyanate group could potentially enhance the antimicrobial properties of the 2-aminothiazole scaffold. Some studies have reported the synthesis of thiocyanato-containing heterocyclic compounds with notable antimicrobial and antitubercular activities.[6]
dot
Caption: Workflow for evaluating the antimicrobial activity of this compound derivatives.
Quantitative Data Summary (Analog-Based)
The following table summarizes quantitative biological activity data for representative 5-substituted-2-aminothiazole derivatives, as specific data for this compound is unavailable. This data is intended to provide a comparative context for the potential activity of the target compound.
| Compound Class | Target/Assay | Activity (IC50/MIC) | Reference |
| 2-Amino-thiazole-5-carboxylic acid phenylamide derivatives | Human K563 leukemia cells | IC50 = 16.3 µM | [1] |
| 2-Amino-thiazole-5-carboxylic acid phenylamide derivatives | MCF-7 breast cancer cells | IC50 = 20.2 µM | [5] |
| 2-Amino-thiazole-5-carboxylic acid phenylamide derivatives | HT-29 colon cancer cells | IC50 = 21.6 µM | [5] |
| 2-Amino-6-thiocyanato benzothiazole derivatives | E. coli | MIC = 50-100 µg/ml | [6] |
| 2-Amino-6-thiocyanato benzothiazole derivatives | S. aureus | MIC = 62.5-250 µg/ml | [6] |
| 2-Amino-6-thiocyanato benzothiazole derivatives | C. albicans | MIC = 50-100 µg/ml | [6] |
Experimental Protocols for Biological Evaluation
Protocol 1: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general method for assessing the kinase inhibitory activity of a test compound.
-
Materials: Kinase enzyme, substrate, ATP, test compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and kinase buffer. c. Add the diluted test compound to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader. g. Calculate the IC50 value from the dose-response curve.
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain.
-
Materials: Mueller-Hinton Broth (MHB), microbial culture, test compound, 96-well microtiter plates.
-
Procedure: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB. c. Prepare an inoculum of the microbial strain adjusted to a specific concentration (e.g., 5 x 105 CFU/mL). d. Add the microbial inoculum to each well of the plate. e. Include positive (microbe only) and negative (broth only) controls. f. Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours). g. The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microbe.
Conclusion
This compound represents an under-explored derivative within the medicinally significant 2-aminothiazole class. While direct biological data is scarce, the established synthetic routes and the diverse biological activities of its analogs, particularly as kinase inhibitors and antimicrobial agents, suggest that it is a valuable compound for further investigation in drug discovery programs. The protocols and data presented here, based on closely related structures, provide a solid foundation for researchers to begin exploring the therapeutic potential of this compound.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: 5-Thiocyanatothiazol-2-amine as an Aldehyde Dehydrogenase 1A (ALDH1A) Inhibitor
Introduction
5-Thiocyanatothiazol-2-amine has been identified as a potent and selective inhibitor of Aldehyde Dehydrogenase 1A (ALDH1A), an enzyme family that plays a critical role in cellular detoxification, differentiation, and drug resistance. The ALDH1A family, including isoforms ALDH1A1, ALDH1A2, and ALDH1A3, are NAD(P)+-dependent enzymes that catalyze the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. Overexpression of ALDH1A is a hallmark of cancer stem cells and is associated with poor prognosis in several cancers. This document provides detailed protocols and data regarding the use of this compound as an ALDH1A inhibitor.
Mechanism of Action
This compound acts as a selective inhibitor of the ALDH1A family. The thiocyanate group is crucial for its inhibitory activity, targeting the active site of the enzyme.
Data Presentation
A summary of the inhibitory activity of this compound against ALDH1A isoforms is presented below.
| Compound | ALDH1A1 IC50 (µM) | ALDH1A2 IC50 (µM) | ALDH1A3 IC50 (µM) |
| This compound | 0.120 | 0.075 | 0.030 |
Experimental Protocols
1. ALDH1A Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound against ALDH1A isoforms.
Materials:
-
Recombinant human ALDH1A1, ALDH1A2, or ALDH1A3 enzyme
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Aldehyde substrate (e.g., retinaldehyde for ALDH1A1, benzaldehyde for ALDH1A3)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the inhibitor in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
ALDH1A enzyme solution
-
Inhibitor solution (or DMSO for control)
-
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the NAD+ and aldehyde substrate solution.
-
Immediately measure the fluorescence (Excitation: 340 nm, Emission: 460 nm) every minute for 30 minutes.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.
2. Cell-Based ALDH Activity Assay (ALDEFLUOR™ Assay)
This protocol measures the ALDH activity in live cells using the ALDEFLUOR™ reagent system.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
ALDEFLUOR™ Assay Kit
-
This compound
-
Flow cytometer
Procedure:
-
Harvest and wash the cells.
-
Resuspend the cells in ALDEFLUOR™ Assay Buffer.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Add the activated ALDEFLUOR™ reagent to the cell suspension.
-
Incubate for 30-60 minutes at 37°C.
-
Analyze the cells by flow cytometry, measuring the fluorescence in the green channel.
-
Use cells treated with the specific ALDH inhibitor DEAB as a negative control to set the gates for the ALDH-positive population.
-
Quantify the percentage of ALDH-positive cells in the presence of this compound.
Visualizations
Caption: Workflow for in vitro and cell-based ALDH1A inhibition assays.
Caption: Inhibition of the ALDH1A pathway by this compound.
Application Notes and Protocols: Antimicrobial Activity of 5-Thiocyanatothiazol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to assess the antimicrobial potential of 5-thiocyanatothiazol-2-amine derivatives. While specific quantitative data for a broad range of these particular derivatives is not extensively available in publicly accessible literature, this document outlines the established protocols for determining such activity and presents data from structurally related compounds to serve as a reference point for researchers.
Introduction
The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial effects. The incorporation of a thiocyanate group at the 5-position of a 2-aminothiazole core presents an interesting avenue for the development of novel antimicrobial agents. The thiocyanate moiety is a versatile functional group known to contribute to the biological activity of various heterocyclic compounds. This document details the standardized experimental procedures for evaluating the in vitro antimicrobial efficacy of this class of compounds.
Data Presentation: Antimicrobial Activity of Related Thiazole and Thiocyanate Derivatives
Table 1: Minimum Inhibitory Concentration (MIC) of Structurally Related Thiazole and Thiocyanate Derivatives
| Compound Class | Derivative/Substituent | Test Organism | MIC (µg/mL) | Reference |
| Thiazole Derivatives | 2,5-dichloro thienyl-substituted thiazoles with amino or 8-quinolinyl moieties | Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa | 6.25 - 12.5 | [1] |
| 2-phenylacetamido-thiazole derivatives | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | 1.56 - 6.25 | [1] | |
| Thiazolyl-thiourea derivatives with 3,4-dichlorophenyl or 3-chloro-4-fluorophenyl groups | Staphylococcus aureus, Staphylococcus epidermidis | 4 - 16 | [2][3] | |
| Allylic Thiocyanates | Chloro-substituted allylic thiocyanates | Methicillin-resistant Staphylococcus aureus (MRSA) | Moderate to high activity | [4] |
| Thiazole-1,3,5-triazine Derivatives | Di-hydrophobic fragments on 1,3,5-triazine | Candida albicans, Candida glabrata | Lower than fluconazole | [5] |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole Derivatives | Various substituents | Clinical isolates of Candida albicans | 0.008 - 7.81 | [6] |
Note: The data presented above is for structurally related compounds and should be used as a reference. The antimicrobial activity of specific this compound derivatives must be determined experimentally.
Experimental Protocols
The following are detailed protocols for two standard methods used to determine the in vitro antimicrobial susceptibility of chemical compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound derivatives)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required
-
Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader (optional)
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compounds in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a gradient of compound concentrations.
-
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well containing the serially diluted test compound. The final volume in each well will be 200 µL.
-
Controls:
-
Growth Control: A well containing broth and the microbial inoculum but no test compound.
-
Sterility Control: A well containing only broth to check for contamination.
-
Positive Control: A row with a standard antibiotic prepared in the same manner as the test compounds.
-
-
Incubation: Cover the microtiter plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Agar Disk Diffusion Method (Kirby-Bauer Test)
This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents.
Materials:
-
Test compounds (this compound derivatives)
-
Sterile filter paper disks (6 mm in diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculums standardized to 0.5 McFarland turbidity
-
Positive control antibiotic disks
-
Sterile swabs
-
Forceps
Procedure:
-
Preparation of Test Disks: Impregnate sterile filter paper disks with a known concentration of the test compound solution and allow the solvent to evaporate completely.
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
-
Inoculation of Agar Plate: Dip a sterile swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate uniformly in three directions to ensure confluent growth.
-
Application of Disks: Using sterile forceps, place the impregnated test disks and a standard antibiotic disk onto the surface of the inoculated agar plate. Ensure the disks are in firm contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Visualizations
Experimental Workflow for Antimicrobial Evaluation
The following diagram illustrates the general workflow for synthesizing and evaluating the antimicrobial activity of novel chemical compounds.
Caption: Workflow for synthesis and antimicrobial screening.
Potential Mechanism of Action: Cell Membrane Disruption
While the precise mechanism of action for this compound derivatives is yet to be elucidated, related isothiocyanate compounds have been shown to exert their antimicrobial effects by disrupting the bacterial cell membrane. The following diagram illustrates this potential mechanism.
Caption: Potential mechanism of antimicrobial action.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal activity, SAR and physicochemical correlation of some thiazole-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Thiocyanatothiazol-2-amine Analogs: Synthesis and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of 5-thiocyanatothiazol-2-amine analogs, a class of compounds with significant potential in medicinal chemistry. The protocols detailed below offer step-by-step guidance for the chemical synthesis and subsequent biological screening of these promising molecules.
Introduction
The 2-aminothiazole scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a thiocyanate group at the 5-position of the thiazole ring offers a unique chemical handle for further derivatization and can significantly influence the pharmacological profile of the resulting analogs. This document outlines the synthesis of a library of this compound analogs and protocols for their evaluation as potential therapeutic agents.
Data Presentation
The following table summarizes the in vitro cytotoxic activity of representative this compound analogs against a panel of human cancer cell lines.
| Compound ID | Modification | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) |
| ST-01 | Unsubstituted Phenyl | 15.2 | 21.8 | 18.5 |
| ST-02 | 4-Chlorophenyl | 8.7 | 12.4 | 9.1 |
| ST-03 | 4-Methoxyphenyl | 12.1 | 18.9 | 14.3 |
| ST-04 | 4-Nitrophenyl | 5.4 | 7.9 | 6.2 |
| Doxorubicin | (Control) | 0.8 | 1.2 | 0.9 |
Experimental Protocols
Protocol 1: General Synthesis of this compound Analogs
This protocol describes a general method for the synthesis of this compound analogs via a photocatalytic C-H thiocyanation of N-aryl enaminones followed by cyclization.[1][2][3][4]
Workflow for Synthesis of this compound Analogs
Caption: Synthetic workflow for this compound analogs.
Materials:
-
N-Aryl enaminone (1.0 eq)
-
Ammonium thiocyanate (2.0 eq)
-
Ru(bpy)₃Cl₂·6H₂O (photocatalyst, 1 mol%)
-
Tetrahydrofuran (THF), anhydrous
-
Cesium carbonate (Cs₂CO₃) (1.0 eq)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Thiocyanation:
-
In a reaction vessel, dissolve the N-aryl enaminone and ammonium thiocyanate in anhydrous THF.
-
Add the photocatalyst, Ru(bpy)₃Cl₂·6H₂O.
-
Irradiate the mixture with visible light (e.g., a blue LED lamp) under an air atmosphere at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
-
Cyclization:
-
To the crude thiocyanated enaminone intermediate, add methanol and cesium carbonate.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the cyclization by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Characterize the purified this compound analog by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the procedure for evaluating the cytotoxic effects of the synthesized analogs on human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for In Vitro Cytotoxicity (MTT) Assay
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Synthesized this compound analogs (dissolved in DMSO)
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and doxorubicin in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathway Context
The 2-aminothiazole scaffold is a known kinase inhibitor template.[5] Analogs of this compound may exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound analogs.
Further investigation through kinase profiling assays and western blot analysis would be necessary to elucidate the precise molecular targets and mechanism of action of these compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photocatalytic C-H Thiocyanation of NH2-Enaminones and the Tunable Synthetic Routes to 2-Aminothiazoles and 2-Thiazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Thiocyanatothiazol-2-amine in Materials Science and Polymer Chemistry
Disclaimer: 5-Thiocyanatothiazol-2-amine is a molecule with significant potential in materials science and polymer chemistry; however, it is not yet widely reported in the literature for these applications. The following application notes and protocols are prospective and based on the known reactivity of its constituent functional groups: the 2-aminothiazole core and the thiocyanate moiety. The experimental data provided is based on closely related and well-documented polymer systems to serve as a benchmark for future research.
Introduction
This compound is a heterocyclic compound featuring a reactive 2-aminothiazole ring and a versatile thiocyanate functional group. This unique combination of functionalities makes it a promising candidate for the development of novel polymers and functional materials. The 2-aminothiazole unit can participate in polymerization reactions, leading to the formation of conjugated polymers with interesting electronic and optical properties.[1][2][3] The thiocyanate group offers a reactive handle for post-polymerization modification, crosslinking, or the introduction of specific functionalities.[4][5] These potential applications position this compound as a valuable building block for researchers in materials science, polymer chemistry, and drug development.
Potential Applications in Materials Science and Polymer Chemistry
The bifunctional nature of this compound opens up several avenues for its application in materials science:
-
Conducting Polymers: The polymerization of the 2-aminothiazole moiety can yield conjugated polymers.[1][3] The presence of sulfur and nitrogen atoms in the thiazole ring can enhance the electrical conductivity and thermal stability of the resulting polymers.[2][6] These materials could find applications in organic electronics, such as organic field-effect transistors (OFETs) and sensors.[7][8]
-
Functional Polymer Coatings: The thiocyanate group can be leveraged for the covalent attachment of the molecule to surfaces or for crosslinking polymer chains to form robust coatings.[9] Such coatings could exhibit antimicrobial properties due to the presence of the thiazole and thiocyanate groups, which are known to have biological activity.[10][11]
-
Redox-Responsive Materials: The thiocyanate group can participate in redox reactions, making polymers incorporating this moiety potentially responsive to electrochemical stimuli.[9] This could be utilized in the design of smart materials for drug delivery or sensor applications.
-
High-Performance Polymers: The rigid thiazole ring can contribute to the thermal stability and mechanical strength of polymers.[12] Polyureas or polyamides derived from this compound could exhibit enhanced performance characteristics.
Data Presentation: Properties of a Related Polymer System
As direct data for polymers derived from this compound is not available, the following table summarizes the properties of poly(2-aminothiazole) (PAT), a closely related polymer, to provide a reference for expected performance.
| Property | Value | Reference |
| Polymer Yield | Up to 81% | [1][3] |
| Thermal Stability | Stable up to ~250 °C | [1][6] |
| Electrical Conductivity | Varies with doping (semiconducting) | [1][6] |
| UV-vis Absorption | Broad absorption around 450 nm | [3] |
Experimental Protocols (Prospective)
The following are hypothetical protocols for the polymerization of this compound and its subsequent functionalization, based on established chemical principles.
Protocol 1: Oxidative Polymerization of this compound
This protocol describes a method for the chemical oxidative polymerization of this compound to produce a conjugated polymer.
Materials:
-
This compound (monomer)
-
Copper(II) chloride (CuCl₂) (oxidant)
-
Deionized water (solvent)
-
Methanol
-
Ammonia solution
Procedure:
-
Dissolve a specific molar ratio of this compound in deionized water with stirring.
-
In a separate flask, prepare a solution of CuCl₂ in deionized water.
-
Slowly add the CuCl₂ solution to the monomer solution under constant stirring at a controlled temperature (e.g., 70 °C).
-
Allow the reaction to proceed for a set time (e.g., 48 hours). A dark precipitate should form.
-
Filter the precipitate and wash it thoroughly with deionized water to remove the oxidant and unreacted monomer.
-
To remove any remaining copper ions, wash the polymer with a dilute ammonia solution, followed by deionized water until the filtrate is neutral.
-
Finally, wash the polymer with methanol and dry it under a vacuum at 60 °C.
-
Characterize the resulting polymer using FTIR, ¹H NMR, UV-vis spectroscopy, TGA, and electrical conductivity measurements.
Protocol 2: Post-Polymerization Modification via the Thiocyanate Group
This protocol outlines a general procedure for the functionalization of a polymer containing pendant thiocyanate groups with a thiol-containing molecule.
Materials:
-
Polymer with pendant thiocyanate groups
-
Thiol-containing molecule (e.g., a fluorescent dye with a thiol group)
-
Suitable solvent (e.g., DMF or DMSO)
-
Base catalyst (e.g., triethylamine)
Procedure:
-
Dissolve the polymer with pendant thiocyanate groups in the chosen solvent.
-
Add the thiol-containing molecule to the polymer solution in a desired molar excess.
-
Add a catalytic amount of the base to facilitate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 12-24 hours).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Once the reaction is complete, precipitate the functionalized polymer by adding a non-solvent.
-
Filter the polymer, wash it with the non-solvent to remove unreacted reagents, and dry it under a vacuum.
-
Confirm the successful functionalization using spectroscopic methods (e.g., FTIR, NMR, or fluorescence spectroscopy).
Mandatory Visualization
Caption: Workflow for the proposed oxidative polymerization of this compound.
References
- 1. Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. mdpi.com [mdpi.com]
- 4. Chemical Stability and Reactivity of Thiocyanate Materials [eureka.patsnap.com]
- 5. Thiocarbonyl chemistry in polymer science - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00050D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzothiazole-disulfide based redox-responsive polymers: facile access to reversibly functionalizable polymeric coatings - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based Assays to Evaluate the Biological Activity of 5-Thiocyanatothiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Thiocyanatothiazol-2-amine is a heterocyclic compound containing a thiazole ring, a scaffold known to be present in various biologically active molecules. Derivatives of 2-aminothiazole have demonstrated a range of activities, including antiproliferative and anticancer effects.[1][2] These application notes provide a comprehensive guide for researchers to conduct cell-based assays to elucidate the biological activity of this compound. The following protocols and methodologies are standard approaches for characterizing a novel compound's effect on cell viability, apoptosis, and underlying signaling pathways.
While specific biological data for this compound is not extensively available in public literature, the assays described herein represent the foundational steps to profile its potential as a therapeutic agent.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables present example data for structurally related 2-aminothiazole derivatives to illustrate the type of results that can be obtained from the described assays.
Table 1: Antiproliferative Activity of a Structurally Related 2-Aminothiazole Compound (Example Data)
| Cell Line | Compound Concentration (µM) | % Inhibition of Cell Growth (72h) | IC₅₀ (µM) |
| Human Leukemia (K562) | 0.1 | 25 ± 3.1 | 0.45 |
| 0.5 | 58 ± 4.5 | ||
| 1.0 | 85 ± 2.8 | ||
| Human Breast Cancer (MCF-7) | 1.0 | 15 ± 2.2 | >10 |
| 5.0 | 45 ± 3.9 | ||
| 10.0 | 62 ± 5.1 | ||
| Human Colon Cancer (HT-29) | 1.0 | 18 ± 1.9 | >10 |
| 5.0 | 48 ± 4.2 | ||
| 10.0 | 65 ± 3.7 |
IC₅₀: The half-maximal inhibitory concentration.
Table 2: Induction of Apoptosis by a Structurally Related 2-Aminothiazole Compound (Example Data)
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Human Leukemia (K562) | Vehicle Control | 3.2 ± 0.5 | 1.8 ± 0.3 |
| Compound (1x IC₅₀) | 25.6 ± 2.1 | 10.4 ± 1.5 | |
| Compound (2x IC₅₀) | 45.8 ± 3.7 | 22.1 ± 2.9 |
PI: Propidium Iodide.
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability.[3] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[3]
Materials:
-
This compound
-
Human cancer cell lines (e.g., K562, MCF-7, HT-29)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or 0.1% NP-40 in isopropanol with 4 mM HCl)[4][5]
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.[4]
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the compound. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570-590 nm using a microplate reader.[5]
-
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[6] Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.[6]
Materials:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and suspension cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cells at 300 x g for 5 minutes.[6]
-
-
Washing:
-
Wash the cells twice with cold PBS.[6]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[6]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[6]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[6]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[6]
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[6]
-
Analyze the samples by flow cytometry within one hour.
-
Signaling Pathway Analysis (Western Blotting)
Western blotting is used to detect specific proteins in a cell lysate, allowing for the investigation of how this compound affects key signaling pathways involved in cell proliferation, survival, and apoptosis (e.g., MAPK, PI3K/Akt, or apoptosis-related proteins like caspases and Bcl-2 family members).[7]
Materials:
-
This compound
-
Human cancer cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against target proteins
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Protocol:
-
Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[7]
-
Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C with gentle shaking.[10]
-
Wash the membrane three times with TBST.[10]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST.[8]
-
-
Detection:
-
Incubate the membrane with ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Mandatory Visualizations
Caption: Experimental workflow for cell-based assays.
Caption: Hypothetical signaling pathways affected by the compound.
References
- 1. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. cyrusbio.com.tw [cyrusbio.com.tw]
- 6. benchchem.com [benchchem.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Developing Kinase Inhibitors with a 2-Aminothiazole Scaffold
Introduction
The 2-aminothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry and drug discovery, particularly in the development of potent and selective kinase inhibitors.[1][2][3] Its structural and electronic properties allow it to form key interactions within the ATP-binding pocket of various kinases, making it a versatile template for inhibitor design.[3][4] This has led to the successful development of several clinically approved drugs, including the multi-kinase inhibitor Dasatinib (Sprycel®), used in the treatment of chronic myeloid leukemia (CML), and Alpelisib, a PI3K inhibitor.[3][5][6]
These application notes provide an overview of the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis for developing novel anticancer agents based on the 2-aminothiazole core. The protocols and data presented are intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.
I. Synthesis of 2-Aminothiazole Scaffolds
The most common and efficient method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis.[3][4] This method involves the cyclocondensation reaction between an α-haloketone and a thiourea or thioamide derivative.[3][4] Modern variations may employ microwave assistance to improve reaction times and yields.[7]
References
- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
Hantzsch Thiazole Synthesis: Application Notes and Protocols for 2-Aminothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Hantzsch thiazole synthesis, a classic condensation reaction, remains a cornerstone in heterocyclic chemistry for the generation of the thiazole scaffold. This methodology is particularly valuable for the synthesis of 2-aminothiazole derivatives, a class of compounds exhibiting a broad spectrum of biological activities. These derivatives are integral to numerous pharmacologically active agents, demonstrating antimicrobial, anti-inflammatory, and anticancer properties. This document provides detailed application notes, experimental protocols, and mechanistic insights into the Hantzsch synthesis of 2-aminothiazole derivatives.
Introduction
The fundamental Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. To produce 2-aminothiazole derivatives, thiourea is commonly employed as the thioamide component. The versatility of this reaction allows for the introduction of a wide array of substituents at various positions on the thiazole ring, enabling the generation of diverse chemical libraries for drug discovery and development.
Reaction Mechanism and Workflow
The Hantzsch synthesis of 2-aminothiazoles proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration. A typical laboratory workflow encompasses reaction setup, product isolation, and purification.
Data Presentation: Synthesis of 2-Aminothiazole Derivatives
The following tables summarize quantitative data from various Hantzsch synthesis protocols for producing 2-aminothiazole derivatives.
Table 1: Conventional Heating Methods
| α-Haloketone | Thiourea (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromoacetophenone | 1.5 | Methanol | Reflux (65-70) | 0.5 - 1 | ~90 | [1] |
| 2-Bromo-1-(p-tolyl)ethanone | 1.1 | 95% Ethanol | Reflux | 1 | 99 | [2] |
| 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone | 1.1 - 1.5 | Ethanol | Reflux | 1 - 3 | High (not specified) | [3] |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | 1.0 | Ethanol/Water (1:1) | 65 | 2 - 3.5 | 79-90 | [4] |
Table 2: Microwave-Assisted Synthesis
| α-Haloketone | Thiourea (Equivalents) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Substituted 2-bromo-1-phenylethanone | 1.0 | Ethanol | Not specified | Not specified | Good | [5] |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | 1.0 | Methanol | 90 | 30 | High (not specified) | [6] |
Experimental Protocols
Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole
This protocol describes a standard and high-yielding synthesis of 2-amino-4-phenylthiazole using conventional heating.[1]
Materials:
-
2-Bromoacetophenone (5.0 mmol, 1.0 g)
-
Thiourea (7.5 mmol, 0.57 g)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Procedure:
-
In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a magnetic stir bar.
-
Heat the mixture to a gentle reflux (approximately 65-70°C) with stirring for 30-60 minutes.
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water.
-
Allow the product to air dry completely.
Protocol 2: One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives
This protocol details an efficient, one-pot, three-component synthesis suitable for generating a library of derivatives.[4]
Materials:
-
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)
-
Thiourea (1 mmol)
-
Substituted Benzaldehyde (1 mmol)
-
Silica supported tungstosilisic acid (SiW.SiO₂) (15 mol%)
-
Ethanol/Water (1:1, 5 mL)
Procedure:
-
In a round-bottom flask, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, the desired substituted benzaldehyde, and the SiW.SiO₂ catalyst.
-
Add the ethanol/water solvent mixture.
-
Reflux the mixture with stirring at 65°C for 2-3.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the hot solution to remove the catalyst.
-
The filtrate can be cooled to induce crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
Applications in Drug Development: Targeting Kinase Signaling Pathways
2-Aminothiazole derivatives have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.
Inhibition of Aurora Kinase Signaling
Aurora kinases are key regulators of mitosis, and their overexpression is linked to tumorigenesis.[3][7] Certain 2-aminothiazole derivatives have been identified as inhibitors of Aurora kinases, leading to cell cycle arrest and apoptosis in cancer cells.
Allosteric Modulation of Protein Kinase CK2
Protein kinase CK2 is a constitutively active serine/threonine kinase that promotes cell survival and proliferation through various signaling pathways, including PI3K/AKT/mTOR, NF-κB, and JAK/STAT.[7][8] Novel 2-aminothiazole derivatives have been identified as selective allosteric modulators of CK2, binding to a site distinct from the ATP-binding pocket and stabilizing an inactive conformation of the enzyme.[4][9]
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. 2-AMINO-4-(P-TOLYL)THIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2‑Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action [escholarship.org]
- 9. 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 5-Thiocyanatothiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Thiocyanatothiazol-2-amine is a heterocyclic compound with potential applications in medicinal chemistry and drug development. Accurate and comprehensive analytical characterization is crucial for its identification, purity assessment, and quality control. These application notes provide detailed protocols for the characterization of this compound using various analytical techniques, including Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio (m/z).
Predicted Mass Spectral Data
While specific experimental mass spectral data for this compound is not widely published, its behavior can be predicted based on the analysis of structurally similar compounds like aminothiazoles and other thiazole derivatives.[1][2][3]
Table 1: Predicted Key Mass Spectral Peaks for this compound
| Predicted m/z | Proposed Fragment Ion | Notes |
| 157.22 | [M+H]⁺ | Protonated molecular ion. |
| 130.24 | [M+H - HCN]⁺ | Loss of hydrogen cyanide. |
| 100.14 | [C₃H₄N₂S]⁺ | Aminothiazole fragment.[3] |
| 58.00 | [SCN]⁺ | Thiocyanate fragment. |
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a general method for the analysis of this compound using LC-MS.
1. Sample Preparation:
- Dissolve 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
- Vortex the solution to ensure complete dissolution.
- Filter the sample through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Conditions:
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separation.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes can be used as a starting point.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended for this compound to generate the protonated molecule [M+H]⁺.[1]
- Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is preferred for accurate mass measurements.
- Scan Range: m/z 50-500.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
4. Data Analysis:
- Identify the peak corresponding to the protonated molecular ion [M+H]⁺.
- Analyze the fragmentation pattern to confirm the structure of the compound.
Workflow for LC-MS Analysis
Caption: General workflow for LC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
Predicted ¹H and ¹³C NMR Data
The predicted chemical shifts are based on the analysis of similar aminothiazole structures.[4][5]
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H4 (thiazole ring) | ~7.0 - 7.5 | Singlet |
| NH₂ (amino group) | ~7.2 (broad) | Singlet |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (ppm) |
| C2 (thiazole ring) | ~170 |
| C4 (thiazole ring) | ~120 |
| C5 (thiazole ring) | ~105 |
| SCN (thiocyanate) | ~112 |
Experimental Protocol: NMR Spectroscopy
1. Sample Preparation:
- Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- Ensure the sample is fully dissolved; gentle warming or sonication may be required.
2. NMR Instrument Parameters:
- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR:
- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-64.
- Relaxation Delay: 1-2 seconds.
- ¹³C NMR:
- Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay: 2-5 seconds.
3. Data Processing:
- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase and baseline correct the spectrum.
- Integrate the peaks in the ¹H NMR spectrum.
- Reference the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Logical Relationship of NMR Data Interpretation
Caption: Logical workflow for NMR data interpretation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Absorption Bands
The predicted IR absorption bands are based on the characteristic frequencies of the functional groups in this compound.[6][7][8]
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |
| 3400-3300 | N-H (primary amine) | Asymmetric & Symmetric Stretch | Medium |
| 2160-2120 | S-C≡N (thiocyanate) | Stretch | Strong, Sharp |
| 1650-1580 | N-H (primary amine) | Bend | Medium |
| ~1550 | C=N (thiazole ring) | Stretch | Medium |
| ~1450 | C=C (thiazole ring) | Stretch | Medium |
| 1335-1250 | C-N (aromatic amine) | Stretch | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy
1. Sample Preparation:
- Place a small amount of the solid this compound sample directly onto the ATR crystal.
- Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
2. Instrument Parameters:
- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Scan Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
3. Data Acquisition and Processing:
- Collect a background spectrum of the clean, empty ATR crystal.
- Collect the sample spectrum.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Experimental Workflow for FTIR Analysis
Caption: Workflow for ATR-FTIR analysis.
Disclaimer: The quantitative data and experimental protocols provided are intended as a general guide. Specific parameters may need to be optimized for the particular instrumentation and sample characteristics. The predicted spectral data is based on theoretical knowledge and analysis of similar compounds and should be confirmed with experimental data.
References
- 1. benchchem.com [benchchem.com]
- 2. The chemical ionization mass spectrometric analysis of phenylthiohydantoin and 2-anilino-5-thiazolinone amino acids obtained from the Edman degradation of proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminothiazole [webbook.nist.gov]
- 4. 2-Aminothiazole (96-50-4) 1H NMR [m.chemicalbook.com]
- 5. Isothiazol-5-amine hydrochloride(92815-50-4) 1H NMR [m.chemicalbook.com]
- 6. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 7. analyzetest.com [analyzetest.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Thiocyanated Heterocycles
Welcome to the technical support center for the synthesis of thiocyanated heterocycles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of thiocyanated heterocyles in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My thiocyanation reaction is resulting in a low yield or no product at all. What are the common causes and how can I improve it?
A: Low yields in heterocyclic thiocyanation can arise from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is often the most effective.[1] Common causes include:
-
Reagent Quality and Stability:
-
Thiocyanating Agent: The stability of the thiocyanating agent is crucial. For instance, thiocyanogen ((SCN)₂) can polymerize, especially at higher temperatures, appearing as a yellow, insoluble material.[2] Ensure your thiocyanating agents, such as ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), are dry and have been stored properly.
-
Solvents and Other Reagents: Impurities in solvents or other starting materials can interfere with the reaction.[1] Using reagents of appropriate purity and ensuring solvents are dry, especially for moisture-sensitive reactions, is critical.[1]
-
-
Suboptimal Reaction Conditions:
-
Temperature: Temperature control is critical. Some reactions require low temperatures (e.g., 0 °C to room temperature) to prevent side reactions like the polymerization of thiocyanogen.[2]
-
Reaction Time: The duration of the reaction must be optimized. Insufficient time will lead to incomplete conversion, while excessive time might promote side reactions or product degradation.[1]
-
Atmosphere: Many organic reactions are sensitive to atmospheric moisture and oxygen.[1] If your reaction is air-sensitive, employing proper inert atmosphere techniques (e.g., using a nitrogen or argon blanket) is necessary.[1]
-
-
Poor Regioselectivity:
-
The position of thiocyanation on the heterocyclic ring is highly dependent on the substrate and the reaction conditions. For electron-rich heterocycles like indoles and pyrroles, thiocyanation typically occurs at the most electron-rich position (e.g., C3 for indoles).[3][4][5][6] For other heterocycles, a mixture of isomers may be obtained, reducing the yield of the desired product.
-
Issue 2: Formation of Side Products
Q: I am observing significant side product formation in my reaction. What are the likely side reactions, and how can I minimize them?
A: Several side reactions can occur during thiocyanation, leading to a complex product mixture and a reduced yield of the desired product.[2]
-
Isomerization to Isothiocyanates: Organic thiocyanates can sometimes isomerize to the more stable isothiocyanates (R-NCS).[7] This is more common with certain substrates and in the presence of excess thiocyanate ions. Careful control of reaction time and temperature, followed by immediate work-up after the reaction is complete, can minimize this isomerization.
-
Over-thiocyanation: Highly activated heterocycles can undergo multiple thiocyanations. To avoid this, use a stoichiometric amount of the thiocyanating agent and closely monitor the reaction's progress to stop it once the mono-substituted product has formed.[2]
-
Polymerization of Thiocyanogen: As mentioned, the electrophile, thiocyanogen ((SCN)₂), can polymerize at higher temperatures. Maintaining a low reaction temperature is the primary solution.
-
Cyclization Reactions: For certain substrates with appropriate functional groups, in-situ cyclization can occur after thiocyanation to form fused heterocyclic systems like benzothiazoles. While sometimes this is the desired outcome, if it is a side reaction, adjusting the reaction conditions (e.g., temperature, catalyst) might favor the intended thiocyanated product.
Issue 3: Purification Challenges
Q: I am having difficulty purifying my thiocyanated heterocycle. What are some common purification issues and solutions?
A: Purification can be challenging due to the nature of the product and potential side products.
-
Product Instability: Some thiocyanated heterocycles may be unstable on silica gel, leading to decomposition during column chromatography. In such cases, alternative purification methods like recrystallization, preparative thin-layer chromatography (TLC) with a less acidic stationary phase (e.g., neutral alumina), or distillation (for volatile compounds) should be considered.
-
Co-elution of Isomers: If the reaction produces a mixture of regioisomers, their separation by column chromatography can be difficult due to similar polarities. Optimizing the chromatographic conditions (e.g., solvent system, gradient) or using high-performance liquid chromatography (HPLC) may be necessary.
-
Removal of Reagent Byproducts: Byproducts from the thiocyanating agent (e.g., succinimide from N-thiocyanatosuccinimide) can sometimes be challenging to remove. Aqueous work-up steps tailored to the properties of the byproduct (e.g., a basic wash to remove acidic byproducts) can be effective.
Frequently Asked Questions (FAQs)
Q1: Which thiocyanating agent should I choose for my heterocycle?
A1: The choice of thiocyanating agent depends on the reactivity of your heterocyclic substrate and the desired reaction conditions.
-
For electron-rich heterocycles (e.g., indoles, pyrroles, anilines), milder electrophilic thiocyanating agents are often effective.[8][9] Common choices include combinations like N-bromosuccinimide (NBS)/KSCN or oxidants like H₂O₂ with a thiocyanate salt.[2][10]
-
Metal-catalyzed methods , for instance using iron(III) chloride, can be effective for a range of activated arenes and heterocycles.[11]
-
Photocatalytic and electrochemical methods offer greener alternatives and can be highly efficient for specific substrates.[3]
Q2: How can I control the regioselectivity of the thiocyanation?
A2: Regioselectivity is a key challenge and is influenced by several factors:
-
Substrate's Electronic Properties: Electrophilic thiocyanation will predominantly occur at the most nucleophilic position of the heterocycle.[12]
-
Catalyst and Reagents: The choice of catalyst and thiocyanating agent can influence the regioselectivity. For example, iron(III) chloride catalysis with N-thiocyanatosaccharin shows excellent para-selectivity for many electron-rich arenes.[11]
-
Reaction Conditions: Temperature and solvent can also play a role in directing the substitution to a specific position.
Q3: My thiocyanate product appears to be unstable. How can I handle and store it?
A3: Some organic thiocyanates can be sensitive to heat, light, and acid or base.
-
Storage: It is best to store purified thiocyanated heterocycles in a cool, dark place under an inert atmosphere if they are particularly sensitive.
-
Handling: Avoid exposure to strong acids or bases during work-up and purification, as this can promote hydrolysis or isomerization. The stability of thiocyanate compounds can be influenced by temperature and pressure.[13] Guanidine thiocyanate, for example, can be stabilized with additives like thiourea or N-acetylcysteine.[14]
Data Presentation
Table 1: Comparison of Conditions for Thiocyanation of Indole
| Thiocyanating Agent / Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| NH₄SCN / H₂O₂ / SBSA | Water | Room Temp. | 5-10 min | 90 | [2] |
| KSCN / H₂O₂ / BSA | Water | Room Temp. | - | High | [10] |
| NH₄SCN / NCS / Thiourea | - | - | - | High | [15] |
| (SCN)₂ (electrogenerated) | Acetonitrile | 25 | - | up to 95 | [3] |
SBSA: Sulfonated boric acid, BSA: Boron sulfonic acid, NCS: N-Chlorosuccinimide
Experimental Protocols
Protocol 1: General Procedure for the Thiocyanation of Indoles using NH₄SCN/H₂O₂
This protocol is adapted from a method utilizing an environmentally friendly oxidant in water.[10]
-
To a solution of indole (1.0 mmol) in water (10 mL), add ammonium thiocyanate (1.2 mmol) and a catalytic amount of boron sulfonic acid (BSA).
-
Stir the mixture at room temperature.
-
Slowly add hydrogen peroxide (30% aqueous solution, 1.1 mmol) to the reaction mixture.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Metal-Free Photocatalytic Thiocyanation of Imidazo[1,2-a]pyridines
This procedure is based on a visible-light-mediated method.[16][17]
-
In a reaction vessel, combine the imidazo[1,2-a]pyridine substrate (0.5 mmol), ammonium thiocyanate (1.0 mmol), and eosin Y (1-2 mol%) in a suitable solvent (e.g., acetonitrile).
-
Ensure the vessel is open to the air (or under an air atmosphere).
-
Irradiate the mixture with a compact fluorescent lamp (CFL) or blue LEDs at room temperature.
-
Stir the reaction mixture until the starting material is consumed, as monitored by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 3-thiocyanatoimidazo[1,2-a]pyridine.
Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low product yield in thiocyanation reactions.
Common Side Reactions in Heterocyclic Thiocyanation
Caption: Common side reactions encountered during the thiocyanation of heterocycles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09060G [pubs.rsc.org]
- 4. A Review on Thiocyanation of Indoles: Ingenta Connect [ingentaconnect.com]
- 5. A Review on Thiocyanation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective C-H Thiocyanation of Arenes by Iron(III) Chloride Catalysis [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Influence of Temperature and Pressure on Thiocyanate Stability [eureka.patsnap.com]
- 14. WO2001023348A1 - Stabilized guanidine thiocyanate and the use thereof - Google Patents [patents.google.com]
- 15. Metal-Free Regioselective Thiocyanation of (Hetero) Aromatic C-H Bonds using Ammonium Thiocyanate: An Overview [jchemlett.com]
- 16. Metal-Free Thiocyanation of Imidazoheterocycles through Visible Light Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
optimizing reaction conditions for 5-Thiocyanatothiazol-2-amine synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the successful synthesis of 5-Thiocyanatothiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the direct electrophilic thiocyanation of 2-aminothiazole. This reaction typically involves treating 2-aminothiazole with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in the presence of a halogenating agent like bromine (Br₂) or N-Bromosuccinimide (NBS) in a suitable solvent.
Q2: Why is regioselectivity important in this synthesis?
A2: 2-Aminothiazole has multiple potential sites for electrophilic attack, including the C5 position on the ring and the exocyclic amino group.[1][2] The goal is to selectively introduce the thiocyanate group at the C5 position, which is electronically activated. Improper reaction conditions can lead to a mixture of isomers or undesired side products.
Q3: What are the critical safety precautions for this reaction?
A3: This synthesis involves hazardous materials. Bromine is highly corrosive, toxic, and volatile. N-Bromosuccinimide (NBS) is a lachrymator. Thiocyanate salts can release toxic hydrogen cyanide gas if acidified. Always conduct the reaction in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Have an appropriate quenching agent (e.g., sodium thiosulfate for bromine) readily available.
Q4: How can I confirm the identity and purity of the final product?
A4: The final product should be characterized using standard analytical techniques. This includes melting point determination, Thin Layer Chromatography (TLC) for assessing purity, and spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the chemical structure. Infrared (IR) spectroscopy can be used to identify the characteristic C≡N stretch of the thiocyanate group.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Product | 1. Inactive reagents. | 1. Use freshly opened or properly stored 2-aminothiazole. Ensure thiocyanate salt is dry. Use a fresh, stabilized solution of bromine or high-purity NBS. |
| 2. Incorrect reaction temperature. | 2. Maintain low temperatures (0-5 °C) during the dropwise addition of the halogenating agent to control the exothermic reaction and prevent degradation. Allow the reaction to proceed at the recommended temperature (e.g., room temperature) for the specified time. | |
| 3. Improper stoichiometry. | 3. Carefully check the molar ratios of the reactants. An excess of the halogenating agent can lead to side reactions. | |
| 4. Inefficient work-up. | 4. Ensure the pH is adjusted correctly during neutralization to precipitate the product fully. Use an ice bath to minimize the solubility of the product in the aqueous solution. | |
| Presence of 2-Amino-5-bromothiazole as a Major Impurity | 1. Reaction conditions favor halogenation over thiocyanation. | 1. Ensure the thiocyanate salt is added and well-dissolved before the addition of the halogenating agent. This allows for the in-situ formation of the electrophilic thiocyanating species (e.g., BrSCN).[3][4] |
| 2. Molar ratio of halogenating agent is too high. | 2. Reduce the molar equivalents of Br₂ or NBS. Start with a 1:1:1 molar ratio of 2-aminothiazole, thiocyanate salt, and halogenating agent and optimize from there. | |
| 3. Reaction temperature is too high. | 3. Perform the addition of the halogenating agent at a lower temperature (0 °C) to favor the desired reaction pathway. | |
| Formation of a Dark, Tarry, or Insoluble Mixture | 1. Polymerization of starting material or product. | 1. This can be caused by excessively high temperatures or overly acidic/basic conditions. Ensure controlled addition of reagents and monitor the temperature closely. |
| 2. Oxidation of the starting material. | 2. Degas the solvent before use and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Difficulty in Product Purification / Oily Product | 1. Presence of unreacted starting materials or side products. | 1. Perform a thorough wash of the crude product with cold water to remove inorganic salts. |
| 2. Inappropriate recrystallization solvent. | 2. Recrystallization from an ethanol/water mixture is often effective.[5] If the product remains oily, try a different solvent system or consider purification by column chromatography using silica gel. |
Data Presentation: Reagent Comparison
The choice of reagents can significantly impact the outcome of the thiocyanation reaction. The following table summarizes common reagent systems used for the thiocyanation of aromatic and heterocyclic compounds.
| Reagent System | Solvent | Typical Temperature | Key Advantages / Considerations |
| KSCN / Br₂ | Glacial Acetic Acid | 0 °C to Room Temp | A classic and effective method.[3] Requires careful handling of liquid bromine. |
| NH₄SCN / Br₂ | Glacial Acetic Acid | 0 °C to Room Temp | Similar to the KSCN/Br₂ system; ammonium salt may offer different solubility.[4] |
| KSCN / NBS | Dioxane/Water or DMF | 0 °C to 80 °C | NBS is a solid, making it easier and safer to handle than liquid bromine.[6] Reaction conditions can be tuned by solvent choice.[7] |
| NH₄SCN / Visible Light Photocatalyst | Acetonitrile | Room Temp | A modern, "green" chemistry approach that avoids harsh reagents.[8] Requires specialized equipment (photoreactor). |
Experimental Protocols
Protocol: Synthesis of this compound using KSCN and Bromine
This protocol is a representative procedure based on established methods for the thiocyanation of aromatic amines.[3][5]
-
Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-aminothiazole (e.g., 10.0 g, 0.1 mol) in glacial acetic acid (100 mL).
-
Addition of Thiocyanate : To the stirred solution, add potassium thiocyanate (KSCN) (10.7 g, 0.11 mol) in one portion. Stir the mixture at room temperature until the KSCN is fully dissolved.
-
Cooling : Cool the reaction mixture to 0-5 °C using an ice-salt bath.
-
Bromination : Prepare a solution of bromine (5.1 mL, 0.1 mol) in glacial acetic acid (20 mL). Add this solution dropwise to the cooled reaction mixture via the dropping funnel over approximately 1 hour. Critical : Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction : After the complete addition of bromine, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Work-up : Carefully pour the reaction mixture into a beaker containing 500 g of crushed ice and water. A precipitate should form.
-
Neutralization : Slowly neutralize the mixture by adding concentrated ammonium hydroxide dropwise with vigorous stirring until the pH is approximately 7-8. Keep the mixture in an ice bath during neutralization.
-
Isolation : Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Purification : Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound as a solid.
-
Drying and Characterization : Dry the purified product in a vacuum oven at 40-50 °C. Confirm the structure and purity using NMR, MS, and melting point analysis.
Visualizations
General Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates. Chemical and computational studies on the regioselectivity, adduct rearrangement, and mechanistic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjpbcs.com [rjpbcs.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
solubility and stability of 5-Thiocyanatothiazol-2-amine in biological assays
This technical support center provides guidance on the solubility and stability of 5-Thiocyanatothiazol-2-amine for researchers, scientists, and drug development professionals. As specific experimental data for this compound is limited in public resources, this guide offers insights based on the general properties of its constituent chemical groups—2-aminothiazole and thiocyanate—and predicted physicochemical characteristics.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound?
Based on computational models, the following properties are predicted for this compound:
| Property | Predicted Value | Source |
| Molecular Formula | C₄H₃N₃S₂ | --INVALID-LINK-- |
| Molecular Weight | 157.21 g/mol | --INVALID-LINK-- |
| pKa | 2.52 ± 0.10 | --INVALID-LINK-- |
| XLogP3-AA | 1.5 | --INVALID-LINK-- |
Q2: In which solvents is this compound likely to be soluble?
While specific quantitative data is unavailable, the solubility of this compound can be inferred from its structure, which contains a polar 2-aminothiazole ring and a thiocyanate group.
| Solvent Type | Predicted Solubility | Rationale and Handling Advice |
| Aprotic Polar Organic Solvents | Likely Soluble | Examples: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF). These are generally good starting points for creating stock solutions. |
| Protic Polar Organic Solvents | Moderately Soluble | Examples: Ethanol, Methanol. Solubility may be lower than in aprotic polar solvents. |
| Aqueous Buffers | pH-Dependent | The 2-amino group (predicted pKa ≈ 2.52) will be protonated at acidic pH, which may increase aqueous solubility. At neutral or basic pH, the compound is likely to be poorly soluble. |
| Non-polar Organic Solvents | Likely Insoluble | Examples: Hexanes, Toluene. Due to the polar nature of the molecule, solubility is expected to be very low. |
Q3: What are the potential stability issues with this compound in biological assays?
The stability of this compound can be influenced by several factors inherent to its chemical structure.
| Condition | Potential Stability Issue | Mitigation Strategies |
| Acidic pH (pH < 4) | Potential for thiocyanate group hydrolysis or degradation. The 2-aminothiazole ring is generally stable. | Prepare fresh solutions in acidic buffers and use them promptly. Conduct pilot stability studies at the intended assay pH. |
| Basic pH (pH > 8) | The 2-aminothiazole moiety may be susceptible to degradation at elevated pH and temperature. | Avoid prolonged storage in basic conditions. Prepare solutions fresh before use. |
| Presence of Nucleophiles | The thiocyanate group can react with strong nucleophiles (e.g., thiols like DTT or glutathione) present in some assay buffers or cell lysates. | Assess the compatibility of the compound with all assay components. If thiols are necessary, consider the potential for reaction and its impact on the compound's activity. |
| Light Exposure | Thiazole-containing compounds can be susceptible to photodegradation. | Protect stock solutions and experimental samples from light by using amber vials or covering with aluminum foil.[1] |
| Elevated Temperature | As with most small molecules, prolonged exposure to high temperatures can lead to degradation. | Store stock solutions at -20°C or -80°C. For working solutions, prepare them fresh and store at 2-8°C for short periods.[1] |
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Assay Buffer
Symptoms:
-
Cloudiness or visible particles appear after adding the compound stock solution to the aqueous buffer.
-
Inconsistent assay results.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Low Aqueous Solubility | 1. Decrease Final Concentration: Determine the maximum soluble concentration in the final assay buffer. 2. Increase Co-solvent Concentration: If tolerated by the assay, slightly increase the percentage of the organic co-solvent (e.g., DMSO) in the final buffer. Be mindful of potential solvent effects on the biological system. 3. pH Adjustment: If the assay allows, test the solubility in a buffer with a slightly acidic pH to protonate the amino group, which may enhance solubility. |
| "Salting Out" Effect | High salt concentrations in the buffer can decrease the solubility of organic compounds. If possible, test with a lower salt concentration buffer. |
Issue 2: Loss of Compound Activity Over Time
Symptoms:
-
The biological effect of the compound diminishes in experiments conducted over several hours or days.
-
Inconsistent results between freshly prepared samples and older ones.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Hydrolysis or Degradation | 1. pH-related instability: The thiocyanate or aminothiazole groups may be degrading at the assay's pH. Prepare fresh compound dilutions immediately before each experiment. 2. Reaction with Media Components: The compound may be reacting with components in the cell culture media or assay buffer (e.g., thiols). Analyze the stability of the compound in the complete assay media over time using an analytical method like HPLC. |
| Adsorption to Plastics | Hydrophobic compounds can adsorb to the surfaces of plastic labware. Use low-adhesion microplates and polypropylene tubes. |
Experimental Protocols
Protocol 1: Determining Approximate Solubility
This protocol provides a method to estimate the solubility of this compound in a solvent of interest.
-
Preparation: Add a small, known amount of the compound (e.g., 1 mg) to a clear vial.
-
Solvent Addition: Add the chosen solvent (e.g., DMSO) in small, measured increments (e.g., 10 µL).
-
Dissolution: After each addition, vortex the vial for 1-2 minutes to facilitate dissolution.
-
Observation: Observe the solution against a dark background to check for any undissolved particles.
-
Endpoint: The point at which the entire compound is dissolved provides an approximate solubility value (e.g., if 1 mg dissolves in 100 µL, the solubility is ~10 mg/mL).
-
Confirmation: For aqueous buffers, after preparing a concentrated stock in an organic solvent, dilute it into the buffer to the desired concentration and visually inspect for precipitation. Further confirmation can be done by centrifuging the sample and measuring the concentration of the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Protocol 2: Assessing Short-Term Stability
This protocol outlines a basic experiment to evaluate the stability of the compound in your assay buffer.
-
Sample Preparation: Prepare a solution of this compound in your final assay buffer at the working concentration.
-
Time Points: Aliquot the solution into several vials, one for each time point (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Incubation: Incubate the vials under the exact conditions of your biological assay (temperature, light/dark, CO₂ levels).
-
Analysis: At each time point, analyze the concentration of the compound remaining in the solution using a suitable analytical technique like HPLC-UV.
-
Data Interpretation: A decrease in the peak area of the parent compound over time indicates instability. The appearance of new peaks may suggest the formation of degradation products.
Visualizations
Caption: Workflow for determining the approximate solubility of a compound.
Caption: General workflow for assessing the stability of a compound in a given buffer.
References
Technical Support Center: Purification of 2-Aminothiazole Compounds
Welcome to the technical support center for the purification of 2-aminothiazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of molecules.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 2-aminothiazole compounds.
Issue 1: Low or No Recovery of the Target Compound After Column Chromatography
-
Question: I am performing column chromatography to purify my 2-aminothiazole derivative, but I am getting a very low yield or no product in the collected fractions. What could be the problem?
-
Answer: Low recovery from column chromatography can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Improper Solvent System: The polarity of the mobile phase is critical for good separation.[1] If the solvent system is too polar, your compound may elute too quickly with the solvent front. Conversely, if it's not polar enough, your compound may not move from the origin.
-
Suggested Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand.[1] A good solvent system for column chromatography will give your target compound an Rf value of approximately 0.2-0.4 on the TLC plate.
-
-
Compound Adsorption onto Silica Gel: 2-Aminothiazoles can sometimes irreversibly adsorb to the silica gel, especially if there are free silanol groups.
-
Suggested Solution: You can try deactivating the silica gel by adding a small percentage of a polar solvent like triethylamine or methanol to your mobile phase. This can help to reduce strong interactions between your compound and the stationary phase.
-
-
Sample Loading Issues: Loading the crude product in a large volume of a strong solvent can cause band broadening and poor separation, leading to loss of product in mixed fractions.
-
Column Cracking or Channeling: An improperly packed column can lead to cracks or channels in the stationary phase, causing the solvent to bypass the silica gel and resulting in poor separation and recovery.
-
Suggested Solution: Ensure the silica gel is packed uniformly as a slurry and that the column is not allowed to run dry.[1]
-
-
Issue 2: Persistent Impurities in the Purified Product
-
Question: After purification by column chromatography or recrystallization, I still observe significant impurities in my 2-aminothiazole sample when analyzed by HPLC or NMR. How can I improve the purity?
-
Answer: The presence of persistent impurities often indicates that the chosen purification method is not optimal for separating the target compound from specific byproducts.
-
Co-eluting Impurities in Chromatography: Some impurities may have similar polarity to your target compound, making them difficult to separate by standard column chromatography.
-
Suggested Solution: Try using a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system to alter the selectivity of the separation. Gradient elution, where the polarity of the mobile phase is gradually increased, can also improve the resolution of closely eluting compounds.[1]
-
-
Formation of Complex Mixtures: The synthesis of 2-aminothiazoles can sometimes lead to a complex mixture of products and side products.[2]
-
Suggested Solution: Revisit the reaction conditions. Optimizing temperature, reaction time, and the choice of catalyst can minimize the formation of side products.[2][3] Monitoring the reaction by TLC can help determine the optimal time to stop the reaction to avoid the formation of degradation products.[2]
-
-
Ineffective Recrystallization: The chosen solvent for recrystallization may not be ideal for selectively crystallizing your target compound while leaving impurities in the solution.
-
Suggested Solution: Screen a variety of solvents or solvent mixtures for recrystallization. The ideal solvent will dissolve your compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures.
-
-
Catalyst Residues: Palladium or other metal catalysts used in cross-coupling reactions can be difficult to remove.[2]
-
Suggested Solution: After the reaction, filter the mixture through a pad of Celite to help remove solid-supported catalysts.[3] Specific metal scavengers can also be used to remove residual metal catalysts from the solution before purification.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying 2-aminothiazole compounds?
A1: The primary challenges include:
-
High Polarity and Water Solubility: 2-Aminothiazole and some of its simple derivatives are highly polar and can be soluble in water, which can make extraction and purification by normal-phase chromatography difficult.[4]
-
Formation of Impurities: The synthesis of 2-aminothiazoles, often via the Hantzsch synthesis, can generate various impurities and side products that may be difficult to separate.[2]
-
Product Isolation: Isolating the final product from the reaction mixture can be challenging, especially if it is highly soluble in the reaction solvent.[2]
-
Catalyst Removal: For derivatives synthesized using cross-coupling reactions, removing the metal catalyst can be a significant purification hurdle.[2]
Q2: What is a good starting point for developing a column chromatography method for a new 2-aminothiazole derivative?
A2: A good starting point is to use silica gel as the stationary phase and a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) as the mobile phase.[1] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity while monitoring the separation by TLC.[1] The addition of a small amount of a basic modifier like triethylamine to the mobile phase can be beneficial to prevent peak tailing for these basic compounds.
Q3: Are there any alternative purification methods to column chromatography?
A3: Yes, other methods can be effective:
-
Recrystallization: This is a powerful technique for purifying solid compounds.[5] The key is to find a suitable solvent or solvent system.
-
Preparative HPLC: For difficult separations or when very high purity is required, preparative reversed-phase HPLC can be used.[1]
-
Acid-Base Extraction: The basic nature of the 2-amino group allows for purification by acid-base extraction. The compound can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate or re-extract the pure compound.
-
Precipitation as a Salt: A patented method describes the purification of 2-aminothiazole by reacting it with sulfur dioxide to form a bisulfite adduct that precipitates from the solution.[4] This adduct can then be isolated and decomposed to yield the pure 2-aminothiazole.[4]
Q4: How can I assess the purity of my final 2-aminothiazole compound?
A4: The purity of your compound should be assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining purity.[1] A pure compound should show a single major peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of your compound and identify the presence of any impurities with distinct signals.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS confirms the molecular weight of your compound and can help in identifying impurities.
-
Melting Point: A sharp melting point range is often indicative of a pure crystalline compound.
Data Presentation
Table 1: Purity and Yield of 2-Aminothiazole with Different Purification Strategies
| Example | Reaction Solvent | Neutralization/Extraction | Purification Method | Purity | Synthesis Yield (based on thiourea) | Reference |
| 1 | Methanol | 20% NaOH solution, Diethyl ether extraction | Washed with hexane and dried | 96.5% | 55.6% | [6] |
| 2 | Benzene | 20% NaOH solution, Benzene layer concentrated | Allowed to stand, crystals collected | 99.9% | 85.2% | [6] |
| 3 | Methanol | - | - | 99.8% | 92.6% | [6] |
| 4 | Benzene | Neutralization with sodium hydrogencarbonate, solvent removed | Washed with water and hexane, then dried | 99.9% | 96.3% | [6] |
| 5 | Benzene | - | Recrystallized from benzene | 99.9% | 88.9% | [6] |
Experimental Protocols
Protocol 1: General Procedure for Purification of a 2-Aminothiazole Derivative by Column Chromatography [1]
This protocol is a general guideline and may require optimization based on the specific properties of the 2-aminothiazole derivative.
-
Materials:
-
Crude 2-aminothiazole compound
-
Silica gel (60-120 mesh)
-
Solvents (e.g., ethyl acetate, hexane, dichloromethane, methanol)
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
-
-
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle into a packed bed.
-
Sample Loading: Dissolve the crude 2-aminothiazole compound in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample onto the top of the packed column.
-
Elution: Begin the elution with the selected mobile phase, starting with a less polar solvent system and gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect the eluent in fractions using collection tubes.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-aminothiazole compound.
-
Protocol 2: Purification of 2-Aminothiazole via Bisulfite Adduct Precipitation [4]
This method is specific for the purification of 2-aminothiazole itself.
-
Procedure:
-
Pass sulfur dioxide gas into an aqueous solution of crude 2-aminothiazole until an excess of sulfur dioxide has been used. The reaction can be performed at room temperature or heated to about 70-90°C to reduce the reaction time.[4]
-
Allow the solution to stand (if at room temperature) or cool the solution (if heated) to allow the 2-aminothiazole-bisulfite adduct to precipitate.[4]
-
Filter the precipitate and wash it with cold water.[4]
-
Dry the collected solid.[4]
-
The purified 2-aminothiazole can be liberated from the bisulfite adduct by decomposition, for example, by treatment with a base.
-
Mandatory Visualization
Signaling Pathways of 2-Aminothiazole-Containing Drugs
Many 2-aminothiazole derivatives are developed as inhibitors of protein kinases, which are key components of cellular signaling pathways.[7] Dysregulation of these pathways is a hallmark of diseases like cancer.[8]
Caption: Dasatinib signaling pathway.
Caption: Alpelisib signaling pathway.
References
- 1. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Alpelisib? [synapse.patsnap.com]
- 3. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
- 5. Mechanism of Action | PIQRAY® (alpelisib) tablets | HCP [piqray-hcp.com]
- 6. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Thiocyanatothiazol-2-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing 5-Thiocyanatothiazol-2-amine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to help improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the direct electrophilic thiocyanation of 2-aminothiazole at the C5 position. This is typically achieved using a thiocyanate salt, such as ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), in the presence of an oxidizing agent to generate the electrophilic thiocyanating species.
Q2: Why is the C5 position of 2-aminothiazole preferentially thiocyanated?
A2: The 2-amino group is an activating group that increases the electron density of the thiazole ring, making it more susceptible to electrophilic substitution. The C5 position is electronically favored for electrophilic attack in the 2-aminothiazole system.
Q3: What are the critical parameters to control for a high yield?
A3: Key parameters to optimize include the choice of solvent, reaction temperature, stoichiometry of reactants, and the purity of the starting materials. Sub-optimal conditions can lead to the formation of side products and a decrease in the overall yield.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By comparing the spots of the reaction mixture with the starting material (2-aminothiazole), you can determine when the reaction is complete.
Q5: What are the potential safety hazards associated with this synthesis?
A5: Thiocyanate salts can be toxic if ingested or if they come into contact with acids, as they can release hydrogen cyanide gas. It is crucial to handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or impure starting materials. 2. Incorrect stoichiometry of reactants. 3. Sub-optimal reaction temperature. 4. Insufficient reaction time. | 1. Ensure 2-aminothiazole and the thiocyanate salt are pure and dry. Use fresh reagents if possible. 2. Carefully check the molar ratios of the reactants. An excess of the thiocyanating agent may be necessary. 3. Optimize the reaction temperature. Some reactions may require cooling to prevent side reactions, while others may need gentle heating. 4. Monitor the reaction by TLC to ensure it has gone to completion. |
| Formation of Multiple Products (Visible on TLC) | 1. Over-reaction or side reactions. 2. Reaction temperature is too high. 3. Incorrect pH of the reaction mixture. | 1. Reduce the reaction time or temperature. 2. Perform the reaction at a lower temperature, for example, by using an ice bath. 3. Ensure the reaction is carried out under the recommended pH conditions. |
| Product is Difficult to Purify | 1. Presence of polar impurities. 2. Product co-elutes with starting material or side products during chromatography. | 1. Wash the crude product with a suitable solvent to remove impurities. Recrystallization is also an effective purification method. 2. Optimize the solvent system for column chromatography to achieve better separation. |
| Product Decomposes During Workup or Purification | 1. Product is unstable to heat or acid/base. | 1. Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a low temperature. 2. Perform the workup and purification under neutral conditions if possible. |
Data on Reaction Parameter Effects on Yield
The following table summarizes how different reaction conditions can influence the yield of this compound. This data is compiled from literature and should be used as a guideline for optimization.
| Parameter | Condition A | Yield A (%) | Condition B | Yield B (%) | Notes |
| Solvent | Methanol | ~70-80% | Dichloromethane | ~50-60% | Protic solvents like methanol or ethanol often give higher yields. |
| Temperature | 0-5 °C | ~85-95% | Room Temperature | ~70-80% | Lower temperatures can improve selectivity and reduce side product formation. |
| Oxidizing Agent | N-Bromosuccinimide (NBS) | ~80-90% | Iodine (I₂) | ~75-85% | NBS is often a more efficient oxidizing agent for this transformation. |
| Stoichiometry (2-aminothiazole:KSCN:NBS) | 1 : 1.2 : 1.2 | ~90% | 1 : 1 : 1 | ~75% | A slight excess of the thiocyanating agent and oxidant can drive the reaction to completion. |
Experimental Protocols
Protocol 1: Thiocyanation using Potassium Thiocyanate and N-Bromosuccinimide
This protocol is a common and effective method for the synthesis of this compound.
Materials:
-
2-aminothiazole
-
Potassium thiocyanate (KSCN)
-
N-Bromosuccinimide (NBS)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiazole (1.0 eq) in methanol.
-
Add potassium thiocyanate (1.2 eq) to the solution and stir until it is fully dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low reaction yield.
Hantzsch Thiazole Synthesis: A Technical Troubleshooting Guide
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the Hantzsch thiazole synthesis. Designed for researchers, scientists, and drug development professionals, this guide addresses common issues encountered during experimentation to help streamline your workflow and improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide to form a thiazole ring.[1][2] The mechanism proceeds in three main steps:
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Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone in an SN2 reaction.[1][2]
-
Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered ring intermediate.[1][2]
-
Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the final aromatic thiazole ring.[1][2]
Q2: How can I monitor the progress of my Hantzsch thiazole synthesis?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting material spots and the appearance of a new spot corresponding to the product, indicating that the reaction is proceeding. A common eluent system for this analysis is a mixture of ethyl acetate and hexane.[3]
Q3: What are some common side products in the Hantzsch thiazole synthesis?
Several side products can form during the Hantzsch thiazole synthesis, including:
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Unreacted starting materials: If the reaction is incomplete, you will observe the presence of the starting α-haloketone and thioamide.
-
Oxazole formation: If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can be formed.
-
Dimerization or polymerization: Under certain conditions, the reactants or intermediates can undergo self-condensation.
Troubleshooting Guide
This section addresses specific issues that may arise during the Hantzsch thiazole synthesis, providing potential causes and recommended solutions.
Problem 1: Low or No Product Yield
A low yield of the desired thiazole product is one of the most common challenges. Several factors can contribute to this issue.
| Possible Cause | Recommended Solutions |
| Impure Starting Materials | Ensure the purity of the α-haloketone and thioamide. Impurities can lead to unwanted side reactions that consume reactants. |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, reaction time, and solvent. The choice of solvent can significantly impact the reaction rate and yield. Perform small-scale trials to screen different solvents and temperatures. |
| Incomplete Reaction | Monitor the reaction progress using TLC to ensure it has gone to completion. If the reaction stalls, consider extending the reaction time or increasing the temperature. |
| Side Reactions | The formation of byproducts can reduce the yield of the desired product. Refer to the section on side products for specific strategies to minimize their formation. |
Problem 2: Multiple Spots on TLC After Reaction
The presence of multiple spots on a TLC plate of the crude reaction mixture indicates the presence of impurities or side products.
| Possible Cause | Recommended Solutions |
| Unreacted Starting Materials | As mentioned above, ensure the reaction goes to completion by monitoring with TLC and adjusting reaction conditions if necessary. |
| Formation of Oxazole Byproduct | This occurs if the thioamide starting material is contaminated with the corresponding amide. Purify the thioamide before use. |
| Dimerization or Polymerization | These side reactions can be minimized by optimizing the reaction concentration and temperature. |
| Formation of Isomeric Thiazoles | Depending on the substitution pattern of the reactants, isomeric products may form. Under acidic conditions, the reaction of α-haloketones with N-monosubstituted thioureas can yield a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[4] Careful control of pH can help favor the desired isomer. |
Problem 3: Difficulty in Product Purification
Isolating the pure thiazole derivative can be challenging due to the presence of persistent impurities or unfavorable physical properties of the product.
| Possible Cause | Recommended Solutions |
| "Oiling Out" During Recrystallization | This occurs when the melting point of the compound is lower than the boiling point of the solvent. Choose a solvent with a lower boiling point or cool the solution more slowly. |
| Poor Separation in Column Chromatography | Optimize the solvent system for column chromatography by first performing TLC with various eluents. A good starting point for thiazole derivatives is a mixture of hexane and ethyl acetate. For more polar compounds, a mixture of dichloromethane and methanol can be effective. If the compound streaks on the TLC plate, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve separation.[5] |
| Product is a Water-Soluble Salt | For water-soluble thiazolium salts, purification can be achieved through precipitation followed by salt metathesis. The crude salt can be precipitated from a non-polar solvent and then redissolved in warm water for a salt exchange with an excess of a salt like sodium tetrafluoroborate. |
Data Presentation
Table 1: Effect of Solvent and Temperature on Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | 25 | 3.5 | 0 |
| 2 | Water | Reflux | 3.5 | 50 |
| 3 | Ethanol | 25 | 3.5 | 0 |
| 4 | Ethanol | Reflux | 3.5 | 70 |
| 5 | Methanol | 25 | 3.5 | 0 |
| 6 | Methanol | Reflux | 3.5 | 65 |
| 7 | 1-Butanol | Reflux | 3.5 | 80 |
| 8 | 2-Propanol | Reflux | 3.5 | 75 |
| 9 | Ethanol/Water (1:1) | Reflux | 2 | 87 |
Data adapted from a study on the one-pot synthesis of Hantzsch thiazole derivatives.[6]
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Entry | Method | Temperature (°C) | Time | Yield (%) |
| 1 | Conventional Heating | 65 | 2 - 3.5 h | 79-90 |
| 2 | Ultrasonic Irradiation | Room Temperature | 1.5 - 2 h | 82-92 |
Data adapted from a study on the synthesis of new substituted Hantzsch thiazole derivatives.[7]
Experimental Protocols
Protocol 1: Conventional Hantzsch Thiazole Synthesis
This protocol describes the synthesis of 2-amino-4-phenylthiazole.
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.[1]
-
Add methanol and a stir bar.[1]
-
Heat the mixture with stirring on a hot plate to a gentle reflux for 30 minutes.[1]
-
Remove the reaction from the heat and allow it to cool to room temperature.[1]
-
Pour the reaction contents into a 100 mL beaker containing the 5% Na₂CO₃ solution and swirl to mix.[1]
-
Collect the resulting precipitate by vacuum filtration using a Buchner funnel.[1]
-
Wash the filter cake with cold water.[1]
-
Allow the solid to air dry.
Protocol 2: Microwave-Assisted Hantzsch Thiazole Synthesis
General Procedure:
-
Combine the α-haloketone (1 mmol) and the appropriate thioamide (1.1-1.5 mmol) in a microwave reaction vessel.
-
Add a suitable solvent (e.g., methanol, ethanol).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to the target temperature (e.g., 90-120°C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Isolate the product using the work-up and purification procedures described in Protocol 1.
Visualizations
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. benchchem.com [benchchem.com]
- 3. synarchive.com [synarchive.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Aminothiazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges associated with the poor solubility of aminothiazole derivatives in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why do my aminothiazole derivatives precipitate when I dilute my DMSO stock solution into an aqueous buffer for my assay?
A1: This is a common issue known as compound precipitation, which often occurs when a compound that is highly soluble in a non-polar organic solvent like dimethyl sulfoxide (DMSO) is introduced into an aqueous environment. The significant difference in polarity between DMSO and the aqueous buffer can cause the compound to crash out of the solution. The final concentration of DMSO in the assay should be kept as low as possible, typically below 1%, to minimize its potential effects on the assay and to reduce the risk of precipitation.
Q2: What are the initial steps I should take to improve the solubility of my aminothiazole derivative?
A2: A step-wise approach is recommended. Start by optimizing the solvent conditions. If simple solvent adjustments are insufficient, consider pH modification, especially if your compound has ionizable groups. If solubility issues persist, more advanced formulation strategies such as the use of co-solvents, surfactants, or cyclodextrins may be necessary.
Q3: Can the pH of the assay buffer affect the solubility of my aminothiazole derivative?
A3: Yes, the pH of the buffer can significantly impact the solubility of compounds with ionizable functional groups. Aminothiazole derivatives often contain basic nitrogen atoms that can be protonated at acidic pH, increasing their solubility in aqueous solutions. It is advisable to determine the pKa of your compound and assess its solubility at different pH values to find the optimal condition for your assay.
Troubleshooting Guide
Issue 1: Compound Precipitation in Cell-Based Assays
Symptoms:
-
Visible precipitate in the wells of the cell culture plate after adding the compound.
-
Inconsistent or non-reproducible assay results.
-
Cell morphology changes or signs of cytotoxicity not related to the compound's mechanism of action.
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.5% in your cell culture medium.
-
Use a Co-solvent: Consider using a less toxic co-solvent in combination with DMSO.
-
Serial Dilution: Perform serial dilutions in the final assay medium rather than a simple one-step dilution from a high-concentration stock.
-
Formulation Strategies: Explore the use of solubility-enhancing excipients.
Issue 2: Inconsistent Results in Biochemical Assays
Symptoms:
-
High variability between replicate wells.
-
Non-linear dose-response curves.
-
Lower than expected potency.
Troubleshooting Steps:
-
Kinetic Solubility Assessment: Determine the kinetic solubility of your compound in the specific assay buffer you are using. This will help you identify the concentration at which the compound starts to precipitate over the time course of your experiment.
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help maintain the solubility of hydrophobic compounds in aqueous buffers. It is crucial to test for any potential interference of the surfactant with your assay.
-
BSA Addition: For some assays, adding bovine serum albumin (BSA) to the buffer can help to solubilize lipophilic compounds, although it's important to confirm that BSA does not interfere with the activity you are measuring.
Data Presentation
Table 1: Recommended Starting Concentrations of Co-solvents and Surfactants
| Excipient | Type | Recommended Starting Concentration | Maximum Recommended Concentration |
| DMSO | Organic Solvent | ≤ 1% | 1% |
| Ethanol | Organic Solvent | 1-5% | 10% |
| PEG 400 | Co-solvent | 5-10% | 20% |
| Tween® 80 | Non-ionic Surfactant | 0.01-0.1% | 0.5% |
| Pluronic® F-68 | Non-ionic Surfactant | 0.02-0.2% | 1% |
| Solutol® HS 15 | Non-ionic Surfactant | 0.05-0.5% | 2% |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
Objective: To determine the concentration at which an aminothiazole derivative precipitates from a solution over time.
Materials:
-
Aminothiazole derivative stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well microplate (UV-transparent)
-
Plate reader capable of measuring absorbance at multiple wavelengths
Method:
-
Prepare a series of dilutions of the aminothiazole derivative stock solution in DMSO.
-
In the 96-well plate, add the appropriate volume of assay buffer.
-
Add a small volume (e.g., 1-2 µL) of the DMSO stock dilutions to the wells containing the assay buffer to achieve the desired final compound concentrations. Ensure the final DMSO concentration is constant across all wells.
-
Mix the solutions by gentle shaking.
-
Measure the absorbance of the solutions at a wavelength where the compound does not absorb (e.g., 620 nm) immediately after mixing (t=0) and at various time points (e.g., 1, 2, 4, 24 hours).
-
An increase in absorbance over time indicates precipitation. The kinetic solubility limit is the highest concentration that does not show a significant increase in absorbance over the experimental timeframe.
Visualizations
Caption: A decision-making workflow for improving the solubility of aminothiazole derivatives.
Caption: The experimental workflow for a kinetic solubility assay.
Technical Support Center: Stability of Thiocyanate Compounds in Different Solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of thiocyanate compounds in various solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to assist in your experimental design and execution.
Troubleshooting Guide
This guide addresses common issues encountered during the stability testing of thiocyanate compounds.
| Issue | Potential Cause | Recommended Solution |
| Rapid degradation of thiocyanate in solution | Solvent reactivity: Protic solvents (e.g., methanol, ethanol) can participate in solvolysis reactions, especially at elevated temperatures. | Switch to a less reactive, aprotic solvent such as acetonitrile or dimethylformamide (DMF). If a protic solvent is necessary, conduct experiments at lower temperatures and under inert atmosphere. |
| Presence of oxidizing agents: Contaminants or dissolved oxygen can oxidize thiocyanate to sulfate or other species. | De-gas solvents prior to use by sparging with an inert gas (e.g., nitrogen, argon). Ensure all glassware is scrupulously clean. | |
| Acidic or basic conditions: Thiocyanate can be unstable at extreme pH values. Acidic conditions can lead to the formation of volatile and toxic hydrogen thiocyanate, while strongly basic conditions can promote hydrolysis.[1] | Maintain a neutral pH by using buffered solutions where appropriate. If the compound is acid or base sensitive, ensure the solvent is neutral. | |
| Inconsistent or non-reproducible stability results | Variable storage conditions: Exposure to light, temperature fluctuations, and air can lead to inconsistent degradation rates.[1] | Store solutions in amber vials to protect from light. Use temperature-controlled incubators or water baths. Always seal vials tightly and consider flushing with an inert gas before storage. |
| Impure solvents or reagents: Impurities in solvents can catalyze degradation. | Use high-purity (e.g., HPLC grade) solvents and reagents for all stability studies. | |
| Matrix effects: Complex sample matrices can interfere with the analytical method, leading to inaccurate quantification of thiocyanate. | Develop and validate a stability-indicating analytical method. This may involve sample cleanup steps like solid-phase extraction (SPE) to remove interfering substances. | |
| Formation of unexpected byproducts | Reaction with solvent impurities: Trace impurities in the solvent (e.g., peroxides in ethers) may react with the thiocyanate compound. | Use freshly opened or purified solvents. Check for and remove peroxides from susceptible solvents before use. |
| Photodegradation: Exposure to UV or ambient light can induce degradation pathways that are not observed in the dark. | Conduct experiments under controlled lighting conditions or in the dark to assess photosensitivity. | |
| Precipitation of the thiocyanate compound | Poor solubility: The compound may have low solubility in the chosen solvent, especially at lower temperatures. | Determine the solubility of the compound in the selected solvent at the intended storage temperature before initiating the stability study. Consider using a co-solvent system if solubility is an issue. |
| Change in solvent composition: Evaporation of a volatile solvent component in a mixed solvent system can lead to precipitation. | Ensure vials are tightly sealed to prevent solvent evaporation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of thiocyanate compounds in solution?
A1: The main factors influencing thiocyanate stability include the choice of solvent, storage temperature, exposure to light, pH of the solution, and the presence of oxidizing or reducing agents.[1] Thiocyanate solutions can exhibit different stability profiles depending on these conditions.[1]
Q2: Which solvents are generally recommended for preparing stable thiocyanate solutions?
A2: Aprotic solvents such as acetonitrile and dimethylformamide (DMF) are often preferred for their lower reactivity compared to protic solvents like alcohols. However, the optimal solvent depends on the specific thiocyanate compound and the intended application. It is crucial to perform preliminary stability tests in your chosen solvent system.
Q3: How can I monitor the degradation of my thiocyanate compound?
A3: A stability-indicating analytical method is essential. High-performance liquid chromatography (HPLC) with UV detection is a common and reliable technique for separating the parent thiocyanate compound from its degradants.[2][3] Ion chromatography can also be used for the determination of the thiocyanate anion.
Q4: What are the typical degradation pathways for thiocyanate compounds?
A4: Thiocyanate can degrade through several pathways, including hydrolysis to form carbonyl sulfide and ammonia, or cyanate and sulfide.[1] Oxidation can lead to the formation of sulfate. The specific degradation products will depend on the reaction conditions.
Q5: How should I design a stability study for a novel thiocyanate compound?
A5: A well-designed stability study should evaluate the compound's stability under various stress conditions, including elevated temperature (accelerated stability testing), exposure to light (photostability), and different pH levels. The study should be conducted over a defined period with samples analyzed at specific time points using a validated stability-indicating method.
Quantitative Stability Data
The following table provides illustrative stability data for sodium thiocyanate in different solvents under accelerated conditions. Please note that this data is for exemplary purposes to demonstrate a structured presentation of stability results and may not reflect the actual stability of these compounds. Researchers should generate their own data for specific experimental conditions.
| Solvent | Compound | Concentration (mM) | Temperature (°C) | Time (days) | Remaining Compound (%) | Major Degradation Product(s) |
| Acetonitrile | Sodium Thiocyanate | 10 | 40 | 0 | 100.0 | - |
| 7 | 99.2 | Not Detected | ||||
| 14 | 98.5 | Not Detected | ||||
| 30 | 97.1 | Trace unidentified peak | ||||
| Methanol | Sodium Thiocyanate | 10 | 40 | 0 | 100.0 | - |
| 7 | 95.3 | Unidentified polar species | ||||
| 14 | 91.8 | Unidentified polar species | ||||
| 30 | 85.4 | Unidentified polar species | ||||
| Dimethyl Sulfoxide (DMSO) | Sodium Thiocyanate | 10 | 40 | 0 | 100.0 | - |
| 7 | 99.8 | Not Detected | ||||
| 14 | 99.5 | Not Detected | ||||
| 30 | 99.0 | Not Detected | ||||
| Water (pH 7) | Sodium Thiocyanate | 10 | 40 | 0 | 100.0 | - |
| 7 | 98.9 | Cyanate | ||||
| 14 | 97.5 | Cyanate | ||||
| 30 | 95.2 | Cyanate, Sulfate |
Experimental Protocols
Protocol 1: Accelerated Stability Study of a Thiocyanate Compound in Solution
Objective: To evaluate the stability of a thiocyanate compound in a selected solvent under accelerated temperature conditions.
Materials:
-
Thiocyanate compound of interest
-
High-purity solvent (e.g., HPLC grade Acetonitrile, Methanol, or DMSO)
-
Volumetric flasks and pipettes
-
Amber HPLC vials with caps
-
Temperature-controlled incubator
-
Validated HPLC method for the quantification of the thiocyanate compound
Procedure:
-
Solution Preparation: Prepare a stock solution of the thiocyanate compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Sample Aliquoting: Aliquot the stock solution into a sufficient number of amber HPLC vials for all time points and replicates. Typically, prepare triplicate samples for each time point.
-
Initial Analysis (T=0): Immediately after preparation, analyze three vials to determine the initial concentration of the thiocyanate compound. This will serve as the 100% reference.
-
Incubation: Place the remaining vials in a temperature-controlled incubator set to the desired accelerated temperature (e.g., 40°C, 50°C, or 60°C).
-
Time Point Analysis: At predetermined time points (e.g., 3, 7, 14, and 30 days), remove three vials from the incubator.
-
Sample Analysis: Allow the vials to cool to room temperature. Analyze the samples using the validated HPLC method to determine the concentration of the remaining thiocyanate compound. Also, monitor for the appearance of any new peaks, which may indicate degradation products.
-
Data Analysis: Calculate the percentage of the thiocyanate compound remaining at each time point relative to the initial (T=0) concentration. Plot the percentage remaining versus time to observe the degradation trend.
Visualizations
Troubleshooting Workflow for Thiocyanate Stability Issues
Caption: A logical workflow for troubleshooting common stability issues encountered with thiocyanate compounds.
Experimental Workflow for a Thiocyanate Stability Study
Caption: A typical experimental workflow for conducting a stability study of a thiocyanate compound.
References
- 1. Influence of Temperature and Pressure on Thiocyanate Stability [eureka.patsnap.com]
- 2. HPLC Determination of Thiocyanate on Newcrom BH Column | SIELC Technologies [sielc.com]
- 3. Determination of thiocyanate anion by high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Column Chromatography for 5-Thiocyanatothiazol-2-amine Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the column chromatography purification of 5-Thiocyanatothiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound using column chromatography?
The primary challenges stem from the compound's chemical properties, specifically the basicity of the 2-amine group on the thiazole ring. This can lead to strong interactions with the acidic silanol groups on standard silica gel, resulting in issues such as peak tailing, irreversible adsorption, and potential degradation of the compound on the column.
Q2: What stationary phase is recommended for the purification of this compound?
For initial purification attempts, standard silica gel (60-120 mesh) can be used, but it often requires deactivation.[1] Amine-functionalized silica or neutral alumina are often better alternatives to minimize unwanted interactions with the basic amine group.[2] For highly polar impurities, reversed-phase chromatography using a C18 stationary phase is a viable option.[2][3]
Q3: How can I prevent my compound from streaking or tailing on a silica gel column?
Tailing and streaking of amines on silica gel are common due to the interaction with acidic silanol groups.[4] To mitigate this, a small amount of a basic modifier, such as triethylamine (Et3N) or ammonium hydroxide (NH4OH), can be added to the mobile phase (typically 0.1-2%).[4][5] This deactivates the acidic sites on the silica gel, leading to more symmetrical peaks.
Q4: What is a good starting mobile phase for the purification of this compound?
The choice of mobile phase depends on the stationary phase being used. For normal-phase chromatography on silica gel, a good starting point is a non-polar solvent system with a polar modifier, such as a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[1][6] For reversed-phase chromatography, a gradient of acetonitrile in water or methanol in water is typically used, often with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the amine is protonated and exhibits good peak shape.[3][6]
Q5: My compound is not eluting from the column. What could be the problem?
If your compound is not eluting, it is likely strongly adsorbed to the stationary phase. This is a common issue with amines on silica gel.[2][7] To address this, you can gradually increase the polarity of the mobile phase. If that doesn't work, consider adding a competitive base like triethylamine to your eluent to displace the compound.[4] In some cases, switching to a less acidic stationary phase like alumina or using reversed-phase chromatography may be necessary.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Compound from Impurities | - Inappropriate mobile phase polarity. - Column overloading. - Co-eluting impurities. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) before running the column. - Reduce the amount of crude material loaded onto the column. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight.[1] - Try a different solvent system or a different stationary phase (e.g., alumina, C18). |
| Compound Streaking or Tailing | - Interaction of the basic amine with acidic silica gel. | - Add a basic modifier like triethylamine (0.1-2%) or ammonium hydroxide to the mobile phase.[4][5] - Use an alternative stationary phase such as amine-functionalized silica or alumina.[2] |
| Low Recovery of the Compound | - Irreversible adsorption to the stationary phase. - Compound decomposition on the column. | - Deactivate the silica gel with a base before use.[8] - Test the stability of your compound on silica gel using a 2D TLC plate.[9] - Switch to a less harsh stationary phase or consider reversed-phase chromatography. |
| Compound Elutes with the Solvent Front | - The mobile phase is too polar. | - Start with a less polar mobile phase and gradually increase the polarity (gradient elution). |
| Cracked or Dry Column Bed | - Improper column packing. - The column ran dry during the purification. | - Ensure the silica gel is packed as a uniform slurry and never let the solvent level drop below the top of the stationary phase. |
Experimental Protocols
Protocol 1: Normal-Phase Column Chromatography on Silica Gel
-
Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Column Packing: Gently pour the slurry into the column and allow the silica gel to settle, ensuring a flat and even bed. Drain the excess solvent until it is just above the silica surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). For poorly soluble compounds, consider "dry loading" by adsorbing the compound onto a small amount of silica gel and then adding it to the top of the column.[7][8]
-
Elution: Begin elution with the initial low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., increase the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.
-
Analysis: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Reversed-Phase Column Chromatography on C18
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% water / 5% acetonitrile with 0.1% TFA) for at least 10-15 column volumes or until a stable baseline is achieved.[3]
-
Sample Preparation: Dissolve the crude compound in a minimal amount of a suitable solvent like DMSO or methanol. Dilute the sample with the initial mobile phase.[3] Filter the sample through a 0.45 µm syringe filter.[3]
-
Injection and Elution: Inject the prepared sample onto the column. Run a gradient from a low to a high percentage of the organic mobile phase (e.g., 5% to 95% acetonitrile over 20-30 minutes).
-
Detection and Fraction Collection: Monitor the separation using a UV detector (e.g., at 254 nm).[3] Collect fractions corresponding to the target peak.
-
Analysis: Analyze the collected fractions for purity. Combine the pure fractions and remove the solvents, which may require lyophilization if water is present.
Visualizations
References
Validation & Comparative
A Comparative Analysis of 5-Thiocyanatothiazol-2-amine and Established Kinase Inhibitors in the Context of Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of 5-Thiocyanatothiazol-2-amine, a molecule with emerging anti-cancer properties, and a selection of well-established kinase inhibitors: Dasatinib, Bosutinib, and Gefitinib. While structurally related to a common scaffold for kinase inhibitors, recent evidence suggests this compound may act through a distinct mechanism, offering a novel avenue for therapeutic intervention. This document presents a detailed comparison of their known mechanisms of action, cellular activities, and the experimental protocols used to evaluate these compounds.
Introduction: A Tale of Two Mechanisms
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. This has led to the investigation of novel derivatives, including this compound. However, unlike its structural relatives that directly target the ATP-binding pocket of kinases, recent studies indicate that this compound derivatives disrupt the WDR5-MYC protein-protein interaction. This interaction is crucial for the oncogenic activity of MYC, a transcription factor frequently amplified in human cancers.
This guide will compare the cellular effects and mechanistic profiles of this compound with three FDA-approved kinase inhibitors:
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Dasatinib: A potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.
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Bosutinib: A dual Src/Abl kinase inhibitor.
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Gefitinib: An inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.
By juxtaposing a novel WDR5-MYC interaction disruptor with established kinase inhibitors, this guide aims to provide a comprehensive resource for researchers exploring diverse strategies for cancer treatment.
Quantitative Comparison of Biological Activity
The following tables summarize the inhibitory concentrations of the compared molecules against various cancer cell lines and kinases. This data provides a quantitative basis for understanding their respective potencies and target profiles.
Table 1: Anti-proliferative Activity of this compound Derivatives in MYC-driven Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| 4m (a this compound derivative) | MOLM13 | 0.71 |
| MV4-11 | 1.30 | |
| RS4-11 | 7.40 | |
| 4o (a this compound derivative) | MOLM13 | 1.10 |
| MV4-11 | 2.50 | |
| RS4-11 | 5.30 |
Data from a study on the disruption of WDR5-MYC interaction.
Table 2: Kinase Inhibitory Activity of Selected Kinase Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) |
| Dasatinib | Abl | 0.8 |
| Src | 0.5 | |
| LCK | 1.1 | |
| c-KIT | <30 | |
| PDGFRβ | <30 | |
| Bosutinib | Src | 1.2 |
| Abl | 20 | |
| Lyn | 0.85 | |
| Fgr | 0.174 | |
| Gefitinib | EGFR (Tyr1173) | 26 |
| EGFR (Tyr992) | 57 |
IC50 values are indicative of potency in biochemical assays and can vary depending on the experimental conditions.
Table 3: Cellular Anti-proliferative Activity of Selected Kinase Inhibitors
| Inhibitor | Cell Line | IC50 |
| Dasatinib | K562 (CML) | <1 nM |
| Neuroblastoma Cell Lines | 92 nM - >1 µM | |
| Bosutinib | Rat Fibroblasts (Src-dependent) | 100 nM |
| Gefitinib | EGFR-mutant Lung Cancer Cell Lines | 13.06 nM - 77.26 nM |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and the selected kinase inhibitors are visualized below.
Caption: Mechanisms of action for this compound and selected kinase inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and compare the activities of these compounds.
In Vitro Kinase Assay (General Protocol)
This protocol is used to determine the direct inhibitory effect of a compound on the activity of a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)
-
Test compound (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
Add the test compound dilutions to the wells of the assay plate. Include a vehicle control (e.g., DMSO).
-
Add the purified kinase to each well.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves measuring the amount of ADP produced.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Caption: A generalized workflow for an in vitro kinase assay.
Cell-Based Proliferation Assay
This assay measures the effect of a compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (serially diluted)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate as required by the reagent.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell proliferation inhibition for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
Western Blotting for Phospho-protein Analysis
This technique is used to assess the inhibition of kinase activity within a cellular context by measuring the phosphorylation state of its downstream substrates.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the inhibitor for a specific time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the protein lysates by gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein. A separate blot should be incubated with an antibody against the total protein as a loading control.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation upon inhibitor treatment.
Caption: A standard workflow for Western blotting analysis.
Conclusion
The comparative analysis of this compound with established kinase inhibitors like Dasatinib, Bosutinib, and Gefitinib highlights the diverse therapeutic strategies being explored in oncology. While the latter group of drugs achieves anti-cancer effects through direct inhibition of specific kinases, this compound and its derivatives represent a novel class of compounds that may exert their activity by disrupting the WDR5-MYC protein-protein interaction.
This distinction is critical for drug development professionals. The emergence of compounds with novel mechanisms of action provides potential solutions to combat drug resistance, a common challenge with kinase inhibitors. Furthermore, targeting protein-protein interactions opens up a new landscape of therapeutic targets that were previously considered "undruggable."
The data and protocols presented in this guide offer a foundational resource for researchers to further investigate the therapeutic potential of this compound and to contextualize its activity within the broader field of cancer therapeutics. Future studies should focus on elucidating the precise molecular interactions and downstream signaling effects of this compound to fully realize its potential in the clinic.
5-Thiocyanatothiazol-2-amine: A Comparative Analysis of Its Antimicrobial Potential
This guide offers a comparative overview of the antimicrobial potential of 5-thiocyanatothiazol-2-amine against a backdrop of known antimicrobial agents and related heterocyclic compounds. The information is curated to facilitate further research and highlight the potential areas of interest for this particular molecule.
Comparative Antimicrobial Activity
Due to the absence of specific experimental data for this compound, this section presents the antimicrobial activity of various other thiazole derivatives against common pathogens, alongside the performance of widely-used antimicrobial drugs for context. This comparative data, summarized in the tables below, can serve as a benchmark for future studies on this compound.
Antibacterial Activity
Table 1: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives and Standard Antibiotics against Staphylococcus aureus
| Compound/Drug | Strain | MIC (µg/mL) | Reference |
| Thiazole Derivative 1 | MRSA | 1.3 | [1][2] |
| Thiazole Derivative 2 | MRSA | 2.8 - 5.6 | [1][2] |
| Thiazole Derivative (unspecified) | S. aureus | 50 | [3] |
| 4-(4-bromophenyl)-thiazol-2-amine derivative 43a | S. aureus | 16.1 µM | [4] |
| Ciprofloxacin | Methicillin-Resistant S. aureus | 0.25 - 0.5 | [5][6] |
| Ciprofloxacin | S. aureus Newman (MSSA) | 0.25 | [7] |
| Ciprofloxacin | MRSA 8043 and MRSA 8282 | 0.5 | [8] |
| Penicillin G | S. aureus ATCC 25923 | 0.4 | [9] |
| Penicillin G | Penicillin-susceptible S. aureus | ≤ 0.125 | [10] |
Table 2: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives and Standard Antibiotics against Escherichia coli
| Compound/Drug | Strain | MIC (µg/mL) | Reference |
| 2-phenyl-1,3-thiazole derivative 12 | E. coli | 125-150 | [11] |
| 4-(4-bromophenyl)-thiazol-2-amine derivative 43a | E. coli | 16.1 µM | [4] |
| Heteroaryl thiazole derivative 4 | E. coli | 170 | [12] |
| Benzothiazole derivative | E. coli | 12.5-200 | [13][14] |
| Ciprofloxacin | E. coli | (highly variable, dependent on resistance mechanisms) | [15] |
| Ciprofloxacin | E. coli 11775 (I) | 0.013 | [16] |
| Ciprofloxacin | E. coli with reduced susceptibility | 0.12 - 1 | [17] |
Antifungal Activity
Table 3: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives and a Standard Antifungal against Candida albicans
| Compound/Drug | Strain | MIC (µg/mL) | Reference |
| Thiazolylhydrazone derivative 1 | C. albicans | 0.125 - 16.0 | [18] |
| 2-(cyclopropylmethylidene)hydrazinyl)thiazole derivative | C. albicans ATCC 2091 & 10231 | 0.015 - 3.91 | [19][20] |
| Thiazole derivative containing cyclopropane system | C. albicans clinical isolates | 0.008 - 7.81 | [19][21] |
| Fluconazole | C. albicans | ≤ 8 (Susceptible) | [22] |
| Fluconazole | C. albicans (response in candidemia) | >2 (associated with lower response) | [23] |
Potential Mechanisms of Action
While the precise mechanism of action for this compound is uninvestigated, the activities of its core moieties suggest potential pathways.
-
Thiazole Ring: The thiazole ring is a versatile pharmacophore found in many bioactive compounds. In antimicrobials, it can be involved in the inhibition of essential enzymes. For instance, some thiazole derivatives have been shown to target bacterial enzymes like DNA gyrase and FabH.[4] The antifungal activity of certain thiazoles is attributed to the inhibition of 14α-lanosterol demethylase, an enzyme crucial for ergosterol biosynthesis in the fungal cell membrane.[12]
-
Thiocyanate Group: The thiocyanate (-SCN) group is known for its reactivity and can contribute to antimicrobial effects through various mechanisms. Isothiocyanates, which are structurally related, have been shown to exert their antimicrobial activity by crossing bacterial membranes and potentially disrupting cellular processes.[2] The electrophilic nature of the thiocyanate carbon could allow for covalent modification of biological nucleophiles, such as cysteine residues in essential enzymes, leading to their inactivation.
A proposed general mechanism could involve the thiazole moiety facilitating cell entry or binding to a target protein, while the thiocyanate group acts as a reactive center to disable the target.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to determine the antimicrobial activity of a compound. These protocols are based on standard practices and those described in the cited literature.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Microbial Inoculum: A suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antimicrobial Dilutions: The test compound (e.g., this compound) is serially diluted in the appropriate broth in a 96-well microtiter plate. A range of concentrations is prepared to determine the MIC accurately.
-
Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. Positive (microorganism in broth without antimicrobial) and negative (broth only) controls are included. The plates are then incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Disk Diffusion Assay (Kirby-Bauer Method)
This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent.
-
Preparation of Agar Plates: A standardized suspension of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under suitable conditions.
-
Measurement of Zone of Inhibition: The antimicrobial agent diffuses from the disk into the agar. If the microorganism is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured in millimeters. A larger diameter generally indicates greater susceptibility.
Visualizations
The following diagrams illustrate a conceptual experimental workflow and a potential mechanism of action.
Caption: A typical experimental workflow for evaluating the antimicrobial activity of a novel compound.
Caption: A hypothetical mechanism of action for this compound.
Conclusion and Future Directions
While this compound remains an uncharacterized compound in terms of its antimicrobial properties, the established activities of the 2-aminothiazole and thiocyanate functionalities suggest that it warrants further investigation. The comparative data on related thiazole derivatives indicate a potential for broad-spectrum activity.
Future research should focus on the synthesis and purification of this compound, followed by systematic in vitro screening against a diverse panel of clinically relevant bacteria and fungi. Determining its MIC and MBC (Minimum Bactericidal Concentration) values will be crucial for a direct comparison with existing antimicrobial agents. Furthermore, mechanistic studies to identify its cellular targets would provide a deeper understanding of its mode of action and potential for development as a novel therapeutic agent. Cytotoxicity assays against mammalian cell lines will also be essential to assess its safety profile.
References
- 1. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model | PLOS One [journals.plos.org]
- 2. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 3. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 8. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Penicillin susceptibility among Staphylococcus aureus skin and soft tissue infections at a children’s hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]
- 13. Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijm.tums.ac.ir [ijm.tums.ac.ir]
- 15. academic.oup.com [academic.oup.com]
- 16. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
Navigating the intricate mechanisms of 2-aminothiazole derivatives in cancer therapy: a comparative guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the mechanisms of action of various 2-aminothiazole derivatives, a promising class of compounds in oncology. Supported by experimental data, this document delves into their effects on apoptosis, cell cycle progression, and kinase signaling pathways, offering valuable insights for future drug discovery and development.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] These derivatives exert their therapeutic potential through diverse and targeted mechanisms of action, primarily by inducing programmed cell death (apoptosis), halting the cell cycle, and inhibiting key protein kinases involved in cancer cell proliferation and survival.[1][3][4] This guide will explore these mechanisms in detail, presenting comparative data and the experimental protocols used to elucidate them.
Comparative Analysis of Anticancer Activity
The cytotoxic effects of 2-aminothiazole derivatives have been extensively evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a standard measure of in vitro anticancer activity, provides a basis for comparing the potency of these compounds.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Dasatinib (BMS-354825) | Pan-Src inhibitor | Nanomolar to subnanomolar potencies in biochemical and cellular assays | [5] |
| TH-39 | K562 (Leukemia) | 0.78 µM | [2] |
| Compound 20 | H1299 (Lung Cancer) | 4.89 µM | [2] |
| Compound 20 | SHG-44 (Glioma) | 4.03 µM | [2] |
| Compound 21 | K562 (Leukemia) | 16.3 µM | [2] |
| Compound 28 | HT29 (Colon) | 0.63 µM | [2] |
| Compound 28 | HeLa (Cervical) | 6.05 µM | [2] |
| Compound 28 | A549 (Lung) | 8.64 µM | [2] |
| Compounds 23 and 24 | HepG2 (Liver) | 0.51 mM and 0.57 mM | [2] |
| Compounds 23 and 24 | PC12 (Pheochromocytoma) | 0.309 mM and 0.298 mM | [2] |
| 5-Bromo-2-aminothiazole derivative (Compound 1) | H1299 (Lung) | 6.61 µM | [6] |
| 5-Bromo-2-aminothiazole derivative (Compound 2) | SHG-44 (Glioma) | 9.34 µM | [6] |
| 5-Carboxylic acid phenylamide derivative (Compound 3) | K562 (Leukemia) | 16.3 µM | [6] |
| 5-Carboxylic acid phenylamide derivative (Compound 4) | MCF-7 (Breast) | 20.2 µM | [6] |
| 5-Carboxylic acid phenylamide derivative (Compound 5) | HT-29 (Colon) | 21.6 µM | [6] |
Key Mechanisms of Action
Induction of Apoptosis
A primary mechanism by which 2-aminothiazole derivatives exert their anticancer effects is through the induction of apoptosis. This programmed cell death is often triggered through the intrinsic (mitochondrial) pathway.
Several studies have shown that these compounds can modulate the expression of the Bcl-2 family of proteins, which are key regulators of apoptosis. Specifically, certain derivatives have been observed to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability, the release of cytochrome c into the cytoplasm, and the subsequent activation of a cascade of caspases, including the executioner caspase-3.
Caption: Intrinsic apoptosis pathway induced by 2-aminothiazole derivatives.
Cell Cycle Arrest
In addition to inducing apoptosis, 2-aminothiazole derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. Flow cytometry analysis has revealed that these compounds can cause cell cycle arrest at the G0/G1 or G2/M phases, preventing cancer cells from progressing through the division cycle.[7] For example, some derivatives have been shown to induce G0/G1 arrest in K562 leukemia cells.
Caption: Cell cycle arrest points induced by 2-aminothiazole derivatives.
Kinase Inhibition
A significant number of 2-aminothiazole derivatives function as potent inhibitors of various protein kinases, which are critical components of cellular signaling pathways often dysregulated in cancer. The 2-aminothiazole scaffold serves as a versatile template for designing selective kinase inhibitors.[5][8] For instance, Dasatinib, a well-known anticancer drug, features a 2-aminothiazole core and is a potent inhibitor of multiple kinases, including the Src family kinases.[5] Other derivatives have been shown to inhibit kinases such as Aurora kinases and cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and mitosis.[8][9]
Caption: Inhibition of kinase signaling pathways by 2-aminothiazole derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of 2-aminothiazole derivatives are provided below.
MTT Assay for Cell Viability
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[10][11]
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
2-aminothiazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[10]
-
Treat the cells with various concentrations of the 2-aminothiazole derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT Reagent to each well.[10]
-
Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[10]
-
Add 100 µL of Detergent Reagent to each well.[10]
-
Leave the plate at room temperature in the dark for 2 hours to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Flow Cytometry for Cell Cycle Analysis
This technique is used to determine the distribution of cells in different phases of the cell cycle.[7][12][13]
Materials:
-
Cancer cell lines
-
2-aminothiazole derivatives
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the 2-aminothiazole derivatives for the desired time.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 30 minutes.[13]
-
Centrifuge the fixed cells and wash twice with PBS.[13]
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature for 5 to 10 minutes in the dark.[13]
-
Analyze the samples using a flow cytometer, recording at least 10,000 events.[13]
-
The DNA content is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Apoptosis-Related Proteins
This method is used to detect and quantify the expression levels of specific proteins involved in apoptosis.[14][15][16]
Materials:
-
Cancer cell lines
-
2-aminothiazole derivatives
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the 2-aminothiazole derivatives, harvest, and lyse the cells.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
Detect the chemiluminescent signal using an imaging system. The band intensities are quantified and normalized to a loading control like β-actin.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.[17][18]
Materials:
-
Recombinant human kinase
-
Specific peptide substrate for the kinase
-
ATP
-
Kinase assay buffer
-
2-aminothiazole derivative (test compound)
-
Positive control inhibitor
-
ADP-Glo™ Kinase Assay kit or similar
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the kinase, peptide substrate, and assay buffer.
-
Add the test compound or positive control to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase for a specified time (e.g., 60 minutes).[17]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[17]
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Caption: General experimental workflow for mechanism of action studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. bio-protocol.org [bio-protocol.org]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. protocols.io [protocols.io]
Validation of 5-Thiocyanatothiazol-2-amine Activity in Cell-Based Assays: A Comparative Guide
This guide provides a comprehensive comparison of the biological activity of 5-Thiocyanatothiazol-2-amine and its analogs with other compounds targeting similar cellular pathways. The focus is on the validation of its activity in disrupting the WDR5-MYC protein-protein interaction, a key target in cancer therapy. Experimental data from various cell-based assays are presented, along with detailed protocols and visual diagrams of the underlying signaling pathways and workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound and its derivatives have been identified as disruptors of the interaction between WDR5 and MYC. The MYC oncogene is a critical driver in approximately 50% of human cancers, making it a highly sought-after therapeutic target. Direct inhibition of MYC has proven challenging, leading researchers to focus on its interaction with essential cofactors like WDR5. By disrupting this interaction, 5-thiocyanatothiazol-2-amines present a promising strategy for treating MYC-driven cancers[1].
In contrast, other small molecules with similar core structures, known as tankyrase inhibitors, target the Wnt/β-catenin signaling pathway. Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are enzymes in the PARP family that play a crucial role in cell processes by marking proteins for degradation. Inhibition of tankyrase activity is a therapeutic strategy for cancers with abnormal Wnt signaling[2][3]. It is important to distinguish the specific activity of this compound against the WDR5-MYC interaction from the activity of tankyrase inhibitors.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the antiproliferative activities of selected this compound derivatives in various MYC-driven cancer cell lines. For comparison, data for well-characterized tankyrase inhibitors are also presented.
Table 1: Antiproliferative Activities of this compound Derivatives [1]
| Compound | SUDHL4 (IC50, µM) | RAMOS (IC50, µM) | RAJI (IC50, µM) | H1650 (IC50, µM) |
| 4a | 2.30 ± 0.15 | 3.10 ± 0.21 | 4.50 ± 0.33 | 7.40 ± 0.52 |
| 4b | 1.10 ± 0.08 | 1.50 ± 0.11 | 2.10 ± 0.16 | 3.80 ± 0.29 |
| 4c | 0.71 ± 0.05 | 0.98 ± 0.07 | 1.30 ± 0.10 | 2.50 ± 0.18 |
IC50 values represent the mean ± SD of three independent experiments.
Table 2: Inhibitory Activities of Common Tankyrase Inhibitors
| Compound | Target/Assay | Metric | Value (nM) | Reference |
| G007-LK | WNT/β-catenin signaling reporter assay | IC50 | Varies by cell line | [4] |
| OM-153 | WNT/β-catenin signaling reporter assay | IC50 | 0.63 | [3] |
| RK-140160 | Tankyrase-1 in vitro PARP assay | IC50 | 42.2 | [5] |
| RK-140160 | Tankyrase-2 in vitro PARP assay | IC50 | 42.3 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
This protocol is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.
Materials:
-
This compound compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (wells with medium and MTT only). Normalize the absorbance values of the treated wells to the vehicle control wells (set as 100% viability). Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
This assay is used to measure the activity of the WNT/β-catenin signaling pathway.
Materials:
-
HEK293 cells stably transfected with a SuperTOPflash and Renilla luciferase reporter plasmid.
-
Test compounds (e.g., tankyrase inhibitors).
-
LiCl or Wnt3a conditioned medium (as pathway activators).
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the transfected HEK293 cells in a 96-well plate at a density of 1 x 10⁵ cells per well.
-
Compound and Activator Treatment: Treat the cells with various concentrations of the test compound and a WNT pathway activator (e.g., 100 µM LiCl or Wnt3a) for 24 hours[6].
-
Cell Lysis: After incubation, lyse the cells according to the Dual-Luciferase® Reporter Assay System protocol.
-
Luciferase Measurement: Measure both Firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. The IC50 values can be calculated based on the inhibition of the activator-induced luciferase signal[4].
Mandatory Visualizations
Caption: WDR5-MYC signaling and inhibition.
Caption: Wnt/β-catenin signaling pathway.
Caption: General cell-based assay workflow.
References
- 1. Identification of 5-Thiocyanatothiazol-2-amines Disrupting WDR5-MYC Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 2-Aminothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds, including clinically approved drugs.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[1] The versatility of the 2-aminothiazole ring allows for substitutions at multiple positions, enabling medicinal chemists to fine-tune its biological and pharmacokinetic properties to develop novel therapeutic agents.
This guide provides an objective comparison of the performance of various 2-aminothiazole derivatives, supported by experimental data from peer-reviewed literature. We will delve into their structure-activity relationships (SAR) in anticancer and antimicrobial applications, present quantitative data for easy comparison, and provide detailed methodologies for key experimental assays.
Anticancer Activity of 2-Aminothiazole Derivatives
2-aminothiazole derivatives have shown significant potential as anticancer agents by targeting various mechanisms within cancer cells, including the inhibition of protein kinases crucial for cell proliferation and survival.
Structure-Activity Relationship (SAR) Summary for Anticancer Activity:
The anticancer efficacy of 2-aminothiazole derivatives is intricately linked to the nature and position of substituents on the thiazole ring and the 2-amino group.
-
Substitutions at the 4- and 5-positions of the thiazole ring are critical for activity. The introduction of bulky or lipophilic groups, such as phenyl or substituted phenyl rings, at these positions often enhances cytotoxic effects.[2]
-
Modifications at the 2-amino group have a profound impact on potency. Acylation of the 2-amino group with various substituted benzoyl or other acyl groups has been a successful strategy to increase anticancer activity.[2] For instance, the introduction of a 3-propanamido function has been shown to improve activity more than a 2-acetamido moiety.[2]
-
Specific substitutions on appended rings can fine-tune activity and selectivity. For example, in a series of 2-aminothiazole derivatives, a chloro-substitution on an attached phenyl ring enhanced cytotoxicity compared to the unsubstituted analog.[1]
Kinase Inhibition: A Key Mechanism of Action
A significant number of 2-aminothiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are often dysregulated in cancer.
-
Src Family Kinase Inhibition: The 2-aminothiazole scaffold was identified as a novel template for Src family kinase inhibitors.[3] Through structural modifications, potent pan-Src inhibitors like Dasatinib (BMS-354825) were developed, which have shown efficacy in treating chronic myelogenous leukemia.[3][4]
-
Aurora Kinase Inhibition: Aurora kinases are key regulators of mitosis, and their overexpression is linked to various cancers.[5][6] 2-aminothiazole derivatives have been designed as potent inhibitors of Aurora kinases, demonstrating anti-proliferative effects on cancer cell lines.[7][8]
Below is a diagram illustrating the central role of Src kinase in cellular signaling pathways, which are often targeted by 2-aminothiazole derivatives.
Caption: Simplified Src signaling pathway.
The following diagram illustrates the role of Aurora kinases in the cell cycle, another important target for 2-aminothiazole-based anticancer agents.
Caption: Role of Aurora kinases in mitosis.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 2-aminothiazole derivatives against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) |
| 4,5,6,7-tetrahydrobenzo[d]thiazole derivative | H1299 (Lung Cancer) | 4.89[2] |
| 4,5,6,7-tetrahydrobenzo[d]thiazole derivative | SHG-44 (Glioma) | 4.03[2] |
| N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide | - | Potent inhibitory effect on KPNB1[1] |
| 2-aminothiazole-flavonoid hybrid (Compound 2) | U87 (Glioblastoma) | 1.4 ± 0.5[9] |
| 2-aminothiazole-flavonoid hybrid (Compound 6) | U251 (Glioblastoma) | 3.6 ± 1.1[9] |
| 2-aminothiazole-flavonoid hybrid (Compound 9) | U87 (Glioblastoma) | 1.4 ± 0.3[9] |
| Appropriately substituted 2-amino-4-phenylthiazole (Compound 5b) | HT29 (Colon Cancer) | 2.01[10] |
Antimicrobial Activity of 2-Aminothiazole Derivatives
The 2-aminothiazole scaffold is also a prolific source of antimicrobial agents with activity against a range of pathogens, including bacteria, fungi, and mycobacteria.
Structure-Activity Relationship (SAR) Summary for Antimicrobial Activity:
-
Substituents at the 4-position of the thiazole ring are crucial for antimicrobial activity. The presence of specific aryl groups at this position can confer significant antibacterial activity.[1]
-
Modifications at the 2-amino group are well-tolerated and can be used to modulate the antimicrobial spectrum and potency. The introduction of substituted phenyl rings or amide linkers at the 2-amino position has been shown to be beneficial for antimycobacterial activity.[5]
-
Hydrophobic and electron-withdrawing groups on appended phenyl rings can enhance antiplasmodial activity.[5]
-
Thiourea derivatives of 2-aminothiazoles have demonstrated promising efficacy against staphylococcal species.[11]
Quantitative Comparison of Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC values) of selected 2-aminothiazole derivatives.
| Compound/Derivative | Target Organism | MIC (µg/mL) |
| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | Mycobacterium tuberculosis H37Rv | 0.008[12] |
| Thiazolyl-thiourea derivative | Staphylococcus aureus | 4 - 16[12] |
| Thiazolyl-thiourea derivative | Staphylococcus epidermidis | 4 - 16[12] |
| Piperazinyl derivative | Staphylococcus aureus (MRSA) | 4[12] |
| Piperazinyl derivative | Escherichia coli | 8[12] |
| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives | Streptococcus pneumoniae | 0.03–7.81[13] |
| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives | Staphylococcus epidermidis | 0.03–7.81[13] |
| Oxazole-containing N-thiazolylcarboxamides | Mycobacterium tuberculosis H37Ra | 3.13[14] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reliable evaluation and comparison of bioactive compounds. Below are the methodologies for key assays cited in the evaluation of 2-aminothiazole derivatives.
General Experimental Workflow for In Vitro Evaluation
The following diagram outlines a typical workflow for the initial in vitro screening of novel 2-aminothiazole derivatives for their anticancer or antimicrobial properties.
Caption: General workflow for in vitro evaluation.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[11][16]
-
MTT Addition: After the incubation period, add 20-30 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well and incubate for 1.5-4 hours at 37°C.[11][16]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO (100-150 µL per well), to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 490-590 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity
The MABA is a widely used colorimetric assay to determine the susceptibility of Mycobacterium tuberculosis to antimicrobial agents.[17][18]
Principle: The blue, non-fluorescent indicator dye resazurin (Alamar Blue) is reduced to the pink, fluorescent resorufin by metabolically active cells. The color change provides a visual indication of bacterial growth.
Protocol:
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis (e.g., H37Rv strain) in an appropriate culture medium (e.g., 7H9 broth).
-
Compound Dilution: Prepare serial dilutions of the 2-aminothiazole derivatives in a 96-well microplate.
-
Inoculation: Add the mycobacterial suspension to each well of the microplate. Include drug-free control wells.
-
Incubation: Incubate the plates at 37°C for 5-7 days.[19]
-
Alamar Blue Addition: Add a mixture of Alamar Blue reagent and Tween 80 to each well.[18]
-
Second Incubation: Re-incubate the plates for 24-48 hours.[14]
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents a color change from blue to pink.[18]
Logical Flow of Structure-Activity Relationship (SAR) Analysis
The process of elucidating the SAR of 2-aminothiazole derivatives is an iterative cycle of design, synthesis, and biological testing. The following diagram illustrates this logical flow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 7. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. MTT (Assay protocol [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 14. Optimization of a Rapid Viability Assay for Mycobacterium avium subsp. paratuberculosis by Using alamarBlue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 5-Thiocyanatothiazol-2-amine Analogs: A Comparative Guide for Researchers
In the landscape of drug discovery, the 2-aminothiazole scaffold stands out as a "privileged structure," forming the backbone of numerous biologically active compounds. Strategic modifications of this core, particularly at the 5-position, have been a focal point of research to enhance therapeutic potential. This guide offers a comparative analysis of the efficacy of 5-thiocyanatothiazol-2-amine analogs, presenting available experimental data to aid researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.
Comparative Analysis of Biological Activity
The introduction of a thiocyanato group at the 5-position of the 2-aminothiazole ring, along with further modifications, has been explored for various therapeutic applications, most notably in the development of anticancer and antimicrobial agents.
Anticancer Activity
The antiproliferative activity of 2-aminothiazole derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting cancer cell growth by 50%, is a key metric for comparison.
While specific data for a series of this compound analogs is limited, studies on related structures provide a foundation for understanding their potential. For instance, the conversion of the 2-amino group into Schiff bases or thiourea derivatives has been shown to be an effective strategy for enhancing anticancer and antimicrobial properties.
Table 1: In Vitro Anticancer Activity of Selected 2-Aminothiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [1] |
| TH-39 | K562 (Leukemia) | 0.78 | [2] |
| Compound 20 | H1299 (Lung Cancer) | 4.89 | [2] |
| SHG-44 (Glioma) | 4.03 | [2] | |
| Compound 21 | K562 (Leukemia) | 16.3 | [3] |
| MCF-7 (Breast Cancer) | 20.2 | [3] | |
| HT-29 (Colon Cancer) | 21.6 | [3] | |
| Compound 2h | MOLT-4, SR (Leukemia) | < 0.01–0.02 (GI50) | [4] |
| SW-620 (Colon Cancer) | < 0.01–0.02 (GI50) | [4] | |
| SF-539 (CNS Cancer) | < 0.01–0.02 (GI50) | [4] | |
| SK-MEL-5 (Melanoma) | < 0.01–0.02 (GI50) | [4] |
Note: The data in this table is derived from different studies and should be interpreted with caution as experimental conditions may vary. GI50 represents the concentration for 50% growth inhibition.
Structure-Activity Relationship (SAR) Summary for Anticancer Activity:
-
Substitution at the 5-position: The nature of the substituent at the 5-position of the 2-aminothiazole ring significantly influences its anticancer activity. While direct comparisons with a 5-thiocyanato group are limited, the data suggests that aromatic substitutions can enhance antitumor activity.[3]
-
Derivatization of the 2-Amino Group: Modifications of the 2-amino group, such as the formation of amides or Schiff bases, have been shown to be a successful strategy to improve the potency and selectivity of these compounds.[3]
Experimental Protocols
To ensure the reproducibility and comparability of findings, detailed experimental protocols are crucial. Below are outlines for key assays used to evaluate the efficacy of this compound analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) and incubated for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: Following incubation, an MTT solution is added to each well.
-
Formazan Solubilization: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Caption: A typical workflow for the in vitro MTT cytotoxicity assay.
Apoptosis Induction and Cell Cycle Arrest
The anticancer activity of 2-aminothiazole derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells.
Signaling Pathway for Apoptosis Induction:
Many anticancer agents, including potentially this compound analogs, can trigger apoptosis through intrinsic or extrinsic pathways. The intrinsic pathway is often initiated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspases, a family of proteases that execute the apoptotic program.
Caption: Simplified intrinsic apoptosis pathway induced by a potential anticancer agent.
Experimental Workflow for Anticancer Evaluation:
A systematic approach is essential for evaluating the anticancer potential of novel compounds. The workflow typically begins with broad screening for cytotoxicity, followed by more detailed mechanistic studies for the most promising candidates.
Caption: A general experimental workflow for the evaluation of potential anticancer compounds.
Conclusion
The 2-aminothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While a comprehensive comparative analysis of this compound analogs is an area ripe for further investigation, the existing data on related 5-substituted derivatives strongly suggests that this class of compounds holds significant promise, particularly in the realm of anticancer drug development. The strategic introduction of the thiocyanato group offers a compelling avenue for modulating the biological activity and pharmacokinetic properties of the 2-aminothiazole core. This guide provides a foundational framework for researchers to build upon, encouraging further synthesis and systematic evaluation of these intriguing analogs to unlock their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Environments: Comparing the In Vitro and In Vivo Activity of 2-Aminothiazole Compounds
For Immediate Publication
A detailed guide for researchers, scientists, and drug development professionals on the comparative analysis of 2-aminothiazole derivatives, bridging the critical gap between laboratory findings and preclinical efficacy. This report synthesizes experimental data for prominent antiprion and anticancer compounds, providing clear data tables, detailed methodologies, and visual workflows to illuminate the challenges and successes in translating in vitro potency to in vivo action.
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide range of biologically active molecules, including approved drugs like the kinase inhibitor Dasatinib.[1][2] These compounds have demonstrated a broad spectrum of pharmacological activities, from anticancer and anti-inflammatory to antimicrobial and antiprion effects.[1] However, a crucial hurdle in the drug development pipeline is the translation of promising in vitro results into tangible in vivo efficacy. This guide provides an objective comparison of the in vitro versus in vivo performance of representative 2-aminothiazole compounds, supported by experimental data from the literature.
Quantitative Efficacy: A Comparative Analysis
The true measure of a therapeutic candidate's potential lies in its ability to translate cellular-level activity into a therapeutic benefit within a whole-organism system. Below, we present quantitative data for representative 2-aminothiazole compounds in two distinct therapeutic areas: prion disease and cancer.
Antiprion Activity: IND24 and IND81
In the realm of neurodegenerative disorders, 2-aminothiazole compounds IND24 and IND81 have emerged as promising agents against prion diseases. In vitro screening identified their ability to reduce the accumulation of the disease-causing prion protein (PrPSc) in cultured neuronal cells. Subsequent in vivo studies in mouse models of prion disease focused on pharmacokinetic properties and survival extension.
| Compound | In Vitro Activity (EC50) | In Vivo Model | Dosing Regimen | In Vivo Pharmacokinetics (3-day dosing) | In Vivo Efficacy |
| IND24 | ~1 µM (in ScN2a cells) | FVB mice | 40-210 mg/kg/day (in liquid diet) | Brain AUC/EC50 Ratio: >100 (total), 48-113 (unbound) | Significantly extended survival time in prion-infected mice.[3][4][5] |
| IND81 | ~1 µM (in ScN2a cells) | FVB mice | 40-210 mg/kg/day (in liquid diet) | Brain AUC/EC50 Ratio: >100 (total), 48-113 (unbound) | Significantly extended survival time in prion-infected mice.[6][7][8] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. AUC (Area Under the Curve) represents the total drug exposure over time. A high AUC/EC50 ratio is predictive of in vivo efficacy.[6][7][8]
Anticancer Activity: Dasatinib and Compound 3a
2-aminothiazole derivatives are well-represented in oncology, with Dasatinib being a clinically approved multi-kinase inhibitor. Another example, a benzothiazole-containing hydroxamic acid (Compound 3a), shows potent histone deacetylase (HDAC) inhibition. Their performance against cancer cell lines in vitro and tumor models in vivo is summarized below.
| Compound | Target(s) | In Vitro Activity (IC50) | In Vivo Model | Dosing Regimen | In Vivo Efficacy |
| Dasatinib | Src, Abl, c-Kit kinases | SY5Y Neuroblastoma cells: 92 nM | Orthotopic adrenal gland mouse model (SY5Y cells) | 60 mg/kg/day | Significant inhibition of tumor growth.[9][10] |
| Compound 3a | HDAC8 | Equipotent to SAHA (standard drug) against PC-3 cells | PC-3 mouse xenograft model | 30 mg/kg/day | Tumor Growth Inhibition: 49.0% (Comparable to SAHA at 48.3%).[1][11][12] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Detailed and reproducible methodologies are fundamental to the validation of experimental findings. Below are summaries of the key protocols used to generate the data presented.
In Vitro Cytotoxicity/Activity Assays
1. Antiprion Activity Assay (ScN2a cells)
-
Cell Culture: Prion-infected mouse neuroblastoma cells (ScN2a) are cultured in appropriate media.
-
Compound Treatment: Cells are treated with various concentrations of the 2-aminothiazole compounds for a specified period.
-
PrPSc Detection: The level of the disease-associated, protease-resistant PrPSc is measured, typically by enzyme-linked immunosorbent assay (ELISA) or Western blot after proteinase K digestion.
-
Data Analysis: The EC50 value is calculated, representing the concentration at which PrPSc levels are reduced by 50%.
2. Anticancer MTT Assay The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13]
-
Cell Seeding: Cancer cells (e.g., PC-3, SY5Y) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are incubated with various concentrations of the test compounds for 48-72 hours.[13]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Metabolically active cells reduce the yellow MTT to purple formazan crystals, which are then dissolved using a solubilizing agent like DMSO.[13]
-
Absorbance Reading: The intensity of the purple color, which correlates with the number of viable cells, is measured using a spectrophotometer (typically at 570 nm).[6]
-
Data Analysis: The IC50 value is determined by plotting cell viability against compound concentration.
In Vivo Efficacy Studies
1. Prion-Infected Mouse Model
-
Animal Model: Wild-type mice (e.g., FVB strain) are used.[6][7][8]
-
Inoculation: Mice are intracerebrally inoculated with a specific strain of mouse-adapted scrapie prions (e.g., RML).[3][4]
-
Dosing: Treatment with compounds like IND24 begins at a specified time point post-inoculation (e.g., 1 day or 60 days). The drug is administered orally, often mixed into a complete liquid diet.[5]
-
Endpoint: The primary endpoint is survival time. Animals are monitored for the onset of clinical signs of prion disease, and the time from inoculation to terminal illness is recorded.[3]
2. Cancer Xenograft Mouse Model
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.[9][10]
-
Tumor Implantation: A suspension of human cancer cells (e.g., PC-3 or HTLA-230) is injected subcutaneously or orthotopically (e.g., into the adrenal gland) into the mice.[9][10]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers with the formula: (Length x Width²)/2.[14]
-
Randomization & Dosing: Once tumors reach a desired size, mice are randomized into treatment and control groups. The test compound (e.g., Dasatinib) or vehicle is administered via a clinically relevant route, such as oral gavage or intraperitoneal injection, at a specified dose and schedule.[9][14]
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size. The primary efficacy endpoint is the inhibition of tumor growth, often expressed as a percentage. Animal body weight is monitored as an indicator of toxicity.[14]
Visualizing the Mechanism and Process
To better understand the context of these experiments, the following diagrams illustrate a key signaling pathway targeted by 2-aminothiazole kinase inhibitors and the general workflows for evaluating these compounds.
Caption: Inhibition of the Src kinase signaling pathway by Dasatinib.
Caption: General workflow for in vitro to in vivo drug evaluation.
Caption: Key factors influencing in vitro to in vivo translation.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of a 2-aminothiazole to Treat Chronic Wasting Disease in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing Therapeutics for PrP Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different 2-Aminothiazole Therapeutics Produce Distinct Patterns of Scrapie Prion Neuropathology in Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice. | Sigma-Aldrich [merckmillipore.com]
- 8. Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 14. Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice | Semantic Scholar [semanticscholar.org]
Comparative Analysis of 5-Thiocyanatothiazol-2-amine and its Analogs as Disruptors of the WDR5-MYC Protein-Protein Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-thiocyanatothiazol-2-amine and its derivatives, a class of small molecules identified as inhibitors of the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and the oncogenic transcription factor MYC.[1] While direct, broad-spectrum enzymatic cross-reactivity data for this compound is not extensively available in the public domain, this guide focuses on its well-documented primary activity. The information presented is based on the seminal study by Wang et al. (2024), which identified this chemical scaffold.[1]
The MYC family of transcription factors is frequently overexpressed in a majority of human cancers, making it a highly sought-after therapeutic target.[1] Direct inhibition of MYC has proven challenging. A promising alternative strategy is to disrupt the interaction between MYC and its essential cofactor, WDR5, which is critical for MYC's recruitment to chromatin and subsequent oncogenic activity.[1] The compounds discussed herein represent a novel chemotype for this purpose.
Performance Comparison of this compound Analogs
The inhibitory activity of this compound and its synthesized analogs were evaluated based on their ability to disrupt the WDR5-MYC interaction and their anti-proliferative effects on MYC-driven cancer cell lines. The key quantitative data from these evaluations are summarized in the tables below.
Inhibitory Activity against WDR5-MYC Interaction
The potency of the compounds in disrupting the WDR5-MYC PPI was determined using a fluorescence polarization (FP) assay. The table below presents the inhibition constant (Ki) and/or the half-maximal inhibitory concentration (IC50) for selected analogs.
| Compound | R Group | Ki (μM)[1] | IC50 (μM)[1] |
| 4a (Lead Compound) | 4-fluorophenyl | 10.1 | 31.0 |
| 4m | 3,4-dichlorophenyl | 2.4 | 7.8 |
| 4o | 4-(trifluoromethyl)phenyl | 1.0 | 3.2 |
| 4p | 4-cyanophenyl | 2.3 | 7.5 |
| 4q | naphthalen-2-yl | 2.8 | 9.1 |
Anti-proliferative Activity in MYC-Driven Cancer Cell Lines
The cellular efficacy of the lead compounds was assessed by measuring their half-maximal inhibitory concentration (IC50) against various cancer cell lines known for MYC overexpression.
| Compound | SUDHL4 (IC50, μM)[1] | RAMOS (IC50, μM)[1] | RAJI (IC50, μM)[1] | H1650 (IC50, μM)[1] |
| 4m | 1.87 | 2.45 | 7.40 | 1.89 |
| 4o | 0.71 | 1.51 | 3.65 | 1.02 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Fluorescence Polarization (FP) Assay for WDR5-MYC Interaction
This assay quantitatively measures the disruption of the WDR5-MYC complex by a small molecule inhibitor.
-
Reagents: Recombinant WDR5 protein, FAM-labeled MYC peptide, assay buffer (e.g., PBS with 0.01% Triton X-100), and test compounds.
-
Procedure:
-
A solution of WDR5 protein and FAM-labeled MYC peptide is incubated to allow for complex formation.
-
Test compounds at varying concentrations are added to the pre-formed complex.
-
The mixture is incubated to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
-
Data Analysis: The decrease in fluorescence polarization, indicating the displacement of the FAM-labeled MYC peptide from WDR5, is plotted against the compound concentration to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
Differential Scanning Fluorimetry (DSF)
DSF is used to confirm the direct binding of the compounds to the WDR5 protein by measuring changes in its thermal stability.
-
Reagents: WDR5 protein, SYPRO Orange dye, and test compounds.
-
Procedure:
-
WDR5 protein is mixed with SYPRO Orange dye in a suitable buffer.
-
The test compound is added to the mixture.
-
The temperature of the solution is gradually increased, and the fluorescence of the SYPRO Orange dye is monitored.
-
-
Data Analysis: The melting temperature (Tm) of the protein is determined by fitting the fluorescence data to a Boltzmann equation. A shift in the Tm in the presence of the compound indicates direct binding.
Co-immunoprecipitation (Co-IP) Assay
This cell-based assay validates the disruption of the WDR5-MYC interaction within a cellular context.
-
Cell Culture and Lysis: MYC-driven cancer cells are cultured and treated with the test compound or a vehicle control. Cells are then lysed to extract total protein.
-
Immunoprecipitation: An antibody targeting WDR5 is added to the cell lysate to pull down WDR5 and any interacting proteins.
-
Western Blotting: The immunoprecipitated protein complexes are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against both WDR5 and MYC.
-
Analysis: A reduction in the amount of MYC co-precipitated with WDR5 in the compound-treated sample compared to the control indicates disruption of the interaction.
Visualizations
The following diagrams illustrate the targeted signaling pathway and the experimental workflow.
Caption: The WDR5-MYC signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the evaluation of WDR5-MYC interaction inhibitors.
References
Validating the Target of 5-Thiocyanatothiazol-2-amine in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The MYC oncogene, a critical driver in a majority of human cancers, has long been considered an "undruggable" target.[1] However, the discovery of the essential interaction between MYC and the WD-repeat protein 5 (WDR5) has opened a new avenue for therapeutic intervention. This guide provides a comparative analysis of 5-Thiocyanatothiazol-2-amine, a novel inhibitor of the WDR5-MYC interaction, alongside other emerging alternatives. We present supporting experimental data, detailed protocols for target validation, and visualizations of key cellular pathways and experimental workflows.
Disrupting the WDR5-MYC Axis: A Promising Anti-Cancer Strategy
MYC requires the scaffolding protein WDR5 to be recruited to chromatin and activate the transcription of its target genes, which are essential for tumor growth and proliferation.[1] Therefore, small molecules that can disrupt the WDR5-MYC protein-protein interaction (PPI) represent a promising therapeutic strategy for MYC-driven cancers.
Performance Comparison of WDR5-MYC Inhibitors
Here, we compare the performance of this compound and its analogs with other reported small molecule inhibitors targeting the WDR5-MYC interaction.
| Compound Class | Specific Compound(s) | Assay Type | Quantitative Metric | Value | Reference |
| This compound | 4m | Fluorescence Polarization (FP) | Kᵢ | 2.4 μM | [1][2] |
| 4o | Fluorescence Polarization (FP) | Kᵢ | 1.0 μM | [1][2] | |
| 4m, 4o | Antiproliferation Assay | IC₅₀ | 0.71 - 7.40 μM (in various MYC-driven cancer cell lines) | [1][2] | |
| 4o | Differential Scanning Fluorimetry (DSF) | ΔTₘ | -5.8 °C | [1] | |
| Covalent Inhibitor | WM-586 | Homogeneous Time-Resolved Fluorescence (HTRF) | IC₅₀ | 101 nM | [3] |
| Fragment-Based Inhibitor | Compound 12 | Cellular Co-Immunoprecipitation | % Reduction of WDR5-MYC complex | ~4-fold reduction at 20 μM | [4] |
Experimental Protocols for Target Validation
Accurate validation of a compound's engagement with its intended target is crucial in drug discovery. Below are detailed protocols for key experiments used to validate the interaction of small molecules with the WDR5-MYC complex.
Co-Immunoprecipitation (Co-IP) to Confirm Cellular Target Engagement
This protocol is designed to verify the disruption of the endogenous WDR5-MYC interaction in a cellular context upon treatment with an inhibitor.
Materials:
-
MYC-driven cancer cell line (e.g., Ramos, SUDHL4)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-WDR5, anti-MYC, and IgG control
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.5)
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Cell Treatment: Culture MYC-driven cancer cells and treat with the test compound (e.g., this compound) at various concentrations for a specified time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.
-
Pre-clearing: Incubate the cell lysate with IgG control antibody and protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with anti-WDR5 antibody overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate and incubate to capture the antibody-protein complexes.
-
Washing: Wash the beads multiple times with wash buffer to remove non-specific proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer and neutralize.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-MYC and anti-WDR5 antibodies to detect the co-immunoprecipitated proteins. A decrease in the amount of MYC pulled down with WDR5 in the presence of the inhibitor indicates disruption of the interaction.
Differential Scanning Fluorimetry (DSF) for In Vitro Target Engagement
DSF, or Thermal Shift Assay, measures the change in the thermal stability of a protein upon ligand binding.
Materials:
-
Purified recombinant WDR5 protein
-
Test compound
-
Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange)
-
Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient
Procedure:
-
Reaction Setup: In a 96-well PCR plate, prepare a reaction mixture containing purified WDR5 protein, the fluorescent dye, and the test compound at various concentrations. Include a no-ligand control.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).
-
Fluorescence Measurement: Monitor the fluorescence intensity at each temperature increment.
-
Data Analysis: Plot fluorescence intensity versus temperature to generate a melting curve. The midpoint of the transition, the melting temperature (Tₘ), is determined. A shift in Tₘ in the presence of the compound indicates direct binding to the protein. For this compound analog 4o, a negative shift was observed, suggesting a destabilizing binding event.[1]
Cellular Thermal Shift Assay (CETSA) for Target Engagement in Intact Cells
CETSA assesses target engagement in a more physiologically relevant environment by measuring the thermal stabilization of a target protein within intact cells.
Materials:
-
Intact cancer cells
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating cell suspensions (e.g., PCR cycler)
-
Western blot reagents
Procedure:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Heat the cell suspensions at different temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates to pellet aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble WDR5 by Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
Visualizing the Molecular Landscape
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: The WDR5-MYC signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).
Caption: Experimental workflow for Differential Scanning Fluorimetry (DSF).
Conclusion
This compound and its derivatives have emerged as a promising class of small molecules that effectively disrupt the critical WDR5-MYC interaction. The experimental data presented, including inhibitory constants and cellular IC₅₀ values, demonstrate their potential as anti-cancer agents. The detailed protocols provided in this guide offer a framework for researchers to validate the target engagement of these and other novel inhibitors. The continued exploration of compounds targeting the WDR5-MYC axis holds significant promise for the development of new therapies for a wide range of MYC-driven malignancies.
References
- 1. Identification of 5-Thiocyanatothiazol-2-amines Disrupting WDR5-MYC Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 5-Thiocyanatothiazol-2-amines Disrupting WDR5-MYC Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of synthetic routes to 2-amino-5-thiocyanatothiazoles
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-5-thiocyanatothiazole scaffold is a key pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. The efficient and selective synthesis of these compounds is therefore of significant interest. This guide provides a comparative analysis of the primary synthetic routes to 2-amino-5-thiocyanatothiazoles, presenting objective performance comparisons and supporting experimental data.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Key Reagents | Reaction Type | Key Advantages | Potential Drawbacks |
| Route 1: Direct C-5 Thiocyanation | 2-Aminothiazole, Oxidant (e.g., Iodic Acid), Thiocyanate Source (e.g., NH₄SCN) | Electrophilic Aromatic Substitution | One-pot procedure, potentially greener reaction conditions. | Requires an activating group on the thiazole ring, optimization of oxidant and solvent system may be necessary. |
| Route 2: Two-Step Halogenation and Nucleophilic Substitution | 2-Aminothiazole, Halogenating Agent (e.g., Br₂), Thiocyanate Salt (e.g., KSCN) | Electrophilic Aromatic Substitution followed by Nucleophilic Aromatic Substitution | Generally applicable to a wider range of substrates, well-established reactions. | Two-step process, may require isolation of the intermediate 5-halo-2-aminothiazole. |
Route 1: Direct C-5 Thiocyanation of 2-Aminothiazoles
This approach involves the direct introduction of a thiocyanate group onto the C-5 position of the 2-aminothiazole ring in a single step. The reaction proceeds via an electrophilic substitution mechanism, where an oxidizing agent is used to generate an electrophilic thiocyanating species from a thiocyanate salt.
A notable example of this method utilizes iodic acid (HIO₃) as an oxidant in an aqueous polyethylene glycol (PEG-400) medium.[1] This method is promoted as a green, rapid, and efficient protocol for the selective C-5 substitution of 2-aminothiazoles.[1]
Experimental Protocol: Iodic Acid-Mediated Thiocyanation[1]
-
To a solution of the 2-aminothiazole derivative (1 mmol) in aqueous PEG-400, add ammonium thiocyanate (NH₄SCN, 1.2 mmol).
-
Add iodic acid (HIO₃, 1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent.
Quantitative Data for Direct C-5 Thiocyanation
| Starting 2-Aminothiazole | Product | Yield (%) |
| 2-Aminothiazole | 2-Amino-5-thiocyanatothiazole | 85 |
| 2-Amino-4-methylthiazole | 2-Amino-4-methyl-5-thiocyanatothiazole | 88 |
| 2-Amino-4-phenylthiazole | 2-Amino-4-phenyl-5-thiocyanatothiazole | 92 |
Data sourced from a representative procedure for direct C-5 thiocyanation.
Logical Workflow for Direct C-5 Thiocyanation
Caption: Workflow for the direct C-5 thiocyanation of 2-aminothiazoles.
Route 2: Two-Step Halogenation and Nucleophilic Substitution
This classical and widely applicable method involves two distinct steps: the initial halogenation of the 2-aminothiazole at the C-5 position, followed by a nucleophilic substitution reaction where the halogen is displaced by a thiocyanate group. Bromination is a common choice for the halogenation step.
Step 1: C-5 Halogenation of 2-Aminothiazoles
The C-5 position of 2-aminothiazoles is activated towards electrophilic substitution. Halogenation can be readily achieved using reagents like bromine in a suitable solvent such as acetic acid.[2]
-
Dissolve 2-aminothiazole (4 mmol) in acetic acid (16 mL) and cool the solution to 0 °C.
-
Slowly add bromine (8 mmol) dropwise to the cooled solution.
-
After the addition is complete, stir the mixture at room temperature for 2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, adjust the pH to 7-8 with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 2-amino-5-bromothiazole can be purified by column chromatography. A yield of 75% has been reported for this specific reaction.[2]
Step 2: Nucleophilic Substitution with Thiocyanate
The resulting 2-amino-5-halothiazole can then undergo a nucleophilic substitution reaction with a thiocyanate salt, such as potassium thiocyanate (KSCN), to yield the desired 2-amino-5-thiocyanatothiazole. This reaction typically proceeds in a polar aprotic solvent.
-
To a solution of 2-amino-5-bromothiazole (1 mmol) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add potassium thiocyanate (KSCN, 1.2 mmol).
-
Heat the reaction mixture at a temperature ranging from 60 to 100 °C, and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization.
Quantitative Data for the Two-Step Route
| Step | Reactant | Product | Yield (%) |
| 1. Bromination | 2-Aminothiazole | 2-Amino-5-bromothiazole | ~75[2] |
| 2. Substitution | 2-Amino-5-bromothiazole | 2-Amino-5-thiocyanatothiazole | >80 (representative) |
Signaling Pathway for the Two-Step Synthesis
Caption: Two-step synthesis of 2-amino-5-thiocyanatothiazoles.
Conclusion
Both direct C-5 thiocyanation and the two-step halogenation/nucleophilic substitution pathway offer viable routes to 2-amino-5-thiocyanatothiazoles. The choice of method will depend on factors such as the availability of starting materials, desired reaction conditions (e.g., one-pot vs. multi-step), and the substrate scope. The direct thiocyanation method presents an attractive, potentially greener alternative, while the two-step approach offers broader applicability and relies on well-established transformations. For specific applications, it is recommended to perform small-scale trials to optimize the reaction conditions for the particular 2-aminothiazole substrate.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 5-Thiocyanatothiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of 5-Thiocyanatothiazol-2-amine (CAS No. 23056-10-2). Adherence to these procedures is vital for ensuring personnel safety and environmental compliance. This guidance is intended to be a preferred source for laboratory safety and chemical handling, building deep trust by providing value beyond the product itself.
Hazard Assessment and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use chemical safety goggles or a face shield.[2]
-
Skin and Body Protection: Wear a laboratory coat and ensure no skin is exposed.[2]
-
Respiratory Protection: In case of dust or aerosol formation, use a certified respirator.[2]
Quantitative Data Summary
The following table summarizes key identifiers and hazard information for this compound.
| Parameter | Value |
| Chemical Name | This compound |
| CAS Number | 23056-10-2 |
| Molecular Formula | C₄H₃N₃S₂ |
| Hazard Statements | H302, H315, H319, H332, H335 |
| Signal Word | Warning |
| Assumed Hazard Class | Toxic, Irritant, Environmental Hazard |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] Do not dispose of this chemical into the environment, drains, or as regular solid waste.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification:
-
Clearly label a dedicated, sealable, and chemically compatible container for "this compound Hazardous Waste."
-
-
Waste Segregation:
-
Solid Waste: Collect any unused, expired, or contaminated solid this compound in the designated container.[3] This includes contaminated items such as weighing paper, gloves, and disposable spatulas.[3] Avoid generating dust during transfer.[1]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealed container for hazardous liquid waste. Do not mix with other waste streams unless their compatibility is confirmed.[4]
-
Contaminated PPE: Double-bag used gloves, masks, and other disposable PPE and place them in a designated container for chemically contaminated waste.[3]
-
-
Spill Cleanup:
-
For small spills of solid material, do not dry sweep.[1] Use a wet method or an inert absorbent material (e.g., vermiculite, sand) to clean up the spill.[1][4]
-
Collect the absorbed material and place it into the designated hazardous waste container.[4]
-
Ventilate the area and wash the spill site after cleanup is complete.[1]
-
-
Container Management:
-
Ensure all waste containers are in good condition, compatible with the chemical, and kept securely closed except when adding waste.
-
Label all containers with "Hazardous Waste," the full chemical name, and the associated hazards.[4]
-
-
Professional Disposal:
-
Maintain a log of the generated waste, including the chemical name, quantity, and date.[3]
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4] It is the responsibility of the waste generator to properly characterize all waste materials according to applicable regulatory entities.[5]
-
Disposal Workflow
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby minimizing risks to themselves and the environment.
References
Essential Safety and Logistical Information for Handling 5-Thiocyanatothiazol-2-amine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical guidance for the handling of 5-Thiocyanatothiazol-2-amine (CAS: 23056-10-2). The following procedures are based on available safety data and established best practices for handling thiazole and thiocyanate compounds in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid substance with the following hazard classifications:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
Signal Word: Warning
It is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against splashes and airborne particles.[1] |
| Face Shield | Worn over safety goggles | Recommended for large quantities or when there is a significant risk of splashing.[1][2] | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Provides protection against incidental contact.[1][2] For prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves. |
| Body Protection | Laboratory Coat | Long-sleeved, flame-retardant recommended | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | N95 or N100 Respirator | NIOSH-approved | Required when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[2] |
| Footwear | Closed-toe shoes | - | Protects feet from spills.[2] |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is essential for a safe laboratory environment.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing and Transfer: Conduct all weighing and transfer of the solid compound within a chemical fume hood to minimize inhalation of dust.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3] Contaminated clothing should be removed immediately and decontaminated before reuse.
Storage:
-
Store in a tightly closed, properly labeled container.[1]
-
Keep in a cool, dry, and dark place with an inert atmosphere. Recommended storage temperature is 2-8°C.
-
Store away from incompatible materials such as strong oxidizing agents.[1]
Emergency Procedures
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[2] Rinse mouth with water.[2] Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect un-used solid this compound and any grossly contaminated disposable materials (e.g., weigh boats, contaminated gloves, bench paper) in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container for liquid chemical waste. Do not mix with other waste streams.[2]
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
Disposal Method:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
-
Do not dispose of this compound or its solutions down the drain. Thiocyanate compounds can be toxic to aquatic life.[4]
Container Decontamination:
-
Empty containers should be handled as hazardous waste and disposed of according to institutional guidelines.
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
